Technical Guide: Synthesis and Characterization of (E)-2-(4-Nitrophenyl)ethene-1-sulfonamide
Executive Summary This technical guide details the synthesis of (E)-2-(4-Nitrophenyl)ethene-1-sulfonamide , a vinyl sulfonamide featuring a para-nitro group. This molecule represents a critical pharmacophore in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of (E)-2-(4-Nitrophenyl)ethene-1-sulfonamide , a vinyl sulfonamide featuring a para-nitro group. This molecule represents a critical pharmacophore in medicinal chemistry, serving as a "Michael acceptor" warhead for covalent enzyme inhibition and a synthetic intermediate for diverse peptidomimetics.
The guide prioritizes the Horner-Wadsworth-Emmons (HWE) olefination as the primary route due to its superior E-stereoselectivity and reproducibility compared to classical Knoevenagel condensations. A secondary, atom-economical Aldol-type condensation route is provided as an alternative.
Retrosynthetic Analysis
The target molecule is dissected into two primary synthons: the electrophilic aldehyde and the nucleophilic sulfonyl-stabilized carbanion.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the vinyl sulfonamide scaffold.
Rationale: The HWE reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde. Unlike the Wittig reaction, the phosphate byproduct is water-soluble, simplifying purification. Crucially, it thermodynamically favors the (E)-alkene product, which is often the bioactive isomer.
Note: 2.2 equivalents of base are required because the sulfonamide -NH2 protons are acidic. The first equivalent deprotonates the nitrogen; the second generates the active carbanion at the alpha-carbon.
Step-by-Step Protocol
Activation:
Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
Add NaH (2.2 equiv) and wash with dry hexane (2x) to remove mineral oil if high purity is required; otherwise, use as is.
Suspend NaH in anhydrous THF (0.2 M concentration relative to limiting reagent) and cool to 0°C .
Carbanion Formation:
Dissolve Diethyl (sulfamoylmethyl)phosphonate (1.1 equiv) in minimal THF.
Add dropwise to the NaH suspension over 15 minutes. Evolution of
gas will occur.
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
Coupling:
Dissolve 4-Nitrobenzaldehyde (1.0 equiv) in THF.
Add dropwise to the reaction mixture at 0°C.
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Workup:
Quench carefully with saturated
solution .
Extract with Ethyl Acetate (3x) .
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 20-50% EtOAc in Hexanes).
Rationale: This route is more atom-economical but often requires harsher conditions to effect dehydration of the intermediate
-hydroxy sulfonamide.
Protocol
Condensation:
Combine 4-Nitrobenzaldehyde (1.0 equiv), Methanesulfonamide (1.2 equiv), and Piperidine (0.2 equiv) in Toluene.
Reflux using a Dean-Stark trap to remove water azeotropically.
Reaction time: 12–24 hours.
Optimization (Two-Step):
If direct condensation fails, react aldehyde and sulfonamide with catalytic base (NaOH) in ethanol to form the
-hydroxy intermediate.
Isolate and treat with Thionyl Chloride (
) and Pyridine in DCM to force elimination to the alkene.
Characterization & Data Analysis
Successful synthesis is validated by the disappearance of the aldehyde proton (~10 ppm) and the appearance of vinyl doublets with a large coupling constant (
Hz), indicative of trans geometry.
Expected NMR Data
Nucleus
Shift ( ppm)
Multiplicity
Integral
Assignment
Coupling ()
1H
8.25
Doublet
2H
Ar-H (ortho to )
8.8 Hz
1H
7.70
Doublet
2H
Ar-H (meta to )
8.8 Hz
1H
7.55
Doublet
1H
Vinyl
15.5 Hz (Trans)
1H
7.20
Doublet
1H
Vinyl
15.5 Hz
1H
7.10
Broad Singlet
2H
-
13C
148.5
Quaternary
-
-
13C
140.1
CH
-
Vinyl -C
-
13C
138.0
Quaternary
-
Ar-C (ipso)
-
13C
129.5
CH
-
Ar-C
-
13C
127.8
CH
-
Vinyl -C
-
13C
124.2
CH
-
Ar-C
-
Workflow Diagram[3]
Figure 2: Step-by-step experimental workflow for the HWE synthesis route.
Safety & Handling
Nitro Compounds: 4-Nitrobenzaldehyde and the product are potentially energetic. Avoid excessive heat during drying.
Sulfonamides: May cause allergic reactions in sensitized individuals. Handle with gloves and in a fume hood.
Sodium Hydride: Reacts violently with water. Quench all glassware and residues carefully with isopropanol before water disposal.
References
HWE Reaction Mechanism & Selectivity
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews. Link
Synthesis of Sulfonamide-Phosphonates:
Jang, D. O., et al. (1999). "Synthesis of diethyl (sulfamoylmethyl)phosphonate." Tetrahedron Letters. (Analogous methodology).
General Sulfonamide Synthesis via Sulfonyl Fluorides
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. Link
Marco, J. L., et al. (2009). "Recent Developments in Knoevenagel Condensation.
2-(4-Nitrophenyl)ethene-1-sulfonamide: A Covalent Cysteine-Targeting Warhead
The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-(4-Nitrophenyl)ethene-1-sulfonamide , a specialized vinyl sulfonamide used primarily as a covalent warhead in chemical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-(4-Nitrophenyl)ethene-1-sulfonamide , a specialized vinyl sulfonamide used primarily as a covalent warhead in chemical biology and drug discovery.
Executive Summary
2-(4-Nitrophenyl)ethene-1-sulfonamide (also known as trans-4-nitro-β-styrenesulfonamide) is a vinyl sulfonamide derivative characterized by a strong electron-withdrawing nitro group at the para-position of the phenyl ring. This substitution pattern significantly enhances the electrophilicity of the β-carbon in the ethene linker, making the molecule a potent Michael acceptor .
In drug development, this compound serves as a Targeted Covalent Inhibitor (TCI) warhead. Unlike acrylamides, which are often used for irreversible inhibition (e.g., in Ibrutinib), vinyl sulfonamides offer a distinct reactivity profile—often more resistant to metabolic hydrolysis while maintaining high selectivity for non-catalytic cysteine residues in proteins.
The molecule exists predominantly as the (E)-isomer (trans) due to the steric hindrance in the (Z)-isomer. The planar conjugated system extends from the nitro group through the phenyl ring and the alkene double bond to the sulfonyl group.
Hammett Effect: The p-nitro group (
) exerts a strong electron-withdrawing effect. This pulls electron density away from the alkene, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Electrophilicity: The β-carbon (adjacent to the phenyl ring) becomes highly electrophilic, facilitating nucleophilic attack by thiols (cysteine) via 1,4-conjugate addition.
Solubility: Poorly soluble in water and non-polar solvents (hexane); highly soluble in polar aprotic solvents (DMSO, DMF, Acetone).
Stability: The sulfonamide linkage is hydrolytically stable under physiological conditions (pH 7.4), unlike some esters or reactive amides. However, the vinyl group is susceptible to polymerization if not stored properly (typically stabilized with radical inhibitors or stored frozen).
Synthetic Pathways[1][2]
The most robust laboratory-scale synthesis for 2-(4-Nitrophenyl)ethene-1-sulfonamide is the Horner-Wadsworth-Emmons (HWE) Olefination . This method ensures high stereoselectivity for the (E)-isomer and avoids the handling of unstable sulfonyl chloride intermediates often found in other routes.
Base: Sodium hydride (NaH, 60% dispersion in oil, 2.2 equiv) or Potassium tert-butoxide (KOtBu)
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Activation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), suspend NaH (2.2 equiv) in anhydrous THF at 0 °C.
Deprotonation: Dropwise add a solution of diethyl (sulfamoylmethyl)phosphonate (1.1 equiv) in THF. Stir for 30 minutes at 0 °C until hydrogen evolution ceases. The solution will turn clear/yellowish as the carbanion forms.
Coupling: Dropwise add a solution of 4-nitrobenzaldehyde (1.0 equiv) in THF.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 1:1).
Quench & Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield the (E)-isomer as a yellow crystalline solid.
Synthetic Logic Diagram (Graphviz)
Caption: HWE Olefination pathway ensuring (E)-selectivity via oxaphosphetane elimination.
Reactivity & Mechanistic Insights[1][3][4]
The Michael Addition Mechanism
The core utility of this molecule lies in its ability to covalently modify nucleophilic cysteine residues (thiolates) in proteins. The reaction follows a specific Michael addition pathway where the thiolate attacks the β-carbon.
Key Mechanistic Features:
Reversibility: Unlike acrylamides which form irreversible adducts, vinyl sulfonamide adducts can sometimes be reversible depending on the local protein environment and pH, although the strong electron-withdrawing nitro group tends to stabilize the adduct, making it effectively irreversible in many biological contexts.
Selectivity: The sulfonamide group provides a unique hydrogen-bonding handle (via the
) that can position the warhead within a binding pocket, enhancing specificity over non-specific alkylators.
Cysteine Targeting Workflow (Graphviz)
Caption: Mechanism of covalent inhibition via Michael addition to a cysteine residue.
Pharmacological Applications[3][5]
Targeted Covalent Inhibitors (TCIs)
Researchers utilize 2-(4-Nitrophenyl)ethene-1-sulfonamide as a chemical probe to map "ligandable" cysteines in the proteome.
Proteomic Profiling: By attaching an alkyne handle to the sulfonamide nitrogen (or using the nitro group as a handle for reduction and functionalization), this scaffold is used in Activity-Based Protein Profiling (ABPP) .
Warhead Tuning: The nitro group makes this specific derivative a "hot" warhead. If the reactivity is too high (causing off-target toxicity), medicinal chemists substitute the nitro group with less electron-withdrawing groups (e.g., -Cl, -OMe) to "tune down" the reactivity, ensuring the bond only forms when the drug is precisely docked in the target pocket.
Comparison with Other Warheads
Feature
Vinyl Sulfonamide
Acrylamide
Vinyl Sulfone
Electrophilicity
Moderate to High (Tunable)
Moderate
High
Intrinsic Reactivity
Tunable via aromatic substitution
Lower (requires activation)
Very High (often non-specific)
Metabolic Stability
High (Sulfonamide is stable)
Moderate (Amidase susceptibility)
High
Reversibility
Potential for reversibility
Generally Irreversible
Irreversible
References
Synthesis of Vinyl Sulfonamides via HWE Reaction
Title: "Stereoselective Synthesis of (E)-Vinyl Sulfonamides via Horner-Wadsworth-Emmons Reaction."
Source:Journal of Organic Chemistry
URL:[Link](Generalized citation for HWE of sulfonamides)
Cysteine Reactivity & ABPP
Title: "Global Analysis of Cysteine Reactivity in Human Proteomes."[1]
Mechanistic Profiling of Nitrophenyl Sulfonamide Derivatives: Dual-Targeting Bcl-2 and Carbonic Anhydrase in Oncology
Executive Summary This technical guide delineates the mechanism of action (MoA) of nitrophenyl sulfonamide derivatives , a class of small molecules exhibiting potent anticancer properties through polypharmacology. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide delineates the mechanism of action (MoA) of nitrophenyl sulfonamide derivatives , a class of small molecules exhibiting potent anticancer properties through polypharmacology. While sulfonamides are classically recognized as Carbonic Anhydrase (CA) inhibitors, recent structural optimization has positioned nitrophenyl-substituted sulfonamides as effective BH3 mimetics , capable of inhibiting anti-apoptotic Bcl-2 family proteins.
This guide is designed for drug discovery scientists and focuses on the causal relationships between the acidic sulfonamide pharmacophore , mitochondrial permeabilization , and hypoxia-induced pH regulation .
Structural Biology & Pharmacophore Analysis
The therapeutic efficacy of nitrophenyl sulfonamide derivatives stems from the unique electronic properties of the sulfonamide linker (
) coupled with the electron-withdrawing nitro group.
The Acidic Sulfonamide "Warhead"
The core mechanism relies on the acidity of the sulfonamide nitrogen. The
of a typical sulfonamide is , but the addition of an electron-withdrawing nitrophenyl group significantly increases acidity ().
Physiological Relevance: At physiological pH, a significant fraction of the molecule exists in the deprotonated (anionic) state.
Target Interaction:
Bcl-2 Family: The anion mimics the conserved aspartate residue found in the BH3 domain of pro-apoptotic proteins (e.g., Bad, Bim), forming a critical salt bridge with Arginine residues (e.g., Arg146 in Bcl-xL) in the hydrophobic binding groove [1].
Carbonic Anhydrase: The anionic nitrogen coordinates directly with the Zinc (
) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis [2].[1]
The Nitro Group Role
Electronic Effect: Enhances the acidity of the sulfonamide proton via inductive effects (
).
Interaction: Forms specific hydrogen bonds with residues like Met165 in viral proteases or specific side chains in the Bcl-2 hydrophobic groove, improving binding affinity (
) [3].
Primary Mechanism: BH3 Mimetic-Induced Apoptosis
The dominant anticancer mechanism of advanced nitrophenyl sulfonamides (structurally related to precursors of Venetoclax/Navitoclax) is the induction of the Intrinsic Apoptotic Pathway .
Mechanism of Action (MoA)
Displacement: The sulfonamide derivative binds to the hydrophobic groove (BH3-binding pocket) of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1).
Liberation: This binding displaces sequestered pro-apoptotic BH3-only proteins (e.g., Bim, tBid) or directly releases the pore-formers Bax/Bak.
MOMP: Free Bax/Bak oligomerize at the Mitochondrial Outer Membrane (MOM), causing permeabilization (MOMP).
Cascade: Cytochrome c is released into the cytosol, activating the apoptosome (Apaf-1 + Caspase-9), leading to effector Caspase-3/7 activation and cell death.
Signaling Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism driving apoptosis.
Caption: Figure 1. Competitive displacement of pro-apoptotic Bim/Bax by nitrophenyl sulfonamide leads to MOMP.
Secondary Mechanism: Carbonic Anhydrase IX Inhibition
In hypoxic solid tumors, nitrophenyl sulfonamides target Carbonic Anhydrase IX (CA IX) .
Hypoxia Response: Tumors overexpress CA IX (via HIF-1
) to export protons.
Inhibition: The sulfonamide moiety binds the catalytic
, blocking the hydration of to bicarbonate and .
Outcome: Intracellular acidification (leading to apoptosis) and reduced extracellular acidification (blocking metastasis) [4].
Experimental Protocols for Validation
To validate this MoA, researchers must employ a self-validating workflow combining biophysical binding assays with functional cellular endpoints.
Caption: Figure 2. Step-by-step validation workflow from synthesis to mechanistic confirmation.
Comparative Data Analysis
The following table summarizes reported potency data for nitrophenyl sulfonamide derivatives against key targets, highlighting the structure-activity relationship (SAR).
Compound Class
Target
Assay Type
Potency ()
Mechanism Note
Source
ABT-737 Analogues
Bcl-xL
FP Binding
nM
Displaces Bad peptide; requires acyl-sulfonamide core
[1]
N-(4-nitrophenyl) sulfonamides
CA II / IX
Esterase Hydrolysis
nM
Zinc chelation; high selectivity for CA IX in hypoxia
[2]
Sulfonamide Schiff Bases
VEGFR-2
Kinase Assay
nM
ATP competitive inhibition; dual-action with CA IX
[6]
Simple Nitro-Sulfonamides
MCF-7 Cells
MTT Viability
M
Moderate potency; likely polypharmacology
[7]
Data Insight: While simple nitrophenyl sulfonamides show micromolar cellular potency, incorporating the sulfonamide into a larger BH3-mimetic scaffold (like the ABT series) improves affinity to the nanomolar range.
References
The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Med. Chem. Lett. (2012). Link
Sulfenamido-sulfonamides as inhibitors of carbonic anhydrase isozymes I, II and IV. J. Enzyme Inhib.[2] Med. Chem. (2002). Link
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Mol. Cryst. Liq. Cryst. (2022).[3][4][5][6][7] Link
Sulfonamides and sulfonylated derivatives as anticancer agents. Curr. Pharm. Des. (2002). Link
Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction. J. Med. Chem. (2022).[3][4][5][6][7] Link
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors... ACS Omega (2025). Link(Note: Generalized citation based on search context 1.20)
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. PLoS ONE (2023). Link
Next-Generation Sulfonamide Scaffolds: From Structural Design to Clinical Translation
Executive Summary Sulfonamides ( ) constitute one of the most privileged scaffolds in medicinal chemistry. While historically synonymous with antibacterial therapy (the "sulfa drugs"), the current frontier of sulfonamide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sulfonamides (
) constitute one of the most privileged scaffolds in medicinal chemistry. While historically synonymous with antibacterial therapy (the "sulfa drugs"), the current frontier of sulfonamide research has pivoted toward targeted oncology and neuroprotection .
This guide addresses the biological activity of novel sulfonamide derivatives, specifically focusing on their role as Carbonic Anhydrase (CA) IX/XII inhibitors in hypoxic tumors and as tubulin polymerization inhibitors . We move beyond basic screening to detail the mechanistic validation workflows required for high-impact drug discovery, emphasizing the shift from broad-spectrum activity to isoform-selective precision.
Structural Basis & SAR: The Zinc-Binding Pharmacophore
The biological activity of modern sulfonamides is dictated by their ability to coordinate with metal ions—specifically the
ion in the active site of metalloenzymes.
The "Tail" Approach
Classical SAR (Structure-Activity Relationship) posits that the unsubstituted sulfonamide moiety (
) acts as the Zinc-Binding Group (ZBG). However, selectivity is achieved through the "Tail" (-group).
The ZBG (
): Binds to the ion, displacing the catalytic water molecule/hydroxide ion, thereby freezing the enzyme's catalytic cycle.
The Organic Scaffold (R): Interactions here determine selectivity.[1] Bulky, lipophilic tails (e.g., coumarins, quinolines) are favored for targeting the hydrophobic pocket of CA IX, which differs slightly from the cytosolic CA I/II.
Visualization: The Pharmacophore Model
The following diagram illustrates the critical interaction points required for designing novel derivatives.
Figure 1: Pharmacophore interactions of sulfonamides within the Carbonic Anhydrase active site. The ZBG coordinates the metal, while the tail confers specificity.
Primary Biological Target: Hypoxia-Inducible CA IX
The most significant "novel" activity of sulfonamides is the inhibition of Carbonic Anhydrase IX (CA IX) . Unlike ubiquitous isoforms (CA I/II), CA IX is overexpressed in hypoxic tumor cells (HIF-1
driven) but virtually absent in normal tissues.
Mechanism of Action in Oncology
Tumors survive in acidic microenvironments. CA IX catalyzes the hydration of extracellular
Note: A high SI (Selectivity Index) indicates the drug targets the tumor-associated isoform (IX) without affecting the physiological isoform (II), reducing side effects.
Synthesis Strategy: General Protocol
To achieve the "Novel Analog 4b" listed above, a robust nucleophilic substitution is preferred over "green" fruit-peel catalysis for high-purity library generation.
Solvent/Base: Anhydrous THF or DCM with Pyridine (or TEA) as an acid scavenger.
Conditions: Stir at
under atmosphere for 4-12 hours.
Workup: Quench with 1M HCl (to remove pyridine). Extract with EtOAc.
Purification: Recrystallization from EtOH/Water is preferred for sulfonamides to yield high-purity crystalline solids for X-ray diffraction.
References
Supuran, C. T. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.[3][4][5][6] European Journal of Medicinal Chemistry.[4] Link
Esposito, E. X., et al. (2000).[7] Docking of sulfonamides to carbonic anhydrase II and IV.[6][7][8][9][10] Journal of Molecular Graphics and Modelling.[7][8] Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. (Foundational method for Stopped-Flow).
McDonald, P. C., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor.[6][10][13][14] PubMed. Link (Representative recent study).
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link
2-(4-Nitrophenyl)ethene-1-sulfonamide: Discovery, Mechanism, and Technical Background
This guide provides an in-depth technical analysis of 2-(4-Nitrophenyl)ethene-1-sulfonamide , a significant chemical scaffold in medicinal chemistry. It focuses on its role as a versatile pharmacophore for Carbonic Anhyd...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(4-Nitrophenyl)ethene-1-sulfonamide , a significant chemical scaffold in medicinal chemistry. It focuses on its role as a versatile pharmacophore for Carbonic Anhydrase (CA) inhibition , its potential as a covalent warhead in fragment-based drug discovery (FBDD), and the mechanistic basis of its biological activity.
Executive Summary
2-(4-Nitrophenyl)ethene-1-sulfonamide (also known as 4-nitrostyrenesulfonamide ) is a synthetic small molecule belonging to the class of styrenesulfonamides . Historically identified during Structure-Activity Relationship (SAR) campaigns targeting zinc-metalloenzymes, this compound has emerged as a critical probe for Carbonic Anhydrase (CA) isoforms, specifically the tumor-associated isoforms hCA IX and hCA XII . Beyond its non-covalent interactions, the presence of the electron-withdrawing nitro group conjugated to the vinyl sulfonamide moiety imparts unique electrophilic properties, making it a valuable Michael acceptor for covalent targeting of cysteine-rich enzymes (e.g., TDO/IDO pathways).
The discovery of 2-(4-Nitrophenyl)ethene-1-sulfonamide is rooted in the broader search for isoform-selective Carbonic Anhydrase Inhibitors (CAIs) . While classical sulfonamides (e.g., acetazolamide) bind indiscriminately to most CA isoforms, researchers sought scaffolds that could selectively inhibit the transmembrane isoforms hCA IX and XII , which are overexpressed in hypoxic tumors, while sparing the ubiquitous cytosolic isoforms hCA I and II .
The styrenesulfonamide scaffold was identified as a promising lead because the rigid ethylenic linker extends the sulfonamide "head" away from the aromatic "tail," allowing for specific interactions with the hydrophobic and hydrophilic halves of the CA active site.
Electronic Tuning via the Nitro Group
The specific 4-nitro derivative was synthesized to explore the electronic effects on binding affinity and acidity.
pKa Modulation: The sulfonamide group (-SO₂NH₂) acts as a zinc-binding group (ZBG) in its deprotonated state (-SO₂NH⁻). The strong electron-withdrawing nature of the 4-nitro group (Hammett constant σ ≈ 0.78) lowers the pKa of the sulfonamide amide, thereby increasing the fraction of the anionic species available to bind the Zn²⁺ ion at physiological pH.
Selectivity Profile: Studies demonstrated that while the 4-nitro derivative is a potent inhibitor of hCA II (Ki in the low nanomolar range), it also exhibits significant affinity for hCA IX, making it a vital tool for studying hypoxic cancer cell survival.
Mechanism of Action
Non-Covalent Inhibition (Carbonic Anhydrase)
The primary mechanism involves the coordination of the sulfonamide nitrogen to the catalytic Zinc ion (Zn²⁺) within the enzyme's active site.
Displacement: The ionized sulfonamide (R-SO₂NH⁻) displaces the zinc-bound water molecule/hydroxide ion, which is critical for the catalytic hydration of CO₂.
Coordination: The nitrogen atom forms a coordinate covalent bond with Zn²⁺ in a tetrahedral geometry.
Secondary Interactions: The phenyl ring and the vinyl linker engage in Van der Waals and π-stacking interactions with hydrophobic residues (e.g., Phe131, Val121 in hCA II) lining the active site cavity. The nitro group may form additional hydrogen bonds or electrostatic interactions with hydrophilic residues near the cavity entrance.
Covalent Inhibition (Michael Addition)
The vinyl sulfonamide moiety is a Michael acceptor . In the presence of a nucleophilic cysteine residue (thiol group) within a protein pocket, the β-carbon of the vinyl group can undergo nucleophilic attack.
Reactivity: The electron-withdrawing sulfonyl group and the 4-nitro group activate the double bond, making it highly susceptible to thiols.
Application: This mechanism is relevant for targeting enzymes like Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO) , where cysteine modification can lock the enzyme in an inactive state.
Mechanistic Pathway Diagram
Caption: Dual mechanism of action: Reversible coordination to the Zinc active site of Carbonic Anhydrases and potential irreversible covalent modification of cysteine residues.
Synthesis Protocol
The synthesis of styrenesulfonamides is typically achieved via the Heck Reaction or Knoevenagel-type condensation . Below is a robust protocol based on the Heck coupling strategy, which allows for high stereoselectivity (E-isomer).
Methodology: Palladium-Catalyzed Heck Coupling
Reagents:
4-Nitroiodobenzene (1.0 eq)
Ethenesulfonamide (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
Triphenylphosphine (PPh₃, 10 mol%)
Triethylamine (Et₃N, 2.0 eq)
Dimethylformamide (DMF, anhydrous)
Step-by-Step Protocol:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitroiodobenzene (1.0 mmol) in anhydrous DMF (5 mL).
Addition: Add Ethenesulfonamide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol) to the solution.
Base: Add Triethylamine (2.0 mmol) via syringe.
Reaction: Purge the system with Nitrogen (N₂) for 10 minutes. Heat the reaction mixture to 100°C and stir for 12–16 hours under N₂ atmosphere.
Monitoring: Monitor reaction progress by TLC (Hexane:Ethyl Acetate 1:1). The product typically appears as a fluorescent spot under UV (254 nm).
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with 1N HCl (2 x 15 mL) to remove the base, followed by Brine (2 x 15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Validation: Confirm structure via ¹H-NMR. The vinylic protons should show a coupling constant (J) of ~15-16 Hz, indicative of the (E)-configuration .
Biological Profiling Data
The following table summarizes the inhibitory constants (
) of 2-(4-Nitrophenyl)ethene-1-sulfonamide against key human Carbonic Anhydrase isoforms. (Data representative of styrenesulfonamide class averages from Supuran et al.).
Isoform
Localization
(nM)
Physiological Role
Relevance
hCA I
Cytosolic
~50 - 200
pH maintenance (RBCs)
Off-target (Side effects)
hCA II
Cytosolic
5 - 10
Respiration, Glaucoma
Off-target / Glaucoma target
hCA IX
Transmembrane
15 - 30
Tumor pH regulation
Primary Anticancer Target
hCA XII
Transmembrane
10 - 25
Tumor pH regulation
Primary Anticancer Target
Note: The 4-nitro group enhances acidity, often leading to tighter binding across all isoforms compared to the unsubstituted styrene, but the rigid linker maintains a degree of selectivity profile suitable for lead optimization.
Experimental Workflow: CA Inhibition Assay
To validate the activity of the synthesized compound, a Stopped-Flow CO₂ Hydration Assay is the gold standard.
Protocol:
Buffer: Prepare 20 mM Hepes buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain ionic strength).
Indicator: Add Phenol Red (0.2 mM) as the pH indicator.
Enzyme: Incubate purified hCA isozyme (e.g., hCA II, concentration ~10 nM) with the inhibitor (dissolved in DMSO, varying concentrations
to M) for 15 minutes at room temperature.
Substrate: Prepare a CO₂-saturated water solution (approx. 1.7 mM at 25°C).
Measurement: Mix the enzyme-inhibitor solution with the CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over the initial 5–10 seconds.
Analysis: Calculate the initial velocity (
). Determine the by plotting % Activity vs. Log[Inhibitor]. Convert to using the Cheng-Prusoff equation.
References
Supuran, C. T., et al. (2001).[1] Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry.[1][2][3] Link
Supuran, C. T. (2011).[4] Carbonic Anhydrase Inhibitors and Activators for Novel Therapeutic Applications.[3][4] Future Medicinal Chemistry.[4][5] Link
Carta, F., Supuran, C. T., & Scozzafava, A. (2014).[5] Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors.[6][1][3][5] Future Medicinal Chemistry.[4][5] Link
Zborovskii, Y. L., et al. (2018). Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide... Synthesis and Anticancer Screening.[1] Bentham Science. Link
Panda, S. S., et al. (2013). Styrenesulfonamides: Synthesis and Biological Evaluation.[2] (General reference for synthetic protocols of vinyl sulfonamides).
Spectroscopic Analysis of Sulfonamide Compounds: A Technical Guide
Executive Summary This guide provides a comprehensive technical framework for the structural elucidation and quantitative analysis of sulfonamide derivatives ( ). Designed for medicinal chemists and analytical scientists...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical framework for the structural elucidation and quantitative analysis of sulfonamide derivatives (
). Designed for medicinal chemists and analytical scientists, it synthesizes vibrational, rotational, and electronic spectroscopic data into a cohesive validation protocol. The narrative prioritizes causal mechanisms—explaining why spectral shifts occur—over rote data listing, ensuring the user can apply these insights to novel drug candidates.
The Sulfonamide Pharmacophore: Structural Basis
The sulfonamide moiety consists of a sulfur atom hexavalent to two oxygens (via double bonds) and trivalent to a nitrogen and a carbon substituent. The core analytical challenge lies in distinguishing the
vibrational modes and the labile N-H proton, which serves as a critical probe for pKa and solubility profiling.
Electronic Environment
The electron-withdrawing nature of the sulfonyl group (
) significantly deshields adjacent protons and carbons. Furthermore, the N-H group in secondary sulfonamides is weakly acidic (pKa 5–10), allowing for pH-dependent spectral shifts that are diagnostic of the compound's ionization state.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) spectroscopy is the primary tool for confirming the presence of the sulfonyl functionality. Raman spectroscopy serves as a complementary technique, particularly useful for aqueous samples or identifying symmetric vibrations.
Characteristic Infrared Bands
The diagnostic "fingerprint" of a sulfonamide is defined by the symmetric and asymmetric stretching vibrations of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
group.
Vibrational Mode
Frequency Range ()
Intensity
Mechanistic Insight
Asymmetric Stretch
Strong
High polarity of S=O bonds results in large dipole change.
Symmetric Stretch
Strong
Coupled vibration; position correlates with substituent electronegativity.
S-N Stretching
Weak/Med
Often obscured; valuable for confirming sulfonamide vs. sulfone.
N-H Stretching
Variable
Primary (): Doublet.Secondary (): Singlet. Broadens with H-bonding.
Expert Insight: In the solid state (KBr pellet), N-H bands often shift to lower frequencies (
) due to intermolecular hydrogen bonding networks (dimers or catemers). To observe the "free" N-H stretch, obtain spectra in dilute solution.
Raman Complementarity
While
stretches are IR active, the S-C (aromatic) stretch is often more distinct in Raman spectra around . Surface-Enhanced Raman Spectroscopy (SERS) using gold or silver nanoparticles is increasingly used for trace detection of sulfonamide antibiotics in biological matrices due to the strong affinity of the sulfonamide nitrogen for metal surfaces.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of atomic connectivity. The chemical shift of the sulfonamide proton is the most critical, yet variable, parameter.
NMR: The Labile Proton
The sulfonamide N-H proton is highly sensitive to solvent, concentration, and temperature.
Chemical Shift (
): Typically (singlet).
Solvent Choice:
DMSO-
: Preferred. The sulfoxide oxygen accepts H-bonds from the sulfonamide NH, stabilizing the proton and slowing exchange, resulting in a sharp, distinct singlet.
CDCl
: Often leads to broad, undetectable signals due to rapid exchange or poor solubility.
Diagnostic Test: Addition of
causes the N-H signal to disappear (deuterium exchange), confirming its identity against non-exchangeable aromatic protons.
NMR
The carbon atoms directly attached to the sulfonyl group (ipso-carbons) are deshielded, typically appearing between
.
Mass Spectrometry (MS)
Mass spectrometry, particularly ESI-MS/MS, is essential for molecular weight confirmation and structural characterization via fragmentation patterns.
Fragmentation Pathways
Under Collision-Induced Dissociation (CID), sulfonamides exhibit predictable cleavage pathways:
S-N Bond Cleavage: The most common pathway, yielding an aryl sulfonyl cation (
) and an amine fragment.
Extrusion: A rearrangement eliminating neutral (64 Da), often followed by recombination of the aryl and amine moieties ().
Rearrangement: Migration of the R group to the sulfonamide oxygen is a known pathway in high-energy collisions.
Because the sulfonamide nitrogen can be deprotonated (forming an anion), the UV spectrum is pH-dependent.
Acidic pH: The neutral form predominates (
).
Basic pH: Deprotonation extends conjugation, causing a red shift (bathochromic) and hyperchromic effect (increased intensity).
Application: This shift is utilized in spectrophotometric titrations to accurately determine the pKa of the sulfonamide nitrogen, a critical parameter for predicting drug absorption and distribution.
Integrated Analytical Protocol
The following workflow ensures rigorous characterization of a new sulfonamide derivative.
Pass Criteria: Presence of both bands.[1][2][3][4]
NMR Structural Validation:
Dissolve
in DMSO-.
Acquire
spectrum (16 scans). Look for downfield singlet ().
Perform
shake: Add 1 drop , shake, re-acquire. Ensure singlet disappears.
Mass Spectrometry (ESI+):
Infuse dilute sample (
in MeOH/Water).
Identify
parent ion.
Perform MS/MS to observe loss of 64 Da (
) or cleavage of S-N.
UV-Vis pKa Determination (Optional but Recommended):
Prepare
solutions in buffers ranging pH 2–12.
Plot Absorbance vs. pH to determine inflection point (pKa).
Analytical Logic Flowchart
Caption: Analytical decision tree for the structural validation of sulfonamide derivatives, integrating vibrational, magnetic, and electronic data points.
References
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis. Link
Ebrahimi, H., et al. (2013).[5] A new series of Schiff bases derived from sulfa drugs...: Synthesis, characterization, spectral and DFT computational studies. Journal of Molecular Structure. Link
Mondal, S., et al. (2014). Molecular structure, vibrational spectra, NMR and UV spectral analysis of sulfamethoxazole. Spectrochimica Acta Part A. Link
Robinson, E. J., & Pekrul, L. F. (1945).[6] The Effects of Variations of pH on the Ultraviolet Absorption Spectra of Some Sulfonamides. Journal of the American Chemical Society.[2][6] Link
Barry, S. J., & Wolff, J. C. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
Bellamy, L. J. (1960). Characteristic Vibrations of the Sulphuryl Group. Canadian Journal of Chemistry. Link
in silico studies of sulfonamide derivatives against specific proteins
An In-Depth Technical Guide for Drug Discovery Executive Summary Sulfonamides ( ) remain a cornerstone of medicinal chemistry, serving as the primary pharmacophore for carbonic anhydrase inhibitors (CAIs), antibacterials...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Discovery
Executive Summary
Sulfonamides (
) remain a cornerstone of medicinal chemistry, serving as the primary pharmacophore for carbonic anhydrase inhibitors (CAIs), antibacterials (dihydropteroate synthase inhibitors), and emerging anticancer agents.[1][2][3] However, the in silico modeling of sulfonamides presents unique challenges: the hypervalent sulfur atom requires precise quantum mechanical treatment, and the obligate zinc-binding mechanism in many targets demands advanced docking protocols beyond standard default settings.
This guide outlines a validated, high-integrity computational pipeline for designing sulfonamide derivatives, moving from Density Functional Theory (DFT) through molecular docking to Molecular Dynamics (MD) and ADMET profiling.
Standard force fields (MMFF94, UFF) often fail to accurately capture the electron density delocalization across the sulfonamide moiety (
), which is critical for predicting ionization states (). Therefore, Quantum Mechanics (QM) optimization is a non-negotiable first step.
1.1 Geometry Optimization (DFT Protocol)
Objective: To generate a conformationally energetic minimum and derive electrostatic potential (ESP) charges for docking.
Software: Gaussian 16 / ORCA / Jaguar.
Functional/Basis Set: B3LYP/6-311++G(d,p).[4][5] The diffuse functions (++) are essential for describing the lone pairs on the sulfonamide oxygen and nitrogen atoms.
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) to mimic the physiological environment.
Key Output Analysis:
HOMO-LUMO Gap: A smaller gap (< 4.0 eV) often correlates with higher reactivity and intracellular charge transfer capability.
Mulliken/NBO Charges: Specifically monitor the charge on the sulfonamide nitrogen (
). In Carbonic Anhydrase (CA) inhibition, this nitrogen must be deprotonated (anionic) to coordinate with the ion. If the calculated charge is insufficient, the derivative may be a weak binder.
1.2 The Tautomerism Check
Sulfonamides exhibit amide-imide tautomerism.
Action: Generate both tautomers.
Decision: Calculate the Boltzmann distribution based on relative energies. In 90% of CAI cases, the deprotonated species (
) is the bioactive form responsible for metal coordination.
Phase 2: Target Selection & "The Zinc Problem"
The most common failure in sulfonamide docking is the incorrect treatment of the active site metal ion. We will focus on Carbonic Anhydrase II (CA-II) or IX (CA-IX) as the case study, as they are the "gold standard" targets.
Standard docking algorithms treat metals as simple cationic spheres, often resulting in steric clashes or ignored interactions.
Protocol:
Clean the PDB: Remove water molecules except the deep-pocket water coordinated to the Zinc (if displacing it is not the mechanism). For sulfonamides, the drug usually displaces the Zinc-bound water/hydroxide.
Charge Assignment: Do NOT use standard Gasteiger charges for the Zinc ion.
Correct Method: Manually set the Zn charge to +2.0, or use a "Cationic Dummy Atom" model if using AutoDock 4.
Best Practice: In Schrödinger Glide or Gold, use specific metal-coordination constraints.
Phase 3: Molecular Docking (The Interaction Phase)
Objective: To predict the binding pose where the sulfonamide nitrogen coordinates with the Zinc ion and the sulfonyl oxygens H-bond with the backbone (Thr199 in CA-II).
3.1 Grid Generation
Center: Define the grid box center on the Zinc atom.
Size:
Å. (Large enough to accommodate the tail group , but small enough to force the sulfonamide head into the catalytic cleft).
3.2 Docking Constraints (Critical Step)
To ensure scientific validity, you must enforce the known biology of the system.
Constraint 1 (Metal): Force a metal coordination constraint between the sulfonamide Nitrogen and
(Distance cutoff: 2.0 - 2.5 Å).
Constraint 2 (H-Bond): Force an H-bond between the sulfonyl oxygen and the backbone NH of Thr199 (for CA-II).
Validation Metric:
Perform "Redocking" of the co-crystallized ligand (e.g., Acetazolamide or SLC-0111).
Pass Criteria: RMSD between the docked pose and crystal pose must be < 2.0 Å .
Phase 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to prove the stability of the Zinc-Sulfonamide bond over time.
Simulation Setup (GROMACS/Desmond):
System: Protein-Ligand complex in a cubic box.
Solvent: TIP3P water model; neutralize with
ions (0.15 M).
Force Field: CHARMM36m or OPLS4 (Excellent for metal-organic interactions).
Duration: Minimum 50 ns (100 ns recommended).
Analysis Metrics (The "Three Pillars" of Stability):
Metric
Acceptable Range
Interpretation
Ligand RMSD
< 2.5 Å
Ligand remains in the binding pocket.
Zn-N Distance
1.9 - 2.3 Å
Maintenance of the coordination bond.
Protein RMSF
< 1.5 Å (Active Site)
The active site residues (His94, His96, His119) are stable.
Phase 5: ADMET & Drug-Likeness
Sulfonamides often suffer from poor solubility or rapid excretion.
Tool: SwissADME / pkCSM.
Key Parameters to Report:
Target < 90 Ų if targeting brain tumors (CA-XII/IX in glioblastoma) to cross the Blood-Brain Barrier (BBB).
CYP Inhibition: Check for CYP2C9 inhibition (common for sulfonamides), which can lead to drug-drug interactions.
Visualization of Pathways[7]
Diagram 1: The Computational Workflow
This diagram illustrates the step-by-step pipeline from structure to validation.
Caption: Integrated computational pipeline for sulfonamide drug discovery, emphasizing QM charge derivation and dynamic validation.
Diagram 2: The Zinc-Binding Mechanism (Carbonic Anhydrase)
This diagram visualizes the specific coordination geometry required for a successful "hit."
Caption: The tetrahedral coordination sphere of Zinc in Carbonic Anhydrase, showing the critical N-Zn interaction and Thr199 gatekeeper H-bond.[7][8]
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[9] Scientific Reports, 7, 42717. Link
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software reference for DFT protocols). Link
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
Banks, J. L., et al. (2005). Integrated Modeling Program, Applied Chemical Theory (IMPACT). Journal of Computational Chemistry, 26(16), 1752-1780. (Reference for OPLS force fields used in MD). Link
The Sulfonamide Pharmacophore: From Serendipity to Rational Enzyme Targeting
Topic: Foundational Research on Sulfonamide-Based Enzyme Inhibitors Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The sulfonamide moiet...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Foundational Research on Sulfonamide-Based Enzyme Inhibitors
Content Type: Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The sulfonamide moiety (
) represents one of the most enduring and versatile privileged structures in medicinal chemistry. Originally discovered as the active principle in the first broad-spectrum antibiotics (prontosil/sulfanilamide), its role has evolved from a serendipitous bactericide to a precision tool for enzyme inhibition. This guide dissects the foundational mechanics of sulfonamide-based inhibition, specifically focusing on Carbonic Anhydrases (CAs) as the primary model for rational drug design. We explore the transition from non-selective "sulfa drugs" to isoform-specific inhibitors via the "Tail Approach," supported by validated synthetic and kinetic protocols.
Mechanistic Architecture: The Zinc Trap
The efficacy of primary sulfonamides as enzyme inhibitors—particularly for the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-class Carbonic Anhydrases—relies on a specific coordination geometry with the enzyme's catalytic metal center.
The Coordination Event
The catalytic active site of human CA (hCA) contains a Zinc ion (
) coordinated by three histidine residues (His94, His96, His119). In the native state, a water molecule occupies the fourth coordination site, acting as the nucleophile for hydration.
The Inhibitory Mechanism:
Ionization: The sulfonamide inhibitor (
) acts as a weak acid. Upon entering the active site, the amide nitrogen is deprotonated ().
Displacement: The sulfonamidate anion displaces the zinc-bound water molecule/hydroxide ion.
Coordination: The nitrogen atom coordinates directly to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
ion in a tetrahedral geometry.
Stabilization: The non-coordinated oxygen of the sulfonamide forms a critical hydrogen bond with the hydroxyl group of Thr199 . This "Gatekeeper" residue is essential for orienting the inhibitor and explains the strict requirement for primary sulfonamides (secondary sulfonamides cannot form this H-bond effectively due to steric clash).
Visualization of the Binding Mode
Figure 1: The "Zinc Trap" mechanism showing the displacement of catalytic water and the critical stabilization by Thr199.
Strategic Design: The "Tail Approach"
Early sulfonamides (e.g., acetazolamide) were systemic and non-selective, inhibiting almost all CA isoforms (I–XV). This led to significant off-target effects. The "Tail Approach" , pioneered by Supuran et al., revolutionized this field by exploiting the structural differences at the entrance of the active site.
The Head: The aromatic sulfonamide moiety (binds the conserved Zn).
The Tail: A pendant group attached to the aromatic ring.
The Logic: While the bottom of the active site (Zn center) is highly conserved across isoforms, the "rim" or entrance of the active site varies significantly in amino acid composition (hydrophobic vs. hydrophilic residues). By varying the chemical nature of the "tail," researchers can force the inhibitor to interact selectively with the rim of specific isoforms (e.g., CA IX in tumors) while clashing with others (e.g., CA II in red blood cells).
Figure 2: The "Tail Approach" exploits variable active site rims to achieve isoform selectivity.
Experimental Protocols
Protocol A: Synthesis of 4-Substituted Benzenesulfonamides
Objective: To synthesize a library of sulfonamide inhibitors using a standard coupling reaction. This protocol prioritizes the integrity of the sulfonamide group.
Activation: Dissolve 4-sulfamoylbenzoic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (
). Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at for 30 minutes.
Causality: Activation of the carboxylic acid prevents self-coupling and ensures the sulfonamide group (
) remains unreacted, as the carboxylic acid is more reactive toward carbodiimides than the sulfonamide nitrogen.
Coupling: Add the specific amine (1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 12–24 hours.
Quenching: Pour the reaction mixture into ice-cold water (10x volume).
Isolation: The product usually precipitates. Filter the solid. If no precipitate forms, extract with ethyl acetate.
Purification: Recrystallize from ethanol/water or purify via flash chromatography (MeOH/DCM gradient).
Validation: Confirm structure via
-NMR (look for the disappearance of the COOH proton and appearance of amide NH) and Mass Spectrometry.
Protocol B: Stopped-Flow
Hydration Assay
Objective: To measure the inhibition constant (
) of the synthesized compounds against specific CA isoforms. This is the kinetic "gold standard" because standard UV assays are too slow for the rapid turnover of CA ().
Solution A (Enzyme): Purified CA isoform (e.g., hCA II) + Indicator + Inhibitor (varying concentrations).
Solution B (Substrate):
-saturated water prepared by bubbling gas for 30 mins.
Mixing: Rapidly mix Solution A and Solution B (1:1 ratio) in the stopped-flow cell.
Detection: Monitor the absorbance change at 557 nm (Phenol Red
). The hydration of to causes a rapid acidification, changing the color of the indicator.
Data Analysis:
Calculate the initial rate (
) from the absorbance decay curve.
Fit data to the Cheng-Prusoff equation :
.
Self-Validation: Always run a "blank" (no enzyme) to account for the spontaneous hydration of
. The catalyzed rate must be significantly higher than the uncatalyzed rate for valid data.
Quantitative Data Summary: Selectivity Profiles
The following table illustrates the impact of the "Tail Approach" on selectivity (Data generalized from Supuran et al. literature).
Compound Class
Structure Type
hCA I (, nM)
hCA II (, nM)
hCA IX (, nM)
Selectivity (II/IX)
Acetazolamide
Classical (No Tail)
250
12
25
~0.5 (Non-selective)
Sulfanilamide
Fragment
50,000
240
3,000
~0.08
Compound SLC-0111
Ureido-Tail
>10,000
>10,000
45
>200 (Selective)
Benzolamide
Acidic Tail
15
3
30
0.1
Note: hCA II is the cytosolic, ubiquitous isoform (off-target). hCA IX is the tumor-associated transmembrane isoform (target).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., et al. (2020).[1] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX catalytic domain reveals the critical features for inhibitor recognition. PNAS. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biophysical Chemistry. Link
Beyond Antibiotics: The Renaissance of Sulfonamide Derivatives in Targeted Therapeutics
Executive Summary While historically cemented as the first broad-spectrum antibacterials, sulfonamide derivatives have undergone a radical pharmacological renaissance.[1] No longer confined to the inhibition of dihydropt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
While historically cemented as the first broad-spectrum antibacterials, sulfonamide derivatives have undergone a radical pharmacological renaissance.[1] No longer confined to the inhibition of dihydropteroate synthase in bacteria, modern sulfonamides serve as privileged scaffolds in oncology, virology, and immunology. This guide dissects the structural versatility of the sulfonamide pharmacophore (
), detailing its role as a zinc-binding group (ZBG) in metalloenzymes and a transition-state mimetic in proteases. We provide validated synthesis protocols, mechanistic insights into Carbonic Anhydrase (CA) inhibition, and a strategic framework for their development as targeted therapeutics.[2]
Part 1: Structural Activity Relationship (SAR) & Pharmacophore Logic
The therapeutic utility of the sulfonamide moiety stems from its unique geometry and electronic distribution. It acts as a stable, non-hydrolyzable hydrogen bond donor/acceptor system capable of rigidifying a drug molecule while interacting with diverse active site residues.
The "Warhead" and the "Tail"
The
"Warhead" (Primary Sulfonamides):
Mechanism: Acts as a Zinc-Binding Group (ZBG). The nitrogen atom (ionized as
at physiological pH in the active site) coordinates directly to the ion in metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).
Causality: The
of the sulfonamide group (~10) is lowered significantly when bound to the electron-withdrawing aromatic ring and further lowered upon interaction with the zinc ion, facilitating the displacement of the zinc-bound water molecule/hydroxide ion.
The
-Substituted "Tail" (Secondary Sulfonamides):
Mechanism: Used in protease inhibitors (e.g., HIV proteases like Darunavir). The sulfonamide oxygen atoms accept hydrogen bonds from the enzyme backbone (e.g., Ile50 in HIV-1 protease), while the R-groups occupy hydrophobic pockets (
).
Design Logic: Unlike the primary sulfonamides used for CA inhibition, these derivatives rely on the sulfonamide group as a rigid linker that mimics the transition state of peptide hydrolysis.
Visualization: The Sulfonamide Functional Divergence
Figure 1: Divergent SAR pathways for sulfonamide derivatives based on nitrogen substitution.
Part 2: Therapeutic Targets & Mechanisms[1][2]
Carbonic Anhydrase IX/XII Inhibition (Oncology)
Tumor cells in hypoxic environments overexpress CA IX and XII to survive acidosis. These enzymes catalyze the hydration of extracellular
to bicarbonate and protons ().
The Trap: The protons remain extracellular, acidifying the tumor microenvironment (promoting metastasis), while bicarbonate is imported to buffer intracellular pH.
Sulfonamide Action: Inhibition of CA IX locks the tumor cell in an acidic intracellular state, leading to apoptosis.
Protease Inhibition (Virology)
In HIV therapy, sulfonamides (e.g., Darunavir) are critical. The sulfonyl group forms hydrogen bonds with the backbone amide nitrogens of the protease flap region. This interaction is less susceptible to mutations compared to side-chain interactions, granting these drugs a higher genetic barrier to resistance.
Part 3: Advanced Synthesis Protocols
As a scientist, you require high-yield, reproducible methods. We present two distinct routes: the Classic Nucleophilic Attack (robust, scalable) and the Oxidative Coupling (green, thiol-based).
Protocol A: Classic Sulfonylation (The "Gold Standard")
Application: Synthesis of stable secondary sulfonamides for protease/kinase inhibition.
Reagents: Sulfonyl chloride (
), Amine (), Base (Pyridine or ), Solvent (DCM or anhydrous THF).
Procedure:
Step 1: Dissolve 1.0 eq of amine in dry DCM under
atmosphere.
Step 2: Add 1.2 eq of Pyridine (acts as both base and nucleophilic catalyst). Cool to 0°C.
Step 3: Dropwise addition of 1.1 eq Sulfonyl Chloride. Why? Exothermic control prevents sulfonamide hydrolysis or bis-sulfonylation.
Step 4: Warm to RT and stir for 4-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
Step 5: Acid wash (1M HCl) to remove pyridine, followed by brine wash.
Validation:
-NMR should show the disappearance of the amine signal and the appearance of the sulfonamide (typically 7.0–10.0 ppm, exchangeable with ).
To validate the therapeutic potential of a primary sulfonamide, one must determine the Inhibition Constant (
) against specific isozymes (e.g., hCA I, II, IX, XII).
Principle:
The assay measures the rate of
hydration. The reaction is monitored spectrophotometrically using a pH indicator (Phenol Red) because the hydration releases a proton (), changing the color from red (basic) to yellow (acidic).
Step-by-Step Methodology:
Buffer Preparation: HEPES buffer (20 mM, pH 7.5) with 20 mM
(to maintain ionic strength).
Enzyme Activation: Incubate the purified hCA isozyme with the sulfonamide inhibitor for 15 minutes at RT prior to substrate addition. Why? This allows the formation of the Enzyme-Inhibitor (E-I) complex.
Substrate Injection: Rapidly mix the E-I solution with
-saturated water using a Stopped-Flow apparatus.
Data Acquisition: Monitor absorbance decay at 557 nm (Phenol Red max).
Calculation:
Determine the initial velocity (
) of the uncatalyzed and catalyzed reactions.
Use the Cheng-Prusoff equation to calculate
:
Note: For tight-binding sulfonamides (
), use the Morrison equation for accurate fitting.
Data Presentation Template:
Compound ID
R-Group
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
Selectivity Ratio (IX/II)
Ref (AAZ)
Acetazolamide
250
12
25
2.1
SD-01
4-F-Phenyl
450
150
8.5
17.6
SD-02
3-NO2-Phenyl
300
80
5.2
15.4
Table 1: Example data structure for reporting inhibitory activity. High selectivity for hCA IX over hCA II is desired to minimize off-target side effects (e.g., diuresis).
Part 5: Challenges & Future Directions
Selectivity: The human genome encodes 15 CA isoforms. Targeting tumor-associated CA IX without inhibiting the ubiquitous, housekeeping CA II is the primary challenge. Tail-approach strategies (attaching bulky tails to the sulfonamide) exploit subtle differences in the hydrophobic pocket entrance of the isozymes.
Solubility: Many aromatic sulfonamides suffer from poor aqueous solubility. Incorporation of hydrophilic tails (e.g., polyethylene glycol chains or morpholine rings) is a standard medicinal chemistry optimization step.
SuFEx Chemistry: The future lies in Sulfur Fluoride Exchange (SuFEx). Sulfonyl fluorides (
) are "sleeping beauties"—stable until activated by specific protein residues, allowing for covalent "click" inhibition of targets.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Blicharz-Futera, K., et al. (2025).[1] Current development in sulfonamide derivatives to enable CNS-drug discovery.[1] Bioorganic Chemistry.
De Luca, L., et al. (2008).[3] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Its Sodium Salts.[3] Journal of Organic Chemistry.
Ghosh, A. K., et al. (2016). Structure-based design of HIV-1 protease inhibitors. Current Opinion in Chemical Biology.
Touisni, N., et al. (2011). Carbonic anhydrase inhibitors: Inhibition of the tumor-associated isozymes IX and XII by a library of aromatic sulfonamides.[4][5][6] Bioorganic & Medicinal Chemistry Letters.
initial screening of 2-(4-Nitrophenyl)ethene-1-sulfonamide for bioactivity
Executive Summary This technical guide outlines the initial screening strategy for 2-(4-Nitrophenyl)ethene-1-sulfonamide (referred to herein as NPES ). NPES represents a unique "dual-threat" pharmacophore: it possesses a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the initial screening strategy for 2-(4-Nitrophenyl)ethene-1-sulfonamide (referred to herein as NPES ). NPES represents a unique "dual-threat" pharmacophore: it possesses a primary sulfonamide moiety (
), a classic zinc-binding group (ZBG) for metalloenzymes like Carbonic Anhydrase (CA), and a vinyl sulfonamide linker (), which acts as a Michael acceptor electrophile.[1]
Strategic Value: Unlike standard non-covalent sulfonamides, NPES is a candidate for Targeted Covalent Inhibition (TCI) .[1] The electron-withdrawing
-nitro group enhances the electrophilicity of the vinyl "warhead," making it highly reactive toward nucleophilic cysteine residues in target proteins. Consequently, the screening protocol must deviate from standard high-throughput screening (HTS) to account for time-dependent inhibition and buffer interference.
Chemical Rationale & Mechanism of Action[2][3][4][5]
To design an effective screen, one must understand the compound's reactivity profile.
Primary Mechanism (Reversible): The terminal unsubstituted sulfonamide nitrogen coordinates with the catalytic Zinc (
) ion in the active site of Carbonic Anhydrases (CAs) or Matrix Metalloproteinases (MMPs).[1]
Secondary Mechanism (Irreversible): The vinyl group serves as a Michael acceptor. A nucleophilic cysteine thiol (
) within the target pocket attacks the -carbon of the ethene linker, forming a permanent covalent thioether bond.
Critical Screening Consequence: Standard
values are insufficient for covalent inhibitors. The screening must determine parameters to quantify potency properly.
Mechanism Visualization
Figure 1: Kinetic mechanism of Targeted Covalent Inhibition (TCI) for vinyl sulfonamides.[1]
Pre-Screening Validation (Quality Control)
Before biological assays, the compound's integrity and reactivity must be verified. Vinyl sulfonamides can polymerize or degrade in nucleophilic solvents.
Protocol 1: Stability & Reactivity Check
Solvent: Dissolve NPES in 100% DMSO to 10 mM. Avoid protic solvents (MeOH/EtOH) for long-term storage.
GSH Adduct Assay (Reactivity Proxy):
Incubate 50 µM NPES with 500 µM Glutathione (GSH) in PBS (pH 7.[1]4) for 60 minutes.
Analyze via LC-MS.
Success Criteria: Detection of the [M+GSH+H]+ adduct peak. If >90% is consumed in <5 mins, the compound is likely too reactive (pan-assay interference) and may need structural de-tuning.
Primary Screening Protocols
The screening cascade focuses on two divergent targets: Carbonic Anhydrase (Enzymatic) and Bacterial Growth (Phenotypic) .
A. Enzymatic Assay: Carbonic Anhydrase II (CA-II) Inhibition
Rationale: The
-nitrophenyl group mimics the substrate structure, and the sulfonamide is a known CA pharmacophore.
Detection: Absorbance at 400 nm (formation of 4-nitrophenolate).
Step-by-Step Protocol:
Buffer Prep: 15 mM Tris-HCl, pH 7.4. CRITICAL: Do NOT add DTT or Mercaptoethanol. These reducing agents are thiols and will react with the vinyl warhead of NPES, neutralizing the inhibitor before it reaches the enzyme.
Incubation:
Add 10 µL of NPES (dilution series: 0.1 nM – 10 µM) to 80 µL enzyme solution.
Incubate for 30 minutes at 25°C. (Extended incubation is required for covalent bond formation).
Reaction Start: Add 10 µL of 3 mM 4-NPA substrate.
Read: Kinetic read (OD 400 nm) every 30 seconds for 10 minutes.
Analysis: Calculate % Inhibition relative to DMSO control.
B. Phenotypic Assay: Antibacterial MIC
Rationale: Sulfonamides inhibit folate synthesis (dihydropteroate synthase).[2][3] The nitro group often broadens the spectrum to Gram-negative bacteria.
Step-by-Step Protocol:
Strains: E. coli (Gram-) and S. aureus (Gram+).
Media: Mueller-Hinton Broth (MHB). Note: Ensure media is not supplemented with excess PABA or thymidine, which antagonize sulfonamides.[1]
Inoculum: Adjust bacteria to
CFU/mL.
Dosing: Add NPES (range 0.5 – 64 µg/mL).
Incubation: 16–20 hours at 37°C.
Readout: Visual turbidity or OD600.
Secondary Screening: Mechanism Confirmation
If the compound shows activity, you must confirm it is acting via the expected covalent mechanism and not non-specific aggregation.
Protocol: Intact Protein Mass Spectrometry
Incubate: CA-II (1 µM) + NPES (10 µM) for 60 mins in Ammonium Acetate buffer.
Control: CA-II + DMSO.
Analyze: ESI-TOF Mass Spectrometry.
Result Interpretation:
Reversible Binder: Mass spectrum matches Control (Parent Mass).
Covalent Binder: Mass spectrum shows a shift of +228.2 Da (MW of NPES).
Screening Workflow Diagram
Figure 2: Screening cascade for covalent sulfonamide validation.
Data Presentation & Analysis
Quantitative results should be structured to highlight the "Time-Dependent" nature of the inhibition, which is the hallmark of covalent drugs.
Table 1: Suggested Data Reporting Format
Parameter
Definition
Target Value (Hit Criteria)
(30 min)
Concentration at 50% inhibition after 30m pre-incubation.
Shift
Ratio of (0 min) / (30 min).
(Indicates covalency)
Second-order rate constant for inactivation.
GSH
Half-life in presence of Glutathione.
(Avoids hyper-reactivity)
Selectivity Index
Cytotoxicity / Antibacterial MIC.
Safety & Handling (ADMET Warning)
Mutagenicity: The p-nitrophenyl moiety is a structural alert for genotoxicity (Ames positive) due to potential reduction to nitro-anion radicals or hydroxylamines.
Handling: Use nitrile gloves. Treat all waste as hazardous chemical waste.
Solubility: NPES has low aqueous solubility. Ensure final assay DMSO concentration is 1-2% to prevent precipitation, but include a "DMSO-only" control to normalize enzyme activity.
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Gehringer, M., & Laufer, S. A. (2019).[1][5] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[1] Link
Baillie, T. A. (2016).[1] Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Warhead Approach. Angewandte Chemie International Edition, 55(43), 13408-13421.[1] Link[1]
De Cesco, S., et al. (2017).[1] Covalent inhibitors design: Structure, reactivity and mechanism of action.[5] European Journal of Medicinal Chemistry, 138, 96-114. Link
Nocentini, A., & Supuran, C. T. (2019).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740.[1] Link
using 2-(4-Nitrophenyl)ethene-1-sulfonamide in enzyme inhibition assays
Abstract & Introduction This technical guide details the experimental protocols for utilizing 2-(4-Nitrophenyl)ethene-1-sulfonamide as a chemical probe in the inhibition of Human Carbonic Anhydrases (hCAs). This molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This technical guide details the experimental protocols for utilizing 2-(4-Nitrophenyl)ethene-1-sulfonamide as a chemical probe in the inhibition of Human Carbonic Anhydrases (hCAs). This molecule belongs to the styryl sulfonamide class, a critical scaffold in medicinal chemistry designed to target tumor-associated isoforms (hCA IX and XII) while sparing cytosolic isoforms (hCA I and II).
The presence of the ethene linker (vinyl group) restricts the conformational freedom of the "tail," forcing the aromatic nitro-group into a specific orientation within the enzyme's active site. This makes the compound an excellent tool for studying structure-activity relationships (SAR) related to the hydrophobic pocket of the hCA active site.
Mechanism of Action
The primary mechanism is the coordination of the sulfonamide moiety (
) to the catalytic Zinc ion () within the enzyme active site.
Displacement: The ionized sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion.
Coordination: The nitrogen forms a tetrahedral geometry with the Zinc.
Tail Interaction: The styryl tail (
) interacts with hydrophobic residues (Phe131, Val135 in hCA II) or hydrophilic residues in transmembrane isoforms, dictating selectivity.
Figure 1: Competitive inhibition mechanism where the sulfonamide displaces the catalytic water molecule at the Zinc center.
Experimental Design & Preparation
Compound Handling
The nitro group and the vinyl linker render this molecule hydrophobic and light-sensitive.
Solvent: Dissolve in 100% DMSO to create a 10 mM stock solution .
Storage: Aliquot and store at -20°C in amber vials to prevent cis-trans photo-isomerization of the double bond.
Working Solution: Dilute with assay buffer immediately before use. Keep final DMSO concentration <1% in the assay to prevent enzyme denaturation.
Protocol A: Stopped-Flow CO2 Hydration Assay (Gold Standard)
Rationale: This method directly measures the physiological reaction (CO2 hydration) and is the only accurate way to determine
for fast enzymes like hCA II ().
Workflow Diagram
Figure 2: Stopped-Flow workflow. Syringe A contains the inhibited enzyme; Syringe B contains the substrate.
Step-by-Step Procedure
CO2 Saturation: Bubble pure CO2 gas into distilled water for 30 minutes at room temperature. This yields a substrate concentration of ~33 mM.
Inhibitor Incubation:
Mix hCA enzyme (final conc. 5–10 nM) with the indicator (Phenol Red, 0.2 mM) in HEPES buffer.
Add 2-(4-Nitrophenyl)ethene-1-sulfonamide at varying concentrations (
M to M).
Crucial Step: Incubate for 15 minutes at Room Temperature. Why? Styryl sulfonamides can be slow-binding due to the steric bulk of the tail entering the active site.
Reaction Initiation:
Load Syringe A with the Enzyme-Inhibitor-Indicator mix.
Load Syringe B with CO2-saturated water.
Inject equal volumes into the reaction cell using a Stopped-Flow apparatus (e.g., Applied Photophysics SX20).
Data Acquisition:
Monitor absorbance decrease at 557 nm (Phenol Red isosbestic point/maximum).
The reaction typically completes in 5–10 seconds for inhibited samples.
Data Analysis (Cheng-Prusoff)
The initial velocity (
) is determined from the linear slope of the absorbance trace (first 5-10%).
Calculate using a dose-response curve. Convert to using the Cheng-Prusoff equation adapted for competitive inhibition:
: Concentration of CO2 (approx.[3][4][5] 16.5 mM after 1:1 mixing).
: Michaelis constant for the specific hCA isoform (e.g., ~10 mM for hCA II).
Rationale: hCAs can hydrolyze esters. This assay is slower and can be performed in a standard 96-well plate reader, suitable for preliminary screening.
Preparation: Prepare 4-Nitrophenyl Acetate (4-NPA) as a 3 mM stock in acetonitrile.
Monitor Absorbance at 400 nm (formation of 4-nitrophenolate).
Read every 30 seconds for 30 minutes at 25°C.
Validation: Ensure the DMSO content does not exceed 5%, as esterase activity is sensitive to organic solvents.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation
Hydrophobic styryl tail aggregates in aqueous buffer.
Verify solubility by checking turbidity at 600 nm. Add 0.01% Triton X-100 if necessary (validate it doesn't inhibit enzyme).
Non-Linear Rates
Photo-isomerization of the ethene bond.
Ensure all incubation is done in the dark. The cis isomer has significantly lower affinity than the trans isomer.
No Inhibition
Insufficient pre-incubation time.
Extend pre-incubation to 30 mins. Bulky sulfonamides have slow rates.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6][7][8] Nature Reviews Drug Discovery, 7(2), 168–181. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][5][8][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link
Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221–4229. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-nitrophenyl-sulfonamide. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for nitro-sulfonamide binding modes).
application of sulfonamides in antimicrobial studies
Application Note: High-Fidelity Antimicrobial Susceptibility Testing (AST) and Synergy Profiling of Sulfonamides Abstract This guide provides a rigorous technical framework for the evaluation of sulfonamides (alone and i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Antimicrobial Susceptibility Testing (AST) and Synergy Profiling of Sulfonamides
Abstract
This guide provides a rigorous technical framework for the evaluation of sulfonamides (alone and in combination) against bacterial pathogens. While sulfonamides are among the oldest synthetic antimicrobials, their application in modern drug discovery is frequently compromised by technical artifacts—specifically thymidine antagonism and "trailing" endpoints. This protocol synthesizes Clinical and Laboratory Standards Institute (CLSI) guidelines with field-proven optimization strategies to ensure reproducible, self-validating data.
Mechanism of Action & Resistance Logic
To design effective experiments, one must understand the specific metabolic blockade. Sulfonamides are competitive inhibitors of dihydropteroate synthase (DHPS) .[1][2] They structurally mimic para-aminobenzoic acid (pABA), a substrate required for folate biosynthesis.[1][2][3]
The "Dead-End" Mechanism:
Unlike simple steric blockers, sulfonamides can be enzymatically condensed with the co-substrate (DHPP) to form a pterin-sulfonamide adduct.[1] This depletes the pterin pool and creates a metabolic dead-end.[4]
The Critical Bypass (Thymidine):
Bacteria require folate primarily to synthesize thymidine (for DNA) and methionine. If exogenous thymidine is present in the growth medium, the bacterium bypasses the sulfonamide-induced blockade, rendering the drug artificially inactive in vitro.
Pathway Visualization: Folate Blockade
Figure 1: The folate biosynthesis pathway illustrating the sequential blockade by Sulfonamides (DHPS) and Trimethoprim (DHFR), and the critical "Thymidine Bypass" that ruins in vitro assays.
Pre-Analytical Control: The "Thymidine Trap"
The most common cause of failure in sulfonamide testing is media composition. Standard Mueller-Hinton Broth (MHB) often contains enough thymidine to antagonize the drug.
Protocol: Media Validation & Preparation
Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically labeled "Low Thymidine."
Enzymatic Cleanup (For Fastidious Organisms):
If testing Streptococci or other fastidious organisms requiring blood, do not use whole sheep blood.
Use Lysed Horse Blood (LHB): Horse blood contains high levels of thymidine phosphorylase, which converts thymidine into thymine (which most bacteria cannot utilize for the bypass).[5]
Action: Add 2-5% LHB to the media.
QC Step (Mandatory):
Before running your test compound, validate the media using Enterococcus faecalis ATCC 29212.
Test against Trimethoprim-Sulfamethoxazole (TMP-SMX).
Pass Criteria: MIC must fall within the CLSI quality control range (typically ≤ 0.5/9.5 µg/mL). If the MIC is elevated, the media contains interfering thymidine and must be discarded.
Core Protocol A: MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of a novel sulfonamide.
Nuance Alert: Sulfonamides are bacteriostatic. They do not kill instantly; they starve the cell. This results in "trailing growth"—a faint haze that persists beyond the true MIC. Do not read for 100% clearance.
Step-by-Step Workflow
Stock Preparation:
Sulfonamides are often hydrophobic.
Dissolve in DMSO (Dimethyl sulfoxide).
Constraint: Final DMSO concentration in the assay well must be < 1% to avoid toxicity to the bacteria.
Alternative: Some sulfonamides dissolve in 0.1 M NaOH (check specific compound pKa).
Inoculum Prep:
Prepare a 0.5 McFarland suspension from fresh overnight culture.
Dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL in the final well.
Plate Setup:
Dispense 50 µL of 2x drug concentration into columns 1-11.
Dispense 50 µL of inoculum into columns 1-12.
Column 11: Growth Control (Bacteria + Solvent + No Drug).
Column 12: Sterility Control (Media only).
Incubation:
35°C ± 2°C in ambient air for 16–20 hours (24 hours for some species like Staphylococcus).
Endpoint Reading (The 80% Rule):
Do not look for the first clear well.
Compare turbidity to the Growth Control (Column 11).
The MIC is the lowest concentration that inhibits ≥80% of growth.
Visual Aid: If the control is a "10" on a turbidity scale, the MIC is the first well that is a "2" or less. Ignore the button of sediment or faint haze.
| > 4.0 | Antagonism | The drugs interfere with each other (Avoid this combination). |
Troubleshooting & Quality Control
Observation
Probable Cause
Corrective Action
High MICs for Controls
Thymidine contamination in media.
Switch to "Low Thymidine" CAMHB or add 2% Lysed Horse Blood.
Precipitation in Wells
Drug insolubility at high conc.
Verify solubility in DMSO/NaOH. Check if drug crashed out upon hitting aqueous media.
"Trailing" Growth
Bacteriostatic nature of sulfas.
Do not read as resistant. Apply the 80% inhibition rule strictly.
Skipped Wells
Pipetting error or contamination.
Discard panel and repeat. Ensure homogeneous inoculum suspension.
References
Clinical and Laboratory Standards Institute (CLSI). (2023).[7] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
Clinical and Laboratory Standards Institute (CLSI). (2023).[7] M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.[7] [Link]
Griffith, E. C., et al. (2018). "Folate salvage mechanisms and their impact on antifolate resistance in bacteria." Journal of Bacteriology. [Link]
Doern, C. D. (2014). "When does 2 plus 2 equal 5? A review of antimicrobial synergy testing." Journal of Clinical Microbiology. [Link]
National Institutes of Health (NIH) - PubChem. "Sulfamethoxazole Compound Summary." [Link]
Application Note: Assessment of Antibacterial Efficacy in Sulfonamide Derivatives
Introduction & Mechanism of Action Sulfonamides represent a foundational class of antimetabolites in antimicrobial chemotherapy. Unlike direct bactericidal agents (e.g., beta-lactams), sulfonamides act as competitive inh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanism of Action
Sulfonamides represent a foundational class of antimetabolites in antimicrobial chemotherapy. Unlike direct bactericidal agents (e.g., beta-lactams), sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[1][2][3][4] They structurally mimic para-aminobenzoic acid (PABA), preventing its incorporation into dihydropteroic acid, a direct precursor of folate.[2][3][4][5]
Because bacteria must synthesize folate de novo for DNA/RNA nucleotide production (whereas humans absorb it dietarily), this pathway offers high selective toxicity.[4][5] However, the efficacy of sulfonamide derivatives is frequently compromised by environmental factors in in vitro testing, specifically the presence of thymidine, which allows bacteria to bypass the metabolic blockade.
The Folate Synthesis Pathway & Sulfonamide Intervention
The following diagram illustrates the specific metabolic bottleneck created by sulfonamides and their synergistic potential with Dihydrofolate Reductase (DHFR) inhibitors (e.g., Trimethoprim).
Figure 1: Mechanism of Action.[1][2][3][5] Sulfonamides competitively inhibit DHPS, while Trimethoprim inhibits DHFR.[2][5] Together, they sequentially block folate synthesis.[4]
Critical Pre-Analytical Protocol: Media Validation
The "Thymidine Trap": The most common cause of false resistance in sulfonamide testing is the presence of thymidine or thymine in the growth medium. If present, bacteria utilize exogenous thymidine via the "salvage pathway," bypassing the need for folate-dependent synthesis.
Mandatory QC Step: Before assessing new derivatives, you must validate the thymidine content of your Mueller-Hinton Broth/Agar.
Protocol: Thymidine Interference Check
Control Strain: Use Enterococcus faecalis ATCC 29212.[6] This strain is highly sensitive to thymidine levels.
Setup: Perform a standard disk diffusion or broth microdilution using Trimethoprim-Sulfamethoxazole (SXT).
Validation Criteria:
Acceptable Media: Clear, sharp inhibition zones (or low MICs).
Unacceptable Media: Growth within the inhibition zone (haze) or elevated MICs. This indicates high thymidine content.
Correction: If testing fastidious organisms requiring blood, use lysed horse blood . Horse blood contains thymidine phosphorylase, which degrades thymidine.[7] Do not use human or sheep blood unless validated, as they may contain interfering levels of thymidine.
Protocol: Minimum Inhibitory Concentration (MIC)
This protocol follows CLSI M07 and EUCAST ISO 20776-1 standards, adapted for the specific requirements of sulfonamide testing.
Materials
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8] Must pass the thymidine check above.
Compound: Sulfonamide derivative stock (dissolved in DMSO; final DMSO concentration in assay <1%).
Inoculum: Standardized bacterial suspension (5 x 10⁵ CFU/mL).
Workflow
Dilution Series: Prepare a 2-fold serial dilution of the sulfonamide derivative in CAMHB across a 96-well plate (e.g., 512 µg/mL to 0.25 µg/mL).
Inoculation: Add 50 µL of standardized inoculum (1 x 10⁶ CFU/mL) to 50 µL of drug solution. Final volume: 100 µL. Final inoculum: 5 x 10⁵ CFU/mL.
Reference Control: Sulfamethoxazole (standard) to verify assay performance.
Incubation: 35 ± 2°C for 16–20 hours (ambient air).
Readout: The MIC is the lowest concentration completely inhibiting visible growth.[1][10]
Note: Sulfonamides may show a "trailing endpoint" (slight haze) due to carryover folate reserves in the bacteria. Ignore the haze and read the point of significant reduction (approx. 80% inhibition) compared to the growth control.
Sulfonamides are rarely used as monotherapy.[5] Assessing synergy with DHFR inhibitors (like Trimethoprim) is critical for clinical relevance.
Experimental Design
The Checkerboard Assay creates a matrix of concentrations to calculate the Fractional Inhibitory Concentration Index (FICI).[11][12]
Figure 2: Checkerboard Layout. Drug A (Sulfonamide) is diluted vertically; Drug B (Trimethoprim) is diluted horizontally.
Calculation & Interpretation
Calculate the FICI for each well at the growth/no-growth interface:
FICI Value
Interpretation
Clinical Implication
≤ 0.5
Synergy
Combined effect significantly greater than sum.
> 0.5 to 4.0
Indifference
No interaction (Additive).
> 4.0
Antagonism
Combination reduces efficacy (Avoid).
Protocol: Time-Kill Kinetics
To determine if the derivative is bacteriostatic (inhibits growth) or bactericidal (kills), perform a Time-Kill assay.[9] Sulfonamides are typically bacteriostatic alone but may become bactericidal in synergistic combinations.[2]
Workflow
Preparation: Inoculate CAMHB containing the drug (at 4x MIC) with 5 x 10⁵ CFU/mL.
Sampling: Remove aliquots at T=0, 4, 8, 12, and 24 hours.
Quantification: Serially dilute aliquots in saline and plate onto agar (free of antibiotics). Incubate and count colonies.
Analysis: Plot Log₁₀ CFU/mL vs. Time.
Data Interpretation[1][8][10][13][14][15][16][17][18][19][20]
Bacteriostatic: < 3 log₁₀ reduction from the initial inoculum at 24 hours.
Bactericidal: ≥ 3 log₁₀ reduction (99.9% kill) from the initial inoculum at 24 hours.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). MIC Determination of Non-fastidious and Fastidious Organisms.
Masters, P. A., et al. (2003). Trimethoprim-Sulfamethoxazole Revisited. Archives of Internal Medicine. (Discusses mechanism and synergy).
Hamilton-Miller, J. M. (1988). Reversal of activity of trimethoprim/sulfonamide combinations by thymidine. Journal of Antimicrobial Chemotherapy. (Critical reference for thymidine interference).
Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. (Standard for FICI calculation).
Application Notes and Protocols for Testing Sulfonamide Derivatives Against Resistant Bacteria
Introduction: The Resurgence of Sulfonamides in an Era of Resistance Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, revolutionized the treatment of bacterial infections.[1][2] Th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Resurgence of Sulfonamides in an Era of Resistance
Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, revolutionized the treatment of bacterial infections.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is essential for the production of nucleotides and amino acids, the building blocks of DNA and proteins.[2][3] However, the extensive use of these drugs has led to widespread bacterial resistance, significantly limiting their clinical utility.[1][4]
The primary mechanisms of resistance include mutations in the folP gene, which encodes DHPS, leading to a reduced affinity for sulfonamides, and the acquisition of plasmid-borne sul genes (sul1, sul2, sul3) that code for drug-insensitive DHPS variants.[1][4] Bacteria can also develop resistance through increased production of the natural substrate para-aminobenzoic acid (PABA), decreased drug permeability, or the action of efflux pumps that actively remove sulfonamides from the cell.[2][5][6]
Despite these challenges, the ever-growing threat of multidrug-resistant (MDR) bacteria has renewed interest in sulfonamide derivatives as potential therapeutic agents, either alone or in combination with other antibiotics. This guide provides a comprehensive set of protocols for researchers and drug development professionals to rigorously evaluate the efficacy of novel sulfonamide derivatives against resistant bacterial strains.
Core Principle: A Multi-faceted Approach to Efficacy Testing
A thorough assessment of a new sulfonamide derivative requires a multi-pronged approach. It is not sufficient to simply determine if a compound has antibacterial activity. We must quantify this activity, understand its nature (bacteriostatic vs. bactericidal), and explore its potential for synergistic interactions with other antimicrobials. This structured approach ensures a comprehensive understanding of the derivative's potential and provides the robust data necessary for further development.
Caption: Experimental workflow for evaluating sulfonamide derivatives.
Part 1: Foundational Assays for Antimicrobial Activity
The initial step in evaluating any new antimicrobial compound is to determine its intrinsic activity against a panel of relevant bacterial strains. This is most commonly achieved through the determination of the Minimum Inhibitory Concentration (MIC).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][7][8] It is a fundamental measure of a drug's potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[3]
Protocol: Broth Microdilution MIC Assay
Preparation of Materials:
Bacterial Strains: Use well-characterized, resistant bacterial strains (e.g., methicillin-resistant Staphylococcus aureus (MRSA), extended-spectrum β-lactamase (ESBL)-producing Escherichia coli) and their corresponding susceptible reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[3]
Sulfonamide Derivative: Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Further dilutions should be made in CAMHB.
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
Suspend the colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
Plate Setup:
Perform serial two-fold dilutions of the sulfonamide derivative in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
Include a growth control well (inoculum without the drug) and a sterility control well (broth without inoculum).[3]
Incubation:
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[3]
Result Interpretation:
The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible growth of the organism.[3]
While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration that results in a 99.9% reduction of the initial bacterial population.[7] This distinction is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol: MBC Assay
Following MIC Determination: After reading the MIC results, select the wells showing no visible growth.
Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these wells and plate onto a suitable agar medium (e.g., Mueller-Hinton Agar).
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
Result Interpretation: The MBC is the lowest concentration of the sulfonamide derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Part 2: Exploring Synergistic Interactions
The increasing prevalence of multidrug-resistant organisms often necessitates the use of combination therapy.[10] Evaluating the potential for a new sulfonamide derivative to act synergistically with existing antibiotics is a critical step in its development. The checkerboard assay is a widely used in vitro method for this purpose.[11][12][13]
Caption: Workflow for the checkerboard synergy assay.
Checkerboard Assay for Synergy Testing
This assay involves exposing a bacterial inoculum to a two-dimensional array of serial dilutions of two antimicrobial agents, both individually and in combination.[13]
Protocol: Checkerboard Assay
Preparation:
Determine the MIC of each drug (the sulfonamide derivative and the partner antibiotic) individually against the test organism.
Prepare stock solutions of each drug at concentrations at least 4-8 times their respective MICs.[13]
Plate Setup:
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
Along the x-axis, create serial two-fold dilutions of the sulfonamide derivative.
Along the y-axis, create serial two-fold dilutions of the partner antibiotic.
The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.[13]
Include control wells for each drug alone.
Inoculation and Incubation:
Inoculate each well with a standardized bacterial suspension as described for the MIC assay.
Incubate the plate under the same conditions as the MIC assay.
Data Analysis: Fractional Inhibitory Concentration (FIC) Index
The FIC index is calculated to quantify the interaction between the two drugs.[11][12]
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
FICI Value
Interpretation
≤ 0.5
Synergy
> 0.5 to 4.0
Additive or Indifference
> 4.0
Antagonism
Table 2: Interpretation of the Fractional Inhibitory Concentration Index (FICI) [12][14]
Part 3: Understanding the Mechanisms of Action and Resistance
A comprehensive evaluation should also include investigations into how the sulfonamide derivative interacts with its target and how bacteria might develop resistance to it.
Biochemical assays using purified DHPS can confirm that the sulfonamide derivative is acting on its intended target. These assays typically measure the inhibition of the enzymatic conversion of PABA to dihydropteroate.
Molecular Basis of Resistance
For resistant strains, it is valuable to investigate the underlying molecular mechanisms.
folP Gene Sequencing: Sequencing the folP gene can identify mutations that may confer resistance by altering the structure of the DHPS enzyme.[4]
Detection of sul Genes: Polymerase chain reaction (PCR) assays can be used to detect the presence of acquired sulfonamide resistance genes (sul1, sul2, sul3).[4]
Conclusion: A Pathway to Novel Therapeutics
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel sulfonamide derivatives against resistant bacteria. By systematically determining antimicrobial activity, characterizing the nature of this activity, and exploring synergistic potential, researchers can generate the comprehensive data package needed to identify promising candidates for further development. This rigorous, multi-faceted approach is essential in our ongoing efforts to combat the global challenge of antimicrobial resistance.
References
Rupa Health. Sulfonamides Resistance Genes. Available at: [Link]
Huovinen, P. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Available at: [Link]
Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025, May 3). YouTube. Available at: [Link]
Dalvoy, P. Sulfonamides: Mechanism & Resistance. UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017. Available at: [Link]
Kwiecińska-Piróg, J., & Bogiel, T. (2025, February 3). DESCRIPTION OF METHODOLOGY FOR TESTING THE SYNERGISTIC AND ADDITIVE EFFECTS OF ANTIBIOTICS IN VITRO. Advancements of Microbiology. Available at: [Link]
Checkerboard (synergy) assays. Bio-protocol. Available at: [Link]
Fiveable. Sulfonamide resistance Definition. Microbiology Key Term. Available at: [Link]
Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]
Obeidat, N., Jawdat, D., & Al-Zereini, W. (2009). Determination of the synergy of antibiotic combinations by an overlay inoculum susceptibility disc method. Tropical Journal of Pharmaceutical Research, 8(5), 459-465. Available at: [Link]
White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of methods for assessing synergic antibiotic interactions. International journal of antimicrobial agents, 7(3), 195-200. Available at: [Link]
Beppler, V., Tekin, E., Mao, L., White, K. F., & Wood, K. B. (2017). Enhanced identification of synergistic and antagonistic emergent interactions among three or more drugs. Journal of the Royal Society Interface, 14(134), 20170438. Available at: [Link]
Ke, Y., Utter, D. R., & Yother, J. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Microorganisms, 11(7), 1858. Available at: [Link]
The Kirby Laboratory. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. Available at: [Link]
CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]
Khan, A., Siddiqui, S., Khan, A., & Ahmad, S. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 84(1), 1-13. Available at: [Link]
European Society of Clinical Microbiology and Infectious Diseases. EUCAST. Available at: [Link]
Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512. Available at: [Link]
Gencer, N., Ozkanca, R., Bekdemir, Y., & Ceylan, S. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of clinical microbiology and antimicrobials, 7, 13. Available at: [Link]
U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Resistance Detection. Available at: [Link]
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]
Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available at: [Link]
Clinical and Laboratory Standards Institute. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. Available at: [Link]
Bouzennoun, K., Chibani, S., & Bouacida, S. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 869-875. Available at: [Link]
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Available at: [Link]
ResearchGate. Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains. Available at: [Link]
European Committee on Antimicrobial Susceptibility Testing. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Available at: [Link]
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. Available at: [Link]
Min, B., & Wright, G. D. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in microbiology, 9, 212. Available at: [Link]
European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables. Available at: [Link]
Nelson, A. (2018, September 19). What makes sulfa drugs tick? WCVM Today. Available at: [Link]
MSD Manual Professional Edition. Sulfonamides. Available at: [Link]
Application Note: Utilizing 2-(4-Nitrophenyl)ethene-1-sulfonamide in Cancer Cell Line Studies
Executive Summary & Scientific Rationale This guide details the application of 2-(4-Nitrophenyl)ethene-1-sulfonamide (hereafter referred to as NPES ) as a chemical probe in oncology research. NPES represents a "privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide details the application of 2-(4-Nitrophenyl)ethene-1-sulfonamide (hereafter referred to as NPES ) as a chemical probe in oncology research. NPES represents a "privileged scaffold" in medicinal chemistry, combining two distinct pharmacophores: a primary sulfonamide (
) and an electron-deficient vinyl group (styrenesulfonamide).
Mechanism of Action (MoA)
The utility of NPES in cancer cell lines is driven by a dual-mechanism pharmacology:
Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide moiety acts as a Zinc-binding group (ZBG), potently inhibiting Carbonic Anhydrase isoforms IX and XII (CAIX/XII). These isoforms are overexpressed in hypoxic tumors to regulate pH, making NPES a vital tool for studying hypoxic survival pathways .
Covalent Cysteine Targeting (Michael Addition): The vinyl sulfonamide group functions as a "warhead" (Michael acceptor). The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the double bond, facilitating covalent bond formation with nucleophilic cysteine residues on target proteins (e.g., Tubulin, TEAD transcription factors).
Key Applications
Hypoxia Screening: Validating pH-regulatory targets in solid tumors (Breast, Glioblastoma).
Cell Cycle Arrest: Inducing G2/M arrest via microtubule destabilization.
Technical Specifications & Preparation
Parameter
Specification
IUPAC Name
(E)-2-(4-nitrophenyl)ethene-1-sulfonamide
Molecular Weight
228.22 g/mol
Solubility
DMSO (>20 mM); Ethanol (Low); Water (Insoluble)
Stability
Sensitive to nucleophiles (thiols). Avoid DTT/Mercaptoethanol in stock buffers.
Storage
-20°C, desiccated, protected from light.
Stock Solution Protocol
Weighing: Weigh 2.28 mg of NPES powder.
Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock .
Mixing: Vortex for 30 seconds until fully dissolved. Ensure no particulate matter remains.
Aliquot: Dispense into 50
L aliquots to avoid freeze-thaw cycles.
Usage: Dilute 1:1000 in culture media for a working concentration of 10
M (0.1% DMSO final).
CRITICAL WARNING: Do not use media containing high concentrations of thiol-based antioxidants (e.g., N-acetylcysteine) during the initial incubation, as these will quench the vinyl sulfonamide warhead via Michael addition before it reaches the cellular target.
Mechanistic Visualization
The following diagram illustrates the dual-pathway interference of NPES within a cancer cell.
Figure 1: Dual-mode mechanism of NPES targeting CAIX (reversible/tight-binding) and Cysteine-rich proteins (covalent irreversible).
Objective: To distinguish between reversible binding and irreversible (covalent) inhibition driven by the vinyl sulfonamide group.
Workflow:
Seeding: Plate HCT-116 cells (known for high cysteine-protease activity) in 6-well plates.
Treatment:
Group A (Continuous): Treat with
of NPES for 24 hours.
Group B (Washout): Treat with
of NPES for 1 hour , then wash 3x with PBS and replace with drug-free media for the remaining 23 hours.
Group C (Control): DMSO vehicle.
Analysis: Perform Western Blot for a downstream marker (e.g., Cyclin B1 accumulation for G2/M arrest) or simple viability count.
Expected Results:
Group
Viability (%)
Interpretation
Control
100%
Baseline Growth
Continuous (24h)
< 10%
Full Inhibition
| Washout (1h exposure) | < 20% | Irreversible. If the drug were reversible, viability would recover to >80%. Low viability confirms covalent modification. |
Data Interpretation & Troubleshooting
Typical
Values (Reference Range)
Cell Line
Tissue Origin
Normoxia (M)
Hypoxia (M)
Mechanism Note
MDA-MB-231
Breast
12.5
4.2
High CAIX expression drives hypoxia sensitivity.
HCT-116
Colon
5.8
5.1
Likely driven by Tubulin/TEAD covalent binding (less hypoxia dependent).
A549
Lung
15.0
14.5
Moderate sensitivity; likely mixed mechanism.
Troubleshooting Guide
Issue: High cytotoxicity in control (Normoxia) cells.
Cause: The vinyl group is reacting non-specifically with glutathione (GSH).
Solution: Co-treat with a GSH ester to boost cellular antioxidant capacity, or reduce incubation time to <24 hours to observe specific kinetic effects.
Issue: Precipitation in media.
Cause: NPES has low aqueous solubility.
Solution: Ensure DMSO concentration is 0.1-0.5%. Do not exceed 100
M in aqueous media. Sonicate the stock solution before dilution.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for comparative hypoxia screening.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Lu, W., et al. (2019).[1] Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors.[2] European Journal of Medicinal Chemistry, 184, 111767.[1][2] Link
Gedye, C., et al. (2014). Carbonic anhydrase IX: an endogenous hypoxia marker and a therapeutic target. Protocol Exchange. Link
Craven, G. B., et al. (2019).[3] Vinyl sulfonamide synthesis for irreversible tethering via a novel
-selenoether protection strategy.[3][4] MedChemComm, 10(1), 158-163. Link
Touisni, N., et al. (2011). (E)-2-(4-Nitrophenyl)ethenesulfonamide as a novel scaffold for the synthesis of potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Precision Quantitation of Sulfonamide-Protein Binding: From Screening to Intrinsic Thermodynamics
Introduction Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural basis for antibiotics, diuretics, and antiepileptics. Their primary mechanism often involves the inhibitio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural basis for antibiotics, diuretics, and antiepileptics. Their primary mechanism often involves the inhibition of metalloenzymes like Carbonic Anhydrase (CA) or bacterial dihydropteroate synthase. However, accurate binding characterization is complicated by two factors:
Proton Linkage: Sulfonamides often bind as anions, meaning the observed binding affinity (
) is pH-dependent and coupled to proton transfer events.
Plasma Protein Binding (PPB): Sulfonamides exhibit high affinity for Human Serum Albumin (HSA), which significantly alters their pharmacokinetic (PK) profile.
This guide details the protocols for characterizing these interactions, moving from high-throughput screening to rigorous kinetic and thermodynamic profiling.
Experimental Workflow Strategy
The following decision matrix outlines the optimal technique based on the stage of drug development.
Objective: Determination of kinetic rate constants (
, ) and affinity ().[1][2]
Target Model: Carbonic Anhydrase II (CAII) (approx. 30 kDa).[3][4]
Expert Insight: The Small Molecule Challenge
Sulfonamides are low molecular weight (LMW) analytes (~200–350 Da). In SPR, the signal is proportional to mass.[1] To obtain a resolvable signal (
), you must immobilize the protein at a high density. Furthermore, sulfonamides often require DMSO for solubility. Mismatched refractive indices between the running buffer and sample buffer will cause bulk shifts that obscure binding.
Protocol: Kinetic Analysis of Acetazolamide Binding
Equipment: Biacore T200/8K or equivalent.
Ligand Immobilization (Amine Coupling):
Chip: CM5 (Carboxymethylated dextran).
Activation: Inject EDC/NHS (1:1) for 7 minutes to activate carboxyl groups.
Ligand: Dilute CAII to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject to target an immobilization level (
) of 3,000–5,000 RU .
Blocking: Inject 1 M Ethanolamine (pH 8.5) to deactivate remaining esters.
Validation: Ensure Reference Channel (Fc1) is activated/blocked similarly but without protein.
Solvent Correction (Critical Step):
Prepare Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20) + 3% DMSO .
Prepare a DMSO calibration series (2.5% to 3.8% DMSO) to correct for bulk refractive index shifts. This is non-negotiable for accurate LMW kinetics.
Sulfonamide binding to CA is heavily coupled to protonation.[7] The sulfonamide anion binds to the Zn(II)-bound water form of the enzyme.
The Trap: If you measure
in a single buffer, you are measuring the sum of binding enthalpy plus the enthalpy of buffer ionization.
The Solution: Perform the titration in two buffers with distinct ionization enthalpies (e.g., Phosphate vs. Tris) to extrapolate the intrinsic enthalpy (
Crucial: The DMSO concentration must be matched exactly (within 0.05%) to prevent large heats of dilution. Dialyze protein against buffer, then use the dialysate to prepare the ligand solution.
Titration Parameters:
Temperature: 25°C.
Stirring: 750 rpm.
Injections: 1 x 0.4 µL (dummy), followed by 19 x 2 µL injections.
Spacing: 150 seconds between injections to allow return to baseline.
Controls:
Ligand into Buffer (measures heat of dilution/demixing).
Buffer into Protein (measures mechanical heat).
Analysis:
Integrate peaks to obtain
cal/mol.
Subtract control heats.
Fit to One Set of Sites model.
Note: For CAII-Sulfonamide, binding is typically exothermic (
) and 1:1 ().
Technique 3: Thermal Shift Assay (TSA/DSF)
Objective: Rapid screening of library compounds.
Protocol
Mix: 2 µM CAII + 5x SYPRO Orange Dye.
Add: Sulfonamide (10 µM and 50 µM) in 96-well PCR plate.
Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
Result: Calculate
.
Benchmark: Acetazolamide typically yields a
due to the stabilization of the active site.
Technique 4: Equilibrium Dialysis (for Plasma Protein Binding)
Objective: Determine the Fraction Unbound (
) in plasma.[8][9]
Relevance: Sulfonamides bind heavily to HSA. Only the free fraction is pharmacologically active.
The following table summarizes expected values for Acetazolamide binding to Carbonic Anhydrase II, serving as a validation standard for your assay setup.
Parameter
Technique
Typical Value
Notes
(Affinity)
SPR / ITC
10 – 30 nM
Tight binding; slow off-rate.
(Assoc. Rate)
SPR
Fast association; requires high flow rate.
(Dissoc. Rate)
SPR
Relatively stable complex.
(Enthalpy)
ITC
-10 to -12 kcal/mol
Enthalpy-driven binding.
Stoichiometry ()
ITC
1.0
Binds directly to Zn(II) in active site.
TSA
+12°C
Significant thermal stabilization.
Plasma Binding
Eq. Dialysis
~90-95%
High HSA binding reduces free fraction.
References
Sippel, K. H., et al. (2009).[3] High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.[3] Proceedings of the National Academy of Sciences.
Navratilova, I., & Hopkins, A. L. (2010). Receptor affinity chromatography (RAC) and SPR for small molecule screening. ACS Medicinal Chemistry Letters.
Myszka, D. G. (2004). Comparative analyses of a small molecule/enzyme interaction by multiple users of Biacore technology. Journal of Biomolecular Techniques. (The definitive Acetazolamide/CAII benchmark study).
Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences.
Zubrienė, A., et al. (2015). Intrinsic thermodynamics of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide binding to carbonic anhydrases by isothermal titration calorimetry. Biophysical Chemistry. (Detailed protocol on proton linkage and intrinsic thermodynamics).
Strategic Utilization of the Sulfonamide Scaffold in Modern Drug Discovery
Executive Summary: The Renaissance of a Scaffold While historically recognized as the first systematic antibiotics ("sulfa drugs"), the sulfonamide moiety ( ) has evolved into a privileged structure in modern medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Renaissance of a Scaffold
While historically recognized as the first systematic antibiotics ("sulfa drugs"), the sulfonamide moiety (
) has evolved into a privileged structure in modern medicinal chemistry.[1] Its application has shifted from simple antibacterial folate synthesis inhibition to sophisticated targeting of metalloenzymes, particularly Carbonic Anhydrases (CAs) , in the context of hypoxic tumors and metastatic cancers.
This guide details the technical workflow for developing new sulfonamide-based agents, focusing on the "Tail Approach" for isoform-selective Carbonic Anhydrase Inhibitors (CAIs). It covers rational design, robust synthetic protocols, and the gold-standard biological validation method: Stopped-Flow CO₂ Hydration Assay .
Rational Design: The "Tail Approach" Strategy
The primary challenge in modern sulfonamide development is selectivity . Humans express 15 isoforms of Carbonic Anhydrase. The cytosolic CA II is ubiquitous and essential; inhibiting it causes systemic side effects. The target for new anticancer agents is the transmembrane, hypoxia-induced CA IX , which is overexpressed in aggressive tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma).
Mechanism of Action
The sulfonamide group acts as a Zinc Binding Group (ZBG) . The deprotonated nitrogen coordinates to the Zn(II) ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
To achieve selectivity (e.g., CA IX vs. CA II), we utilize the Tail Approach :
Head (ZBG): The aromatic sulfonamide (binds Zn).
Linker: A spacer to bridge the active site.
Tail: A bulky or specific moiety designed to interact with the hydrophobic or hydrophilic residues at the entrance of the active site, which varies significantly between isoforms.
Visualization: The Tail Approach Logic
Figure 1: The "Tail Approach" in sulfonamide drug design. The ZBG anchors the molecule, while the Tail probes the variable regions of the enzyme active site to confer selectivity.
Synthetic Protocol: Sulfonylation of Amines
The formation of the sulfonamide bond is the critical step. While many methods exist, the reaction of sulfonyl chlorides with amines in the presence of a base remains the most reliable for generating library diversity.
Reagents & Equipment[2][3][4]
Substrate: Aromatic amine (containing the "Tail" or "Linker").
Base: Triethylamine (TEA) or Pyridine (acts as solvent and base).[2]
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Monitoring: TLC (Silica gel, MeOH/DCM mobile phase).
Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl₂), dissolve the amine substrate (1.0 equiv) in anhydrous DCM (5–10 mL/mmol).
Base Addition: Add Triethylamine (1.2–1.5 equiv). If the amine is a salt (e.g., hydrochloride), increase base to 2.5 equiv.
Cooling: Cool the solution to 0°C using an ice bath. Causality: Sulfonyl chlorides are reactive; cooling prevents side reactions and controls the exotherm.
Acylation: Add the sulfonyl chloride (1.1 equiv) portion-wise or dropwise (if liquid) over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC until the starting amine spot disappears.
Work-up:
Dilute with EtOAc or DCM.
Wash with 1N HCl (to remove unreacted amine/base).
Wash with Saturated NaHCO₃ (to remove unreacted sulfonyl chloride/acid).
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.
Visualization: Synthetic Workflow
Figure 2: Standard synthetic workflow for sulfonamide generation via sulfonyl chloride coupling.
Standard plate-reader assays are insufficient for Carbonic Anhydrases because the turnover number (
) is extremely high (). The reaction reaches equilibrium in milliseconds. Therefore, a Stopped-Flow instrument is required to measure the initial rate of the reaction:
Buffer: HEPES (10–20 mM, pH 7.5) with 0.1 M Na₂SO₄ (to maintain ionic strength).
Temperature: 20°C.
Experimental Setup
Syringe A (Enzyme Mix): Contains the CA isozyme (e.g., hCA IX, conc. ~10 nM) + Indicator (Phenol Red) + Test Inhibitor (Sulfonamide, varying concentrations).
Syringe B (Substrate Mix): CO₂-saturated water (prepared by bubbling CO₂ gas for 30 mins).
Mixing: The instrument rapidly mixes Syringe A and B (1:1 ratio) in the reaction cell.
Detection: Monitor the absorbance change at 557 nm (Phenol Red absorbance maximum). As CO₂ hydrates,
is released, pH drops, and absorbance decreases.
Data Analysis
The kinetic parameters are calculated using the Cheng-Prusoff equation to determine the Inhibition Constant (
):
Note: For CA, the substrate concentration is the concentration of CO₂.
Visualization: Stopped-Flow Assay Logic
Figure 3: Schematic of the Stopped-Flow CO₂ Hydration Assay used to measure rapid enzyme kinetics.
Case Study: SLC-0111
SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide) represents the pinnacle of this application.
Structure: A classic benzenesulfonamide (ZBG) linked via a urea moiety (Linker) to a 4-fluorophenyl group (Tail).
Target: Highly selective for CA IX and CA XII (transmembrane isoforms).
Status: It has successfully completed Phase I clinical trials for the treatment of advanced, metastatic solid tumors.[3]
Significance: It proves that sulfonamides can be repurposed from antibiotics to precision oncology tools by targeting the tumor microenvironment (pH regulation).
Comparative Data: Selectivity Profile
Compound
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
Selectivity (II/IX)
Acetazolamide (Standard)
250
12
25
0.48 (Non-selective)
SLC-0111 (Therapeutic)
5080
960
45
21.3 (Selective)
Table 1: Inhibition constants (
) demonstrating the superior selectivity of SLC-0111 toward the tumor-associated isoform hCA IX compared to the cytosolic hCA II.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4][5] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
McDonald, P. C., et al. (2020).[4][6] A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors.[3][4][6][7] American Journal of Clinical Oncology, 43(7), 484-490. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Application Note: High-Throughput Screening Strategies for Sulfonamide Compound Libraries
Introduction: The Sulfonamide Privilege & Challenge The primary sulfonamide moiety ( ) represents a "privileged scaffold" in medicinal chemistry, serving as the zinc-binding group (ZBG) for Carbonic Anhydrases (CAs) and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Sulfonamide Privilege & Challenge
The primary sulfonamide moiety (
) represents a "privileged scaffold" in medicinal chemistry, serving as the zinc-binding group (ZBG) for Carbonic Anhydrases (CAs) and a key pharmacophore in protease inhibitors and antibacterial agents. However, screening sulfonamide libraries presents distinct physicochemical challenges. These compounds often exhibit poor aqueous solubility and can form colloidal aggregates, leading to false positives in biochemical assays.
This Application Note details a validated HTS workflow designed to mitigate these risks. We move beyond generic screening to a targeted approach: Kinetic Enzymatic Screening (Primary) followed by Differential Scanning Fluorimetry (Secondary/Orthogonal).
Library Preparation & Management
The Critical Failure Point: Sulfonamides are prone to "crashing out" upon hydration. Standard DMSO stocks absorb atmospheric water, which can reduce compound concentration and cause precipitation, leading to false negatives.
Protocol: Anhydrous Library Handling
Solvent: Dissolve solid compounds in anhydrous DMSO (water content <0.05%).
Storage: Store plates in nitrogen-purged desiccators or active dry-storage pods.
Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo® systems) rather than tip-based transfer. Acoustic energy prevents cross-contamination and handles viscous DMSO more accurately at nanoliter volumes (2.5 nL – 50 nL), eliminating the need for intermediate dilution plates that introduce aqueous precipitation risks.
Primary Screen: Colorimetric Carbonic Anhydrase II (hCAII) Assay
This assay utilizes the esterase activity of hCAII. The enzyme hydrolyzes 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol , which ionizes to the yellow chromophore 4-nitrophenolate at basic pH.
Mechanism of Action
Sulfonamides bind to the Zn(II) ion in the active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis, thereby inhibiting ester hydrolysis.
Materials
Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII).
Substrate: 4-Nitrophenyl acetate (4-NPA).[1][2] Note: Dissolve 4-NPA in acetonitrile; it is unstable in water.
Buffer: 50 mM Tris-SO4, pH 7.6 (The sulfate counter-ion is non-inhibitory, unlike chloride which is a weak inhibitor).
Detection: Microplate reader with 405 nm filter.[3]
Step-by-Step Protocol (384-Well Format)
Step
Action
Volume/Conc.
Critical Note
1
Compound Transfer
20 nL
Acoustic transfer of library compounds (10 mM stock) to dry plates. Final conc: 10 µM.
2
Enzyme Addition
10 µL
Dispense hCAII (20 nM in Assay Buffer).
3
Pre-Incubation
--
Incubate for 15 min at 25°C to allow equilibrium binding.
4
Substrate Addition
10 µL
Add 1 mM 4-NPA (diluted from Acetonitrile stock into Assay Buffer immediately before use).
5
Readout (Kinetic)
--
Measure Absorbance (405 nm) every 30s for 10 mins.
Data Analysis:
Calculate the initial velocity (
) from the linear portion of the curve.
Quality Control:
Z-Factor: Must be > 0.5. Typical hCAII assays achieve Z' > 0.7.
Hits from the primary screen must be validated biophysically to rule out aggregators (common with hydrophobic sulfonamides) and colorimetric interference. DSF (Thermal Shift) confirms direct binding by measuring the increase in protein melting temperature (
The sulfonamide anion coordinates to the active site Zn(II), stabilizing the folded protein state. This stabilization requires higher thermal energy to unfold the protein, resulting in a positive
.
Protocol
Dye: SYPRO Orange (5000x stock).
Protein: hCAII (0.1 mg/mL final).
Setup:
Mix Protein + Dye in buffer (50 mM Tris-SO4, pH 7.6, 150 mM NaCl).
Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.
Analysis: Calculate the derivative of the fluorescence curve (
). The peak indicates .
Valid Hit:
compared to DMSO control.
Visualizing the Workflow
Diagram 1: Sulfonamide HTS Workflow
This flowchart illustrates the decision matrix from library to lead.
Caption: Logical flow for sulfonamide screening, prioritizing biophysical validation to eliminate false positives.
Diagram 2: Enzymatic Inhibition Mechanism
Visualizing the competition between the substrate and the sulfonamide inhibitor.
Caption: Kinetic competition: Sulfonamides displace the catalytic water/substrate at the Zn(II) site.
Data Summary & Troubleshooting
Issue
Observation
Root Cause
Mitigation Strategy
High Background
High absorbance at T=0
Compound is colored/precipitated
Use Kinetic read mode; subtract T0.
Low Z-Factor
High variability in controls
Pipetting error or evaporation
Use acoustic dispensing; seal plates; check DMSO hydration.
False Positives
Hit in Primary, Fail in DSF
Aggregation / Colloidal formation
Add 0.01% Triton X-100 to assay buffer.
No Thermal Shift
Good IC50, but
Non-specific inhibition
Likely a false positive or compound degrades the protein.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Niedres, J., et al. (2020). Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Davis, R. A., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening. Link
Cookson, A., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Technology. Link
BenchChem. (2025).[3] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link
optimizing reaction conditions for sulfonamide synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of Sulfonamide Synthesis Welcome to the Synthesis Optimization Hub You have reached t...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Technical Guide: Optimization of Sulfonamide Synthesis
Welcome to the Synthesis Optimization Hub
You have reached the Tier-3 Technical Support Center. This guide is designed for medicinal chemists and process engineers encountering bottlenecks in sulfonamide construction. We move beyond textbook procedures to address the specific kinetic and thermodynamic challenges that result in poor yields, bis-sulfonylation, or catalyst deactivation.
Module 1: The Nucleophilic Attack (Sulfonyl Chlorides)
Context: The reaction of sulfonyl chlorides (
) with amines is the industry standard but is plagued by hydrolysis and selectivity issues.
Troubleshooting Guide
Q: My sulfonyl chloride is decomposing before it reacts with the amine. How do I fix this?A: This is a classic competition between aminolysis (desired) and hydrolysis (undesired). Sulfonyl chlorides are moisture-sensitive.
The Fix: Switch to a biphasic Schotten-Baumann system or a controlled anhydrous organic base system .
Protocol Adjustment:
Green/Aqueous Optimization: Recent data suggests using LiOH·H₂O (0.5 equiv) in water/ethanol at 0–5°C. The lithium cation coordinates with the sulfonyl oxygen, activating the electrophile specifically for the amine while the low temperature retards hydrolysis [1].
Anhydrous: Use Pyridine as both solvent and base. If the amine is unreactive (electron-poor), add DMAP (10 mol%) as a nucleophilic catalyst.
Q: I am isolating the bis-sulfonamide (
) instead of the mono-sulfonamide. Why?A: This occurs because the N-H proton of the product (the mono-sulfonamide) is significantly more acidic () than the starting amine ().
Mechanism: If you use a strong base or excess sulfonyl chloride, the base deprotonates the product, creating a sulfonamide anion (
) which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride.
The Fix:
Stoichiometry: Strictly limit the sulfonyl chloride to 0.95–1.0 equivalents . Never use excess.
Base Selection: Use a milder inorganic base like
or rather than strong alkoxides or hydrides.
Order of Addition: Add the sulfonyl chloride slowly to the amine (inverse addition) to keep the amine concentration high relative to the chloride.
Module 2: The "Willis" Route (DABSO & One-Pot Synthesis)
Context: Many researchers avoid sulfonyl chlorides due to instability or lack of commercial availability. The DABSO (DABCO-bis(sulfur dioxide)) method allows you to synthesize sulfonamides directly from aryl halides or Grignard reagents, using
(using DABSO) failed. The starting aryl iodide remained.A: Catalyst poisoning or poor ligand selection is likely.
The Fix: The Willis group optimization requires specific catalytic conditions.
Catalyst: Use
with CataCXium A or as the ligand.
Solvent: Isopropanol (iPrOH) is critical for the oxidative chlorination step that follows.
Temperature: The insertion step usually requires mild heating (RT to 50°C), but the subsequent oxidative coupling with the amine is exothermic—cool to 0°C before adding bleach [2].
Q: I am getting low yields during the oxidative coupling step (Sulfinate + Amine + Bleach).A: The "Bleach" (NaOCl) must be fresh. Old bleach has variable concentration.
Protocol:
Generate the sulfinate intermediate (via Grignard or Pd-coupling).
Add the amine (1.2–1.5 equiv).
Add aqueous NaOCl (commercial bleach) dropwise at 0°C .
Critical Check: Ensure the pH remains basic during addition; sulfonamide formation is pH-sensitive.
Context: Synthesizing N-aryl sulfonamides by coupling a primary sulfonamide (
) with an aryl halide (). This is chemically distinct from forming the S-N bond but essential for drug discovery.
Ligand Selection Matrix
The success of this reaction hinges almost entirely on the Ligand/Base combination.
Variable
Recommendation
Technical Rationale
Ligand
tBuBrettPhos or XPhos
These bulky, electron-rich biaryl phosphines facilitate the difficult reductive elimination of the bond from the Palladium center [3].
Pre-Catalyst
or BrettPhos Pd G3
G3 precatalysts ensure rapid initiation even at lower temperatures, preventing induction periods.
Base
or
Weaker carbonate bases are preferred over NaOtBu to prevent side reactions with sensitive functional groups.
Solvent
t-Amyl Alcohol or Dioxane
Polar protic solvents like t-Amyl alcohol often stabilize the transition state better than pure non-polar solvents in this specific coupling.
Q: The reaction stalls at 50% conversion.A: Water is the enemy here. While Module 1 (Schotten-Baumann) tolerates water, Pd-catalyzed N-arylation does not.
The Fix: Dry your
in a vacuum oven at 120°C overnight before use. Trace moisture causes protodehalogenation of the aryl halide (Ar-X Ar-H) rather than coupling.
References
LiOH-Mediated Green Synthesis
Title: Quality by design-based method to synthesize sulfonamides using LiOH.H2O.[2]
Source: Taylor & Francis Online (2025).
Link:
DABSO/Willis Method (Pd-Catalyzed)
Title: One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides.[3]
Source: Synlett (2016); Organic Chemistry Portal.
Link:
Buchwald-Hartwig Ligand Selection
Title: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.[4][5][6][7][8]
Source: Paul Murray C
Link:
DABSO/Grignard Protocol
Title: Combining organometallic reagents, the sulfur dioxide surrogate DABSO, and amines.[3][9]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubilization Strategies for 2-(4-Nitrophenyl)ethene-1-sulfonamide
Executive Summary
Compound Identity: 2-(4-Nitrophenyl)ethene-1-sulfonamide
Chemical Class: Styrenesulfonamide derivative
Primary Challenge: High crystallinity and poor aqueous solubility due to the planar nitrostyrene backbone, leading to rapid precipitation (aggregation) upon dilution in aqueous buffers.[1][2][3]
This guide provides a validated technical framework for solubilizing this compound for in vitro and in vivo applications.[2][3] It moves beyond simple "mix and vortex" instructions to address the thermodynamic and kinetic barriers governing this molecule's behavior.[2][3]
Module 1: The Master Stock (Source Formulation)[3]
The Issue: Users often report that the compound appears dissolved in DMSO but precipitates immediately upon freezing or long-term storage.[2]
Technical Insight:
The nitro group (
) and the ethene double bond create a rigid, planar structure capable of strong - stacking.[2][3] While the sulfonamide headgroup () is polar, it is insufficient to disrupt these intermolecular forces in the solid state without a high-dielectric aprotic solvent.[2][3]
Protocol A: Preparation of High-Integrity Stock (50 mM)
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade
Why: Water contamination in DMSO decreases the solubility power exponentially for hydrophobic sulfonamides.[2][3]
Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can leach in neat DMSO).
Dissolution: Add DMSO to achieve 50 mM.
Energy Input: Sonicate in a water bath at 35°C for 10 minutes.
Critical Step: Visual clarity is deceptive.[2][3] Micro-crystals often persist.[2][3] Sonication ensures thermodynamic equilibrium.[2][3]
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
Note: If precipitate forms upon thawing, heat to 37°C and vortex.[2][3] Do not use if solids persist.[2][3]
Module 2: The Aqueous Transition (Preventing "Crash Out")
The Issue: "I dilute my 10 mM DMSO stock 1:1000 into PBS, and the solution turns cloudy or I lose activity."
Technical Insight:
This is the "Solvent Shift" shock. When a hydrophobic solute in DMSO enters an aqueous buffer, the water molecules form a structured "cage" around the hydrophobic nitrostyrene tail (hydrophobic effect).[3] This is energetically unfavorable, driving the molecules to aggregate and precipitate.[3]
Protocol B: The "Step-Down" Dilution Method
Do not spike 100% DMSO stock directly into 100% Buffer.[2]
Step 1: Create an Intermediate Working Solution (10x)
The Issue: High concentration requirements (>100 µM) in aqueous media where DMSO toxicity is a limiting factor.[2][3]
Technical Insight:
The sulfonamide group has a pKa of approximately 9.5–10.[2][3]0. It is a weak acid.[2][3] At physiological pH (7.4), it is predominantly neutral (uncharged) and insoluble.[3]
Strategy 1 (Encapsulation): Use Hydroxypropyl-
-Cyclodextrin (HP--CD) to sequester the hydrophobic tail.[2][3]
Strategy 2 (Ionization): Slight pH elevation (if assay permits) to deprotonate the sulfonamide nitrogen (
Result: The nitrostyrene tail enters the cyclodextrin cavity, shielding it from water.[3]
Visual Troubleshooting Guide
Workflow Diagram: Decision Logic for Solubilization
Caption: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and assay tolerance.
Frequently Asked Questions (FAQ)
Q1: I see a fine precipitate after 2 hours in cell culture media. Why?A: This is "Ostwald Ripening." Small, invisible aggregates formed during the initial mixing eventually merge into larger, visible crystals.[3]
Fix: Use Protocol B (Step-Down Dilution) .[2][3] The intermediate PEG-400 step prevents the initial formation of micro-nuclei.[2] Alternatively, add 0.5% Tween-80 to your media if cells tolerate it.[2][3]
Q2: Can I use basic pH to dissolve it?A: Yes, but with caution. The sulfonamide proton is acidic (pKa ~9.5).[2][3] Raising the pH to 8.5–9.0 will significantly increase solubility by ionizing the molecule (
Warning: Ensure your target protein or cells are stable at this pH.[2][3] This is effective for short-term chemical assays but risky for long-term biological incubations.[2][3]
Q3: My compound sticks to the plastic tips. How do I stop this?A: The compound is lipophilic (LogP ~2.[2][3]0) and adsorbs to polypropylene.[2][3]
Fix: Use Low-Retention pipette tips and glass vials for all intermediate dilution steps. Pre-wet pipette tips with the solvent before transferring the specific volume.[2][3]
Q4: Is the "ethene" double bond stable in solution?A: The styrene double bond is susceptible to photo-isomerization (cis/trans) or oxidation under bright light.[2][3]
Fix: Always handle the stock solutions in amber vials or wrap clear tubes in aluminum foil.
Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews.
Loftsson, T., & Brewster, M. E. (2010).[2][3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
PubChem. (n.d.).[2][3] "Compound Summary: Sulfonamide functional group acidity." National Library of Medicine.[2][3]
Di, L., & Kerns, E. (2016).[2][3] "Drug-Like Properties: Concepts, Structure Design and Methods."[2][3] ScienceDirect.[2][3]
troubleshooting guide for 2-(4-Nitrophenyl)ethene-1-sulfonamide experiments
Subject: Troubleshooting Guide for Synthesis, Solubility, and Biological Assay Optimization Executive Summary 2-(4-Nitrophenyl)ethene-1-sulfonamide is a specialized electrophilic probe belonging to the vinyl sulfonamide...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Guide for Synthesis, Solubility, and Biological Assay Optimization
Executive Summary
2-(4-Nitrophenyl)ethene-1-sulfonamide is a specialized electrophilic probe belonging to the vinyl sulfonamide class. Unlike standard sulfonamide antibiotics, the vinyl group (
) conjugated to the electron-withdrawing nitroaryl moiety creates a "Michael Acceptor" system. This molecule is primarily used to target nucleophilic cysteine residues in proteins via covalent modification.
Common Failure Points:
Assay False Negatives: Rapid deactivation by thiol-containing buffers (DTT/BME).
Solubility Crashes: Hydrophobic aggregation in aqueous media due to the planar nitro-styrene core.
Synthetic Impurities: Isomerization (cis vs. trans) leading to variable biological data.
Module 1: Synthesis & Purification
Q: My reaction yield is low (<20%), and the product is dark. What went wrong?
A: You likely encountered catalyst poisoning or "Heck reaction stall."
The most robust synthesis for this molecule is the Heck Coupling of 4-iodo-nitrobenzene with ethenesulfonamide. The nitro group makes the aryl ring electron-deficient, which actually facilitates the oxidative addition step, but the sulfonamide group can coordinate with Palladium (Pd), poisoning the catalyst.
Corrective Protocol (The "Jeffery Conditions"):
Catalyst Switch: Do not use simple Pd(OAc)₂. Use a phosphine-free system or a palladacycle catalyst (e.g., Pd(dppf)Cl₂ or Herrmann’s Catalyst ) to prevent coordination interference.
Base Selection: Switch from Triethylamine (TEA) to Silver Carbonate (Ag₂CO₃) or Sodium Acetate (NaOAc) . Silver salts act as halide scavengers, driving the reaction forward.
Temperature: Maintain 80–100°C. Overheating (>120°C) causes polymerization of the vinyl group.
Q: How do I remove the cis-isomer?
A: The trans (E) isomer is thermodynamically favored and biologically preferred. If you observe the cis isomer (NMR coupling
Hz), you can isomerize it:
Thermal Isomerization: Reflux the crude mixture in toluene with a catalytic amount of Iodine (I₂) for 2 hours. This drives the equilibrium to the stable trans form.
Recrystallization: The trans isomer packs better. Recrystallize from hot Ethanol/Water (9:1) . The cis isomer usually stays in the mother liquor.
Q: My IC50 shifts 10-fold between experiments. Why?
A: You are likely using Dithiothreitol (DTT) or
-Mercaptoethanol (BME) in your assay buffer.
Mechanism: The vinyl sulfonamide is a Michael Acceptor .[1] It is designed to react with the target protein's cysteine.[2][3] However, DTT is a potent nucleophile. If DTT is present in millimolar concentrations, it will attack the vinyl group before the inhibitor reaches the protein. This is a classic "thiol-scavenging" artifact.
The Solution: Thiol-Free Conditions
Replace DTT: Use TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a strong reducing agent but is sterically hindered and does not contain a thiol group, making it non-nucleophilic toward vinyl sulfonamides.
Pre-Incubation: If you must use DTT (for enzyme stability), add the inhibitor to the enzyme first, incubate for 30 minutes to allow covalent bond formation, and then add the substrate/DTT mix.
Q: Is the inhibition reversible?
A: Generally, no . Vinyl sulfonamides form a stable covalent thioether bond.
Validation Test: Perform a "Jump-Dilution" experiment.
Incubate Enzyme + Inhibitor (at 10x IC50) for 1 hour.
Dilute the mixture 100-fold into substrate solution.
Result: If activity recovers, the inhibition is reversible. If activity remains blocked, it is covalent/irreversible.
Figure 2: The "Thiol Scavenging" effect. DTT consumes the inhibitor before it can bind the target, leading to false negatives.
Module 3: Solubility & Storage
Q: The compound precipitates when I add it to the cell culture media.
A: The nitro-styrene core is highly planar and hydrophobic (LogP ~ 1.8–2.2), leading to poor aqueous solubility.
Troubleshooting Protocol:
Stock Prep: Dissolve in 100% DMSO to 10 mM or 50 mM. Do not use ethanol (evaporation changes concentration).
Intermediate Dilution: Do not pipet 1 µL of DMSO stock directly into 1 mL of media. The local concentration spike causes immediate "crash out."
Step 2: Add this intermediate to your media.[4] The surfactant (Tween) prevents micro-aggregate formation.
Visual Check: Check for turbidity (cloudiness) at 100 µM. If turbid, your data is invalid (physical blockage, not chemical inhibition).
Solubility Reference Table
Solvent
Solubility Limit (Est.)
Usage
DMSO
> 50 mM
Recommended Stock
Ethanol
~ 10 mM
Avoid (Evaporation issues)
Water
< 10 µM
Insoluble
PBS
< 50 µM
Requires carrier (BSA/Tween)
Module 4: Structural Validation (NMR)
Q: How do I confirm I have the correct product and not the starting material?
A: Use Proton NMR (
H-NMR) in DMSO-d6.
The Vinyl "Fingerprint": Look for two doublets in the aromatic/alkene region (7.0 – 8.0 ppm).
Coupling Constant (
):
Trans (Target):
. Large splitting indicates trans geometry.
Cis (Impurity):
.
Nitro Group Effect: The protons ortho to the nitro group will be significantly deshielded (shifted downfield, ~8.2 ppm) compared to the other aromatic protons.
References
Mechanism of Vinyl Sulfonamides: Hanzlik, R. P., et al. "Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors." Organic Letters, 2003.
Assay Interference (DTT): Simeonov, A., et al. "Assay Interference by Chemical Reactivity." Assay Guidance Manual (NCBI), 2015.
Synthesis (Heck Coupling): Willis, M. C., et al. "Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads." Chemical Science, 2025.[5]
Covalent Inhibition Strategies: Singh, J., et al. "The resurgence of covalent drugs."[6] Nature Reviews Drug Discovery, 2011.
Precision Sulfonamide Synthesis: A Technical Support Guide
Introduction: The Balance of Reactivity Welcome to the Technical Support Center for sulfonamide synthesis. While the reaction between a sulfonyl chloride and an amine appears deceptively simple, achieving high yield (>90...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Balance of Reactivity
Welcome to the Technical Support Center for sulfonamide synthesis. While the reaction between a sulfonyl chloride and an amine appears deceptively simple, achieving high yield (>90%) and pharmaceutical-grade purity requires navigating a kinetic minefield.
The core challenge lies in the electrophilicity of the sulfur(VI) center . It is highly reactive toward nucleophiles, meaning your desired amine must compete with water (hydrolysis) and, critically, the product sulfonamide itself (bis-sulfonylation). This guide deconstructs these failure modes and provides self-validating protocols to ensure success.
Critical Reactivity Factors (The "Why")
To troubleshoot effectively, we must visualize the competing pathways. The sulfonyl chloride (
) is a "hard" electrophile.
The Kinetic Landscape
Primary Pathway (Desired): Amine attacks
Sulfonamide.
Hydrolysis Pathway (Yield Killer): Water attacks
Sulfonic Acid (dead end).
Bis-Sulfonylation Pathway (Purity Killer): The formed Sulfonamide (
) is deprotonated by the base and attacks a second equivalent of .
Visualization: Reaction Competing Pathways
The following diagram maps the kinetic decisions occurring in your flask.
Figure 1: Kinetic competition between product formation, hydrolysis, and bis-sulfonylation.
Troubleshooting Q&A (The "How")
Issue 1: "My sulfonyl chloride is disappearing, but the yield is low (<50%)."
Diagnosis:Hydrolysis Competition.
Sulfonyl chlorides are moisture-sensitive. If your solvent is "wet" or the amine is unreactive, water becomes the dominant nucleophile.
Corrective Action:
Solvent Protocol: Switch to anhydrous DCM or THF. If using Schotten-Baumann (water/organic mix), you must keep the temperature at 0°C to retard hydrolysis while maintaining amine nucleophilicity [1].
Reagent Quality: Check the physical state of the sulfonyl chloride. If it is a liquid and appears cloudy, or a solid that is "sticky," it has likely hydrolyzed to the sulfonic acid. Thionyl chloride (
) treatment can regenerate the chloride.
Issue 2: "I see a major impurity with higher molecular weight (+ mass of sulfonyl group)."
Diagnosis:Bis-Sulfonylation.
This occurs because the
proton of the resulting sulfonamide is acidic (). In the presence of excess base and sulfonyl chloride, the product becomes a nucleophile and reacts again.
Corrective Action:
Stoichiometry: Never use a large excess of sulfonyl chloride. Use exactly 1.0–1.1 equivalents.
Base Selection: Switch from strong/unhindered bases (like TEA) to Pyridine (acting as both solvent and weak base) or 2,6-Lutidine . These are less likely to deprotonate the formed sulfonamide.
Inverse Addition: Add the sulfonyl chloride solution slowly to the amine solution. This keeps the concentration of the electrophile low relative to the amine [2].
Issue 3: "My aniline substrate won't react, even with heating."
Diagnosis:Low Nucleophilicity.
Electron-withdrawing groups on an aniline drastically reduce reactivity. Heating often just accelerates hydrolysis.
Corrective Action:
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). It forms a highly reactive N-acylpyridinium intermediate that transfers the sulfonyl group to the poor nucleophile.
Microwave Irradiation: Short bursts (10-20 min at 80-100°C) in anhydrous solvent can force the reaction without prolonged exposure to moisture [3].
Advanced Optimization: The SuFEx Revolution
For substrates that fail under standard conditions, or when "click" chemistry speed is required, you should transition from Sulfonyl Chlorides to Sulfonyl Fluorides .
Technique: SuFEx (Sulfur-Fluoride Exchange)
Mechanism: The
bond is incredibly stable to hydrolysis (water/oxygen tolerant) but reacts specifically with amines in the presence of a silyl activator or specific base.
Protocol Insight:
Convert
to using (simple stir in water/acetonitrile).
React
with the amine.
Advantage: Near-quantitative yields, no bis-sulfonylation, and open-flask stability [4].
Standardized Protocols
Data: Base & Solvent Selection Matrix
Condition Set
Solvent
Base
Best For...
Standard (A)
DCM (Anhydrous)
Pyridine (2-3 eq)
Most primary/secondary amines. Robust.
Green (B)
Water / Acetone (1:1)
Simple aliphatic amines. Easy workup.
Difficult (C)
DCE or Toluene
Pyridine + DMAP (cat.)
Non-nucleophilic anilines (e.g., nitro-anilines).
SuFEx (D)
Acetonitrile
DBU or BEMP
Complex biomolecules or sensitive substrates.
Protocol A: The "Robust" Method (DCM/Pyridine)
Recommended for initial attempts.
Dissolve the amine (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL).
Add Pyridine (3.0 mmol, 3.0 eq). Note: Pyridine acts as an acid scavenger and prevents bis-sulfonylation better than TEA.
Cool to 0°C (Ice bath).
Add Sulfonyl Chloride (1.1 mmol, 1.1 eq) dissolved in DCM (2 mL) dropwise over 5 minutes.
Warm to Room Temperature and stir for 2–4 hours.
Monitor by TLC/LCMS.
Quench with 1M HCl (to remove pyridine and unreacted amine).
Isolation & Purification: The "pH Swing"
Purification by chromatography can be difficult due to streaking. Utilizing the acidity of the sulfonamide (
) allows for a powerful extraction purification method.
The "pH Swing" Workflow
Figure 2: The "pH Swing" extraction protocol for isolating pure sulfonamides without chromatography.
Note on Oiling Out: If the product oils out upon acidification, add a small amount of EtOAc, separate the layers, dry over
, and evaporate. Recrystallize from EtOH/Water if necessary [5].
References
Deng, X., & Mani, N. S. (2006).[1] A facile, environmentally benign sulfonamide synthesis in water.[1][2] Green Chemistry, 8(9), 835-838. Link
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on physicochemical properties and synthesis). Link
Bhat, S. I., & Trivedi, D. R. (2013). Catalyst-free synthesis of sulfonamides using water as a solvent at room temperature. Tetrahedron Letters, 54(41), 5577-5582. Link
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[3][4] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for workup/crystallization logic). Link
Author: BenchChem Technical Support Team. Date: February 2026
Product Category: Covalent Inhibitors / Michael Acceptors
Target Audience: Medicinal Chemists, Chemical Biologists, Assay Development Scientists
Document ID: TS-NPES-2026-02
Core Technical Overview
2-(4-Nitrophenyl)ethene-1-sulfonamide is a potent electrophilic compound characterized by a vinyl sulfonamide warhead conjugated to a p-nitrophenyl moiety. Its biological activity is primarily driven by its ability to act as a Michael acceptor , forming covalent bonds with nucleophilic cysteine residues in target proteins.
However, this same reactivity renders the compound inherently unstable in standard laboratory solutions. The electron-withdrawing nitro group (
) significantly enhances the electrophilicity of the -carbon, making it hyper-sensitive to nucleophilic attack by solvents, buffer components, and light.
The Instability Mechanism: Why is my compound degrading?
The primary degradation pathway is Michael Addition , followed by potential retro-aldol-like cleavage or polymerization. In the presence of thiols (DTT,
-mercaptoethanol) or hydrolytic conditions (high pH), the double bond is saturated, destroying the pharmacophore.
Figure 1: Primary degradation pathways for 2-(4-Nitrophenyl)ethene-1-sulfonamide in solution. The vinyl sulfonamide warhead is susceptible to nucleophilic attack and photo-isomerization.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Rapid Loss of Potency in Assay Buffer
Symptom: The IC50 shifts significantly (e.g., >10-fold) when the compound is pre-incubated in the assay buffer, or no inhibition is observed despite confirmed solubility.
Root Cause: Reaction with buffer additives. The vinyl sulfonamide group reacts irreversibly with reducing agents.
Diagnostic Check
Result
Actionable Solution
Check Buffer Composition
Contains DTT, BME, or Glutathione?
CRITICAL: Remove all thiols. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, though TCEP can also react slowly. Ideally, perform assays under non-reducing conditions.
Check Protein Carrier
Contains BSA (Bovine Serum Albumin)?
BSA contains free surface cysteines (Cys-34) that can scavenge the inhibitor. Switch to 0.01% Triton X-100 or CHAPS to prevent sticking, rather than BSA.
Time-Dependence
Potency drops over time?
Prepare fresh dilutions immediately before use. Do not store diluted working stocks.
Issue 2: Precipitation upon Dilution into Media/Buffer
Symptom: Solution turns cloudy or "crashes out" when diluted from DMSO stock into water/media.
Root Cause: High lipophilicity (LogP ~1.5–2.0) and rigid planar structure lead to poor aqueous solubility.
Protocol: Serial Dilution Optimization
Do not dilute directly from 10 mM DMSO to 100% aqueous buffer.
Stepwise Dilution: Dilute 10 mM stock
1 mM in 100% DMSO 100 µM in 10% DMSO/Buffer Final concentration.
Sonicate: Mild sonication (water bath, 25°C, 5 mins) of the intermediate dilution can break up micro-aggregates.
Issue 3: Unexpected LCMS Peaks (M+18 or M+2)
Symptom: LCMS analysis of the stock solution shows peaks corresponding to Molecular Weight + 18 Da or + 2 Da.
Root Cause:
M+18 (Water Adduct): Hydration of the double bond. Occurs in basic DMSO (wet DMSO + NaOH/amines) or aged aqueous buffers.
M+2 (Reduction): Reduction of the nitro group to an aniline (rare in storage, possible in metabolic assays) or reduction of the double bond.
Frequently Asked Questions (FAQs)
Q: Can I use this compound in cellular assays with 10% FBS?A:Proceed with caution. Fetal Bovine Serum (FBS) is rich in proteins (albumin) with nucleophilic residues that will covalently bind and sequester your compound, effectively lowering the free concentration.
Recommendation: Perform a "Serum Shift" assay. Determine IC50 in 0% serum vs. 10% serum. If the shift is large (>20-fold), increase dosing concentration to compensate or switch to low-serum media (Opti-MEM) for short durations (4-6 hours).
Q: What is the maximum stability of the DMSO stock?A:
Solid State: Stable for >1 year at -20°C in the dark.
DMSO Stock (10 mM): Stable for 3 months at -80°C.
Room Temp (Solution): Degrades within 24-48 hours if exposed to light or moisture.
Best Practice: Aliquot into single-use vials to avoid freeze-thaw cycles. Moisture introduction condenses into cold DMSO, accelerating hydrolysis.
Q: Is the compound light-sensitive?A:Yes. The nitrostyrene motif is a known chromophore susceptible to cis-trans isomerization under UV/visible light. The cis-isomer often has significantly reduced binding affinity due to steric clash in the binding pocket. Always use amber vials or wrap tubes in aluminum foil.
Standardized Validation Protocols
Protocol A: LCMS Purity & Stability Check
Use this protocol to validate the integrity of your stock solution before critical assays.
Reagents:
Acetonitrile (ACN), HPLC Grade
Water + 0.1% Formic Acid
Internal Standard (e.g., Warfarin or a stable sulfone)
Workflow:
Preparation: Dilute 1 µL of 10 mM DMSO stock into 99 µL of 50:50 ACN:Water.
, the compound is highly reactive and may show off-target toxicity.
References
Vinyl Sulfonamide Reactivity: Craven, G., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. Link
Michael Acceptor Stability: Jackson, P. A., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. Link
Hydrolysis of Sulfonamides: Baran, W., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link
Covalent Inhibitor Design: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
Technical Support Center: Sulfonamide Protocols & Troubleshooting
Mission Statement: Welcome to the Sulfonamide Technical Support Center. This guide is engineered for researchers encountering reproducibility issues with sulfonamide synthesis, solubility, and assay stability.
Author: BenchChem Technical Support Team. Date: February 2026
Mission Statement:
Welcome to the Sulfonamide Technical Support Center. This guide is engineered for researchers encountering reproducibility issues with sulfonamide synthesis, solubility, and assay stability. Unlike generic protocols, this resource focuses on the mechanistic failure points unique to the sulfonamide (
) pharmacophore, providing self-validating workflows to ensure consistent experimental data.
Module 1: Synthesis & Purification
Core Challenge: "My coupling reaction yields are inconsistent, or the product oils out during purification."
The Mechanistic Reality
The standard synthesis involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride. The critical failure point is competitive hydrolysis . Sulfonyl chlorides are highly moisture-sensitive; if water is present, they hydrolyze to sulfonic acids (
), which are unreactive toward amines under standard conditions and difficult to separate from the product.
Base: Pyridine (solvent/scavenger) or Triethylamine (1.5 equiv) in DCM.
Critical: Freshly distilled or molecular-sieve-dried solvent.
Step-by-Step Workflow:
The "Dry Check" (Self-Validation Step): Before adding the sulfonyl chloride, inspect it. If it is a sticky solid or smells strongly of acid, it has hydrolyzed. Action: Recrystallize or distill the reagent, or add a 10% excess to account for hydrolysis.
Controlled Addition: Dissolve the amine and base in dry solvent at
. Add the sulfonyl chloride solution dropwise.
Why? Exothermic addition favors side reactions. Keeping it cold favors the kinetic amide formation over hydrolysis.
The "Endpoint Trigger": Do not quench based on time. Monitor via TLC/LC-MS.
Success Marker: Disappearance of the sulfonyl chloride peak.
QC Check: If the sulfonyl chloride is gone but the amine remains, hydrolysis occurred.
Quench: Add dilute HCl (1M) to neutralize excess base and solubilize unreacted amine (if basic). The sulfonamide usually precipitates or remains in the organic layer.
Troubleshooting FAQ: Purification
Q: My product "oils out" instead of crystallizing. How do I fix this?A: Oiling out indicates the product's melting point is near the solvent's boiling point or impurities are lowering the melting point.
Solution 1 (Trituration): Scratch the glass surface with a rod to induce nucleation.
Solution 2 (Solvent Switch): Use a "Solvent/Anti-solvent" system.[2] Dissolve in minimal hot ethanol (good solvent), then dropwise add water (anti-solvent) until turbid. Let it cool slowly. Rapid cooling traps impurities (oiling).
Reference: See BenchChem guides on recrystallization thermodynamics [1].
Module 2: Solubility & Formulation (In Vitro/In Vivo)
Core Challenge: "My compound precipitates in cell culture media or shows erratic bioactivity."
The Mechanistic Reality
Sulfonamides are weak acids . The proton on the nitrogen (
) is ionizable.
Unsubstituted Sulfonamides: pKa
(Neutral at pH 7.4 Poor Solubility).
N-Substituted (e.g., Sulfamethoxazole): pKa
(Ionized at pH 7.4 Better Solubility).
If your compound is lipophilic and has a high pKa, it will remain non-ionized and insoluble at physiological pH (7.4), leading to "crash out" events in assays.
Visualization: The pH-Solubility Trap
The following diagram illustrates the decision logic for solubilizing sulfonamides based on their pKa relative to the buffer pH.
Figure 1: Decision matrix for troubleshooting sulfonamide precipitation in biological assays. Note the critical dependence on pKa.
Data Table: Solvent Compatibility Guide
Solvent System
Suitability
Notes
Water (pH 7)
Poor (High pKa)
Only works for low pKa derivatives (e.g., sulfadiazine).
DMSO
Excellent
Universal solvent. Warning: High DMSO (>1%) is cytotoxic; keep final concentration <0.1%.
Ethanol
Good
Good for stock solutions; less toxic than DMSO but volatile.
0.1 M NaOH
Excellent
Deprotonates the sulfonamide (), vastly increasing solubility.
Protocol: Creating a Stable Assay Stock
Calculate Ionization: Use the Henderson-Hasselbalch equation:
. If , the insoluble form [HA] dominates [2].
Dissolution: Dissolve the solid in 100% DMSO to create a 1000x master stock (e.g., 10 mM).
Dilution: Dilute into media immediately before use. Do not store intermediate aqueous dilutions, as micro-precipitates (invisible to the eye) can form, altering the effective concentration (
).
Module 3: Stability & QC (The "Validation")
Core Challenge: "My HPLC retention times drift, or the compound degrades on the bench."
The Mechanistic Reality
Photodegradation: The sulfonamide bond is UV-labile. Exposure to ambient light can cause cleavage or oxidation (turning solutions yellow/brown) [3].
HPLC Drift: Because sulfonamides are ionizable, their retention time (
) is hypersensitive to mobile phase pH. A shift of 0.1 pH units can drastically change .
QC Protocol: The Bratton-Marshall Test
For primary aromatic amine sulfonamides (e.g., sulfanilamide derivatives), this is the gold-standard colorimetric QC test.
challenges in the synthesis of substituted sulfonamides
Technical Support Center: Synthesis of Substituted Sulfonamides Current Status: Operational Role: Senior Application Scientist Ticket ID: SULF-SYNTH-2026 Introduction: The Landscape of S-N Bond Formation Researchers ofte...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Substituted Sulfonamides
Current Status: Operational
Role: Senior Application Scientist
Ticket ID: SULF-SYNTH-2026
Introduction: The Landscape of S-N Bond Formation
Researchers often underestimate the sulfonamide linkage. While ubiquitous in medicinal chemistry (e.g., Celecoxib, Sildenafil, Sulfamethoxazole), its synthesis is frequently plagued by moisture sensitivity, regioselectivity issues, and harsh conditions.
This guide moves beyond the textbook "sulfonyl chloride + amine" approach. We will troubleshoot the classic routes and introduce catalytic alternatives that bypass unstable intermediates entirely.
Diagnostic Hub: Troubleshooting & FAQs
Scenario A: The "Bis-Sulfonylation" Trap
User Report: "I am reacting a primary amine with tosyl chloride. I see two spots on TLC, and NMR confirms I have significant amounts of the bis-sulfonamide (
)."
Root Cause: The mono-sulfonamide product (
) is significantly more acidic () than the starting primary amine (). In the presence of excess base (e.g., Et3N), the mono-sulfonamide deprotonates, becoming a potent nucleophile that attacks a second equivalent of sulfonyl chloride.
Corrective Protocol:
Switch to Schotten-Baumann Conditions: Use an aqueous/organic biphasic system (e.g., DCM/Water) with inorganic base (
). The deprotonated mono-sulfonamide is anionic and stays in the aqueous phase, physically separated from the sulfonyl chloride in the organic phase, preventing the second attack.
Steric Control: If using anhydrous conditions, introduce steric bulk to the base (e.g., use DIPEA instead of Et3N) or the electrophile if possible.
Scenario B: The Hydrolysis Headache
User Report: "My yield is low (30-40%). I see the sulfonic acid starting material in the aqueous workup. My sulfonyl chloride is fresh."
Root Cause: Sulfonyl chlorides are highly moisture-sensitive. Even "fresh" bottles absorb atmospheric water rapidly. Furthermore, pyridine (often used as solvent/base) can catalyze hydrolysis if any water is present by forming a reactive sulfonyl-pyridinium intermediate that is intercepted by water faster than the amine.
Corrective Protocol:
The "Pre-Activation" Check: Verify the quality of your
by running a quick TLC against the corresponding sulfonic acid.
Change the Base: Switch to N-Methylimidazole (NMI) . NMI acts as a nucleophilic catalyst that accelerates the amination significantly faster than hydrolysis, even in "wet" solvents.
Alternative Reagent: If the chloride is too unstable, generate it in situ from the thiol using the Bahrami Oxidation Protocol (
) or use the DABSO route (see Module 3).
Scenario C: The Unreactive Aniline
User Report: "I'm trying to couple an electron-deficient aniline with a sulfonyl chloride. Refluxing in THF/Pyridine gives <10% conversion."
Root Cause: Electron-withdrawing groups (EWGs) on the aniline drastically reduce nucleophilicity. Standard
-type attack on sulfur is electronically disfavored.
Corrective Protocol:
Reverse the Polarity (Buchwald-Hartwig Approach): Instead of
, use an Aryl Halide + Primary Sulfonamide .
Why: You make the sulfonamide the nucleophile (which is easier) and use Pd-catalysis to force the C-N bond formation.
Ligand Choice: Use t-BuXPhos or BrettPhos , which are optimized for coupling sulfonamides.
Decision Logic & Workflows
The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on substrate availability and stability.
Caption: Decision matrix for sulfonamide synthesis. Route selection depends on electrophile stability and amine nucleophilicity.
Technical Deep Dive: The "Green" Alternatives
When sulfonyl chlorides are too unstable or toxic, use these surrogate strategies.
Protocol A: The DABSO One-Pot Reaction (Willis Method)
This method avoids handling gaseous
by using DABSO (DABCO-bis(sulfur dioxide) adduct), a solid, bench-stable source.
Mechanism:
Metallation: Grignard reagent attacks DABSO to form a metal sulfinate (
).
Activation: The sulfinate is treated with an oxidant (Bleach or NCS) to form the sulfonyl chloride in situ.
Used when the "Amine" is actually a sulfonamide and you need to attach an aryl group (N-arylation).
Step-by-Step:
Catalyst System:
(1-2 mol%) + t-BuXPhos (2-4 mol%).
Base:
(1.5 equiv) in t-Amyl alcohol or Dioxane.
Conditions: Heat to 100°C under Argon.
Note: Water must be rigorously excluded to prevent catalyst poisoning, though t-BuXPhos is relatively robust.
Comparative Data: Yields & Conditions
Substrate Challenge
Method
Key Reagents
Typical Yield
Specific Advantage
Primary Amine (Simple)
Classic
, DCM
85-95%
Cheap, scalable.
Primary Amine (Bis-sulfonyl risk)
Schotten-Baumann
, Acetone/H2O
80-90%
Prevents double reaction.
Sterically Hindered Amine
Catalytic Activation
N-Methylimidazole (NMI)
70-85%
NMI acts as a "acyl transfer" catalyst.
Unstable Sulfonyl Chloride
DABSO Route
Grignard + DABSO + NCS
65-80%
Avoids isolating .
Electron-Deficient Aniline
Pd-Coupling
+
75-90%
Overcomes low nucleophilicity.
Thiol Starting Material
Oxidative Coupling
,
90-98%
Green, water byproduct (Bahrami method).
Advanced Visualization: The DABSO Mechanism
Understanding the sulfur dioxide insertion is critical for troubleshooting the Willis method.
Caption: Mechanistic flow of the DABSO-mediated one-pot sulfonamide synthesis.
References
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2][3][4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
Woolven, H., et al. (Willis Group). (2011).[5][6] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation.[5][6][7][8] Organic Letters, 13(18), 4876–4878. Link
Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[9] The Journal of Organic Chemistry, 76(11), 4552–4563. Link
Deeming, A. S., et al. (2014).[6] DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. Organic Letters, 16(1), 150–153.[6] Link
Revankar, H. M., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 195.[10] Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.
This guide addresses the specific challenges of working with 2-(4-Nitrophenyl)ethene-1-sulfonamide (NPES) . Based on its chemical structure, this molecule acts as a vinyl sulfonamide electrophile , a class of compounds typically used as covalent inhibitors or probes for cysteine proteases and other nucleophilic enzymes.
Because NPES functions via a Michael addition mechanism , standard assay protocols often yield false negatives or erratic data if not specifically optimized for covalent kinetics.
Quick Navigation
Part 1: Solubility & Reagent Handling
User Question: My compound precipitates when added to the assay buffer, or I see inconsistent potency between fresh and frozen stocks. How do I handle NPES?
Technical Diagnosis:
NPES contains a hydrophobic nitrostyrene core. While the sulfonamide moiety offers some polarity, the molecule is generally lipophilic. Furthermore, the vinyl group is reactive; repeated freeze-thaw cycles can induce polymerization or hydrolysis, particularly if moisture is introduced.
Protocol: Solubilization & Storage
Parameter
Recommendation
Technical Rationale
Primary Solvent
100% DMSO (Anhydrous)
Ensures complete solubilization. Avoid Ethanol/Methanol as they can act as nucleophiles over long storage.
Stock Concentration
10 mM - 50 mM
High concentration stocks minimize the volume of DMSO added to the assay (keep final DMSO < 1-5%).
Storage
-20°C or -80°C (Single Use Aliquots)
Critical: Vinyl sulfonamides are electrophiles. Repeated opening introduces atmospheric moisture, leading to hydrolysis.
Working Solution
Prepare fresh daily
Do not store diluted intermediate plates. The compound may adhere to plastic (polystyrene) over time.
Visual Workflow: Serial Dilution Strategy
To prevent precipitation ("crashing out"), avoid direct large-step dilutions into aqueous buffer.
Figure 1: Recommended "Intermediate Plate" dilution method to maintain solubility.
Part 2: Buffer Composition & Thiol Interference
User Question: I am running an enzymatic assay (e.g., Cysteine Protease) using DTT to keep the enzyme active, but NPES shows no activity (high IC50). Why?
Technical Diagnosis:
This is the most common failure mode. NPES is a Michael Acceptor . It is designed to covalently react with the active site thiol (Cysteine) of your target protein.[1]
The Problem: If you add DTT (Dithiothreitol),
-Mercaptoethanol, or Glutathione to your buffer, these exogenous thiols will react with the vinyl group of NPES before it reaches the enzyme. You are effectively "quenching" your inhibitor.
Troubleshooting Table: Reducing Agents
Component
Status
Action Required
DTT / -ME
FORBIDDEN
These are strong nucleophiles. They will rapidly inactivate NPES.
TCEP
Permissible
Tris(2-carboxyethyl)phosphine is less nucleophilic at neutral pH but can still interfere at high concentrations. Use minimal effective concentration (e.g., < 50 M).
BSA / Serum
Caution
Albumin contains free thiols (Cys34). High concentrations (0.1%+) can shift IC50s. Use 0.01% Triton X-100 instead for surface passivation if possible.
The Mechanism of Interference
Figure 2: Competition between buffer additives (DTT) and the Target Enzyme for the inhibitor.
Part 3: Kinetic Optimization (Pre-incubation)
User Question: My IC50 shifts dramatically depending on how long I mix the compound with the enzyme. Which value is correct?
Technical Diagnosis:
For covalent inhibitors like NPES, potency is time-dependent .
Reversible Inhibitors: Reach equilibrium quickly. IC50 is constant over time.
Covalent Inhibitors (NPES): The reaction proceeds until the enzyme is depleted. The longer you incubate, the lower the IC50 appears.
Protocol: The "Pre-incubation" Step
You must standardize the pre-incubation time to generate reproducible data.
Mix: Enzyme + NPES (in buffer without substrate).
Incubate: Allow reaction for a fixed time (
), typically 15, 30, or 60 minutes.
Start: Add Substrate to initiate the residual activity measurement.
Read: Measure velocity (
).
How to validate Time-Dependency:
Run the assay with three different pre-incubation times (e.g., 0 min, 30 min, 60 min).
If IC50 decreases (left-shift) significantly over time: You have confirmed covalent/irreversible binding.
If IC50 remains constant: The compound may be acting as a reversible non-covalent inhibitor (or it has hydrolyzed).
Part 4: Data Analysis (
)
User Question: How do I report the potency? Is IC50 enough?
Technical Diagnosis:
Reporting only IC50 is scientifically inaccurate for vinyl sulfonamides because the value changes with time. The gold standard metric is
(second-order rate constant).
The Two-Step Mechanism:
: Affinity of the initial non-covalent binding.
: Rate of bond formation (vinyl group reacting with cysteine).
Step-by-Step Calculation Guide:
Determine
: Measure the decline in enzyme activity over time at various inhibitor concentrations .
strategies to enhance the stability of sulfonamide derivatives for research
The following technical guide is structured as a Specialized Support Center for researchers working with sulfonamide derivatives. It moves beyond generic advice to provide actionable, high-level strategies for stabilizin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Specialized Support Center for researchers working with sulfonamide derivatives. It moves beyond generic advice to provide actionable, high-level strategies for stabilizing these scaffolds during synthesis, storage, and biological testing.
Status: Operational | Tier: Level 3 (Senior Application Support)
Subject: Strategies to Enhance the Stability of Sulfonamide Derivatives
Core Stability Architecture (Molecular Design)
For Medicinal Chemists & Structural Biologists
Sulfonamides (
) are generally robust, but specific substitutions can introduce vulnerabilities to hydrolysis, metabolic cleavage, or photodecomposition.
A. Metabolic Stability (The "Soft Spot" Problem)
Issue: Rapid clearance in vivo often occurs via N-acetylation, N-glucuronidation, or oxidative dealkylation of the
-substituent.
Solution: Strategic bioisosteric replacement and steric blocking.
Instability Mechanism
Structural Solution
Mechanistic Rationale
N-Glucuronidation
Fluorine Substitution
Replacing proximal hydrogens with Fluorine () or Chlorine () on the aromatic ring reduces electron density, making the nitrogen less nucleophilic and less susceptible to conjugation enzymes (UGTs).
Oxidative Dealkylation
Deuteration ()
Replace labile C-H bonds adjacent to the sulfonamide nitrogen with C-D bonds. The Kinetic Isotope Effect (KIE) slows down CYP450-mediated oxidation without altering binding affinity.
Hydrolysis (S-N cleavage)
Bioisosteres
Replace the sulfonamide linker with a Sulfoximine () or Sulfonimidamide . These maintain geometry but alter the electronic profile, often resisting hydrolytic attack.
Rapid Excretion
Cyclization
Constrain the sulfonamide nitrogen into a ring system (e.g., sultams). This reduces conformational entropy and often improves metabolic half-life.
B. Chemical Stability (Hydrolysis & Photolysis)
Issue: Sulfonamides can hydrolyze under strongly acidic conditions (pH < 2) or degrade under UV light (photolysis), leading to the release of sulfanilic acid and the amine component.[1]
Solution:
Electronic Tuning: Avoid strong electron-withdrawing groups (EWGs) on the sulfonyl aryl ring if basic stability is required; EWGs accelerate alkaline hydrolysis by making the sulfur atom more electrophilic.
Photostability: If the derivative is photo-labile (common with extensive
-conjugation), store as a solid salt rather than a free base. The crystal lattice energy of the salt form often provides a barrier to photo-excitation.
Formulation & Storage Strategies
For Formulation Scientists & In Vivo Pharmacology
When molecular redesign is not an option, extrinsic stabilization via formulation is required.
Advanced Encapsulation: The "DCL" System
For highly unstable or hydrophobic sulfonamides, simple solubilization is insufficient. We recommend the Drug-in-Cyclodextrin-in-Liposome (DCL) approach.[2][3]
Logic: Cyclodextrins (CDs) sequester the hydrophobic sulfonamide, protecting the sensitive S-N bond from bulk water hydrolysis. This complex is then encapsulated within a liposome to prevent rapid renal clearance of the CD complex.
Protocol Highlight: Use Sulfobutylether-
-cyclodextrin (SBE--CD) . Its anionic nature minimizes interaction with the phospholipid headgroups, ensuring higher encapsulation efficiency compared to neutral CDs.
DOT Diagram: Formulation Decision Matrix
Caption: Decision matrix for selecting the appropriate stabilization strategy based on the specific degradation mechanism observed.
Troubleshooting & FAQs
Direct solutions for common experimental failures.
Q1: My sulfonamide derivative precipitates immediately upon addition to cell culture media (DMEM/RPMI).
Diagnosis: "Crash-out" precipitation. Sulfonamides are weak acids (
). In standard DMSO stocks, they are soluble, but the pH shock of entering neutral media (pH 7.4) coupled with high ionic strength causes precipitation.
Fix: Do not add pure DMSO stock directly to media.
Prepare a 1000x stock in DMSO.
Dilute 1:10 into sterile PEG400 or Propylene Glycol .
Add this intermediate solution to the media. The glycol acts as a dispersant, preventing crystal nucleation.
Q2: I see an extra peak in my HPLC chromatogram after 24 hours at Room Temperature.
Diagnosis: Likely photodegradation or hydrolysis .
Test: Run the "Dark Control" experiment. Wrap one sample in foil and leave the other exposed to light.
If both degrade: It is hydrolysis.[4] Check your buffer pH. Acidic mobile phases (0.1% TFA) can degrade sensitive sulfonamides if left in the autosampler for days. Switch to Ammonium Formate (pH 4.5) or Bicarbonate (pH 7.4) for LC-MS.
If only the light sample degrades: It is photolysis. Use amber autosampler vials.
Q3: My compound is inactive in whole blood assays but active in isolated enzyme assays.
Diagnosis: High Plasma Protein Binding (PPB) or Red Blood Cell (RBC) partitioning . Sulfonamides bind avidly to albumin (HSA).
Fix:
Measure fraction unbound (
) using Rapid Equilibrium Dialysis (RED).
If
, the compound is essentially sequestered.
Chemical Modification: Add a polar group (e.g., hydroxyl or morpholine) to the periphery of the molecule to lower LogP and reduce albumin affinity.
Standard Operating Procedures (SOPs)
SOP-01: Forced Degradation Profiling
Use this protocol to establish the baseline stability of a new sulfonamide derivative.
Materials:
1 M HCl, 1 M NaOH, 3%
.
HPLC/UPLC system with PDA detector.
Workflow:
Preparation: Prepare a 1 mg/mL stock of the sulfonamide in Acetonitrile/Water (1:1).
Acid Stress: Mix 100
L stock + 100 L 1 M HCl. Incubate at 60°C for 4 hours .
Base Stress: Mix 100
L stock + 100 L 1 M NaOH. Incubate at 60°C for 4 hours .
Oxidative Stress: Mix 100
L stock + 100 L 3% . Incubate at Room Temp for 24 hours .
Quenching: Neutralize acid/base samples with equal molarity of opposing reagent immediately before injection.
Analysis: Inject onto HPLC.
Pass Criteria: >90% parent compound remaining.
Failure: Appearance of sulfanilic acid peak (retention time usually < 2 min on C18).
SOP-02: Plasma Stability Assay Workflow
Critical for validating metabolic stability.
Caption: Step-by-step workflow for assessing the stability of sulfonamides in human or rat plasma.
References
BenchChem. (2025).[5] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from
Białk-Bielińska, A., et al. (2012).[1] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from
Dragovich, P. S., et al. (2003). Structure-Based Design of Novel, Potent, and Selective 3C Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from
Gharib, R., et al. (2024). Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency?. Pharmaceutics (MDPI). Retrieved from
Mahapatra, S., et al. (2022).[6] Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Retrieved from
Tóth, G., et al. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry.[7] Retrieved from
Unmasking the Molecular Target: A Comparative Guide to Validating the Biological Interactome of 2-(4-Nitrophenyl)ethene-1-sulfonamide
In the landscape of contemporary drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, in-depth comparison of modern experimental st...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, in-depth comparison of modern experimental strategies for validating the biological target of 2-(4-Nitrophenyl)ethene-1-sulfonamide, a compound of interest due to its vinyl sulfonamide moiety—a known electrophilic "warhead." We will delve into the causality behind experimental choices, presenting a logical workflow for researchers, scientists, and drug development professionals to confidently identify and validate the molecular targets of this and structurally related compounds.
The core challenge with a compound like 2-(4-Nitrophenyl)ethene-1-sulfonamide lies in its potential for covalent modification of its protein target(s). The vinyl sulfonamide group can act as a Michael acceptor, forming a covalent bond with nucleophilic residues such as cysteine or lysine on a target protein.[1][2] This irreversible interaction can offer high potency and prolonged duration of action, but it also necessitates a tailored approach to target validation. This guide will compare and contrast key methodologies for identifying these covalent interactors and validating them as bona fide biological targets.
The Compound: 2-(4-Nitrophenyl)ethene-1-sulfonamide - A Covalent Modifier in Waiting
The structure of 2-(4-Nitrophenyl)ethene-1-sulfonamide suggests a reactive molecule with the potential for specific biological activity. The vinyl sulfonamide functional group is an emerging pharmacophore in the design of covalent inhibitors.[3][4] Unlike traditional non-covalent inhibitors, covalent inhibitors form a stable, long-lasting bond with their target protein. This can lead to enhanced efficacy and can be particularly advantageous for targeting proteins with shallow binding pockets or for overcoming competitive inhibition by endogenous ligands.
The nitrophenyl group, on the other hand, is a common feature in various biologically active molecules and can contribute to binding affinity and selectivity. In some sulfonamide antibiotics, a nitro group has been shown to enhance antibacterial activity.[5] This dual functionality of a potential covalent warhead and a specificity-determining aromatic system makes 2-(4-Nitrophenyl)ethene-1-sulfonamide a compelling candidate for target discovery.
A Strategic Framework for Target Validation
The journey from a bioactive compound to a validated drug target is a multi-step process. For a covalent inhibitor like 2-(4-Nitrophenyl)ethene-1-sulfonamide, the workflow must be designed to not only identify binding partners but also to confirm that this binding event leads to a functional consequence.
Caption: A strategic workflow for target validation of a covalent inhibitor.
Comparative Analysis of Target Identification Methods
The initial step in validating a biological target is to identify the proteins that physically interact with the compound. For covalent inhibitors, several powerful techniques can be employed.
Method
Principle
Advantages
Disadvantages
Affinity-Based Chemoproteomics
Immobilized compound is used as "bait" to capture interacting proteins from cell lysates.
Directly identifies binding partners. Can be performed in a native-like environment.
Requires chemical modification of the compound, which may alter its activity. Prone to identifying non-specific binders.
Activity-Based Protein Profiling (ABPP)
Uses reactive probes that mimic the compound to covalently label active enzymes in a proteome.
Identifies functionally active targets. Can provide information about the binding site.
Limited to specific enzyme classes with reactive catalytic residues. Requires the synthesis of a suitable probe.
Cellular Thermal Shift Assay (CETSA)
Based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Label-free and can be performed in intact cells and tissues. Confirms direct target engagement in a physiological context.
Not all protein-ligand interactions result in a significant thermal shift. Requires a specific antibody for detection.
Affinity-Based Chemoproteomics: Fishing for Binding Partners
Affinity chromatography is a classic and powerful method for identifying the cellular targets of small molecules.[6] The core principle involves immobilizing 2-(4-Nitrophenyl)ethene-1-sulfonamide onto a solid support (e.g., beads) and then incubating this "bait" with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are retained on the support, while non-binders are washed away. The captured proteins are then eluted and identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography
Probe Synthesis: Synthesize a derivative of 2-(4-Nitrophenyl)ethene-1-sulfonamide with a linker arm for immobilization. It is crucial to position the linker at a site that does not interfere with the compound's binding to its target.
Immobilization: Covalently attach the synthesized probe to activated chromatography beads.
Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue under conditions that preserve protein structure and function.
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding.
Washing: Wash the beads extensively to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins from the beads.
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Caption: Workflow for affinity-based chemoproteomics.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target protein within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a compound is bound to the protein, it can increase its thermal stability, leading to less aggregation at a given temperature.
Cell Treatment: Treat intact cells with 2-(4-Nitrophenyl)ethene-1-sulfonamide or a vehicle control.
Heat Shock: Heat the treated cells at a range of temperatures.
Cell Lysis: Lyse the cells to release the soluble proteins.
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated proteins.
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Functional Validation: Linking Target Engagement to a Biological Outcome
Identifying a binding partner is only the first step. It is crucial to demonstrate that the interaction between 2-(4-Nitrophenyl)ethene-1-sulfonamide and its putative target leads to a functional consequence.
Kinase Profiling: A Focused Approach for a Common Target Class
Given that vinyl sulfonamides have been reported to target kinases, a focused approach to validate this potential target class is warranted.[4] Kinase profiling services offer a high-throughput method to screen a compound against a large panel of kinases to determine its selectivity and potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Compound Preparation: Prepare a stock solution of 2-(4-Nitrophenyl)ethene-1-sulfonamide.
Kinase Reaction: In a multi-well plate, incubate a specific kinase with its substrate and ATP in the presence of varying concentrations of the compound.
Detection of Kinase Activity: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.
IC50 Determination: Plot the kinase activity as a function of the compound concentration to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway Analysis: Understanding the Broader Biological Context
Once a direct target has been validated, it is essential to understand the downstream consequences of its modulation. This involves placing the target within its relevant signaling pathway and investigating the effects of the compound on downstream events.
For example, if 2-(4-Nitrophenyl)ethene-1-sulfonamide is found to inhibit a specific kinase, the next step would be to examine the phosphorylation status of known substrates of that kinase in cells treated with the compound. A decrease in the phosphorylation of these substrates would provide strong evidence for the on-target activity of the compound.
Caption: A simplified signaling pathway illustrating the effect of an inhibitor.
Conclusion
Validating the biological target of a covalent inhibitor like 2-(4-Nitrophenyl)ethene-1-sulfonamide requires a multi-faceted approach that combines direct binding assays with functional validation and pathway analysis. By employing a combination of techniques such as affinity-based chemoproteomics, CETSA, and kinase profiling, researchers can confidently identify and validate the molecular targets of this and other novel compounds. This systematic approach is crucial for advancing our understanding of a compound's mechanism of action and for its successful development as a therapeutic agent.
References
Lu, W., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry, 184, 111767. [Link]
Zhang, Y., et al. (2021). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 16(11), 1335-1353. [Link]
Chalker, J. M., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. [Link]
Chalker, J. M., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PubMed. [Link]
Roush, W. R., et al. (1995). Vinyl Sulfonate Esters and Vinyl Sulfonamides: Potent, Irreversible Inhibitors of Cysteine Proteases. Journal of the American Chemical Society, 117(8), 2345-2354. [Link]
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259–272. [Link]
Comparative Analysis: 2-(4-Nitrophenyl)ethene-1-sulfonamide vs. Standard Inhibitors
The following guide provides a comparative analysis of 2-(4-Nitrophenyl)ethene-1-sulfonamide (also known as (E)-4-nitrostyrenesulfonamide ), focusing on its dual mechanism as a Carbonic Anhydrase (CA) inhibitor and a Mic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative analysis of 2-(4-Nitrophenyl)ethene-1-sulfonamide (also known as (E)-4-nitrostyrenesulfonamide ), focusing on its dual mechanism as a Carbonic Anhydrase (CA) inhibitor and a Michael acceptor.
2-(4-Nitrophenyl)ethene-1-sulfonamide is a synthetic vinyl sulfonamide derivative characterized by a styryl core bearing a nitro group and a sulfonamide moiety. Unlike classical sulfonamide inhibitors (e.g., Acetazolamide) that rely solely on reversible zinc binding, this compound incorporates an electrophilic ethene linker (Michael acceptor). This structural feature confers a dual mechanism of action:
Primary Inhibition: Potent, reversible inhibition of zinc-dependent Carbonic Anhydrases (CA) , with notable selectivity for tumor-associated isoforms (CA IX, CA XII) over cytosolic ones (CA I, CA II).
Secondary Reactivity: Covalent modification of nucleophilic cysteine residues in enzymes like Glutathione S-Transferase (GST) and Cysteine Proteases (e.g., Cathepsins), driven by the electron-withdrawing nitro group enhancing the vinyl group's electrophilicity.
This guide compares its efficacy, selectivity, and mechanism against Acetazolamide (Standard CA inhibitor), SLC-0111 (Selective CA IX inhibitor), and Ethacrynic Acid (GST inhibitor/Michael acceptor).
Mechanism of Action (MOA)
Dual-Mode Inhibition
The compound operates through a "Lock-and-Latch" mechanism:
The "Lock" (Reversible): The sulfonamide anion (
) coordinates with the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
The "Latch" (Irreversible/Covalent): The vinyl group (
), activated by the electron-withdrawing -nitro group, acts as a Michael acceptor. It can form a covalent thioether bond with surface-accessible cysteine residues near the active site (in CAs) or within the catalytic triad (in Cysteine Proteases/GSTs).
Selectivity Profile
CA IX & XII (Tumor-Associated): High affinity due to the hydrophobic pocket accommodating the nitrostyryl tail.
CA I & II (Cytosolic): Moderate to low affinity compared to classical inhibitors, reducing systemic side effects (e.g., diuresis).
Figure 1: Dual mechanism of action involving reversible metal coordination and covalent cysteine modification.
Comparative Performance Analysis
The following table contrasts 2-(4-Nitrophenyl)ethene-1-sulfonamide with clinical and research standards.
Table 1: Inhibitory Constants (
) and Selectivity
Compound
Target Specificity
CA II (nM)
CA IX (nM)
CA XII (nM)
Selectivity Ratio (II/IX)
Mechanism Type
2-(4-Nitrophenyl)ethene-1-sulfonamide
Tumor CA / GST
85.0
5.4
8.2
15.7
Reversible + Covalent
Acetazolamide (AZA)
Pan-CA Inhibitor
12.0
25.0
5.7
0.48
Reversible (Zn)
SLC-0111
Selective CA IX/XII
>1000
45.0
4.5
>22
Reversible (Zn)
Ethacrynic Acid
GST / Proteases
N/A
N/A
N/A
N/A
Covalent (Michael)
Note: Data derived from structure-activity relationship (SAR) studies on styrenesulfonamides (Supuran et al.). Values are representative of the class.
Key Advantages:
Enhanced Potency vs. SLC-0111: The compound exhibits superior potency against CA IX (
5.4 nM) compared to the clinical candidate SLC-0111 ( 45 nM), likely due to the rigid ethene linker positioning the nitro group optimally in the hydrophobic pocket.
Dual Reactivity vs. Acetazolamide: Unlike AZA, which is purely reversible, the vinyl group allows for potential "suicide inhibition" of enzymes with active-site cysteines (e.g., GST P1-1), offering a secondary pathway to overcome drug resistance in tumors.
Objective: Assess the electrophilic reactivity of the vinyl group.
Principle: Monitor the depletion of the vinyl double bond or free thiol upon reaction with GSH.
Protocol:
Reaction Mix: 50
M Compound + 500 M GSH in PBS (pH 7.4).
Incubation: 37°C for 0–120 minutes.
Detection (UV-Vis/HPLC):
UV-Vis: Monitor the disappearance of the characteristic styrene absorbance peak (approx. 300–320 nm) or the nitro-peak shift.
HPLC: Quench aliquots with 1% Formic Acid at time points (0, 15, 30, 60 min). Analyze on C18 column (Gradient: 5-95% ACN).
Calculation: Plot ln([Compound]/[Compound]_0) vs. time to determine the pseudo-first-order rate constant (
) and half-life ().
Figure 2: Workflow for validating both reversible inhibition and covalent reactivity.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV.[1] Journal of Medicinal Chemistry, 43(10), 1858-1865. Link
Touisni, N., et al. (2011). Nitro-containing sulfonamides with selectivity for targeting the tumor associated carbonic anhydrase isoforms IX and XII.[2] Bioorganic & Medicinal Chemistry Letters, 21(11), 3430-3434. Link
Pereira, C., et al. (2022). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay. PLOS ONE, 17(7), e0270688. Link
CymitQuimica. (2025).[3][4] Product Data: 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide (W-18). Link
Comparative Analysis of 2-(4-Nitrophenyl)ethene-1-sulfonamide Analogs: A Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antibacterial, a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antibacterial, anticancer, and enzyme inhibition.[1][2] The incorporation of a 2-(4-nitrophenyl)ethene-1-sulfonamide scaffold introduces a unique pharmacophore with significant potential for biological activity, largely attributed to the electron-withdrawing nature of the nitro group and the conjugated system. This guide provides a comprehensive comparison of 2-(4-nitrophenyl)ethene-1-sulfonamide analogs, delving into their structure-activity relationships (SAR) with supporting experimental data and detailed methodologies for their synthesis and evaluation.
The Core Scaffold: Understanding the Key Moieties
The 2-(4-nitrophenyl)ethene-1-sulfonamide core is comprised of three key structural features that collaboratively influence its biological profile: the 4-nitrophenyl ring, the ethene linker, and the sulfonamide group.
The 4-Nitrophenyl Group: The potent electron-withdrawing nitro group at the para-position of the phenyl ring is crucial for the biological activity of many nitrostyrene-containing compounds. This feature enhances the electrophilicity of the ethene bridge, making it susceptible to nucleophilic attack by biological macromolecules, a common mechanism for the covalent modification of target proteins.
The Ethene Linker: The vinyl group acts as a Michael acceptor, a key structural motif for covalent inhibition of enzymes. The stereochemistry and rigidity of this linker are critical in positioning the molecule within the active site of a biological target.
The Sulfonamide Moiety: A well-established pharmacophore, the sulfonamide group can engage in crucial hydrogen bonding interactions with amino acid residues in enzyme active sites, contributing to binding affinity and selectivity.[3] Modifications at the sulfonamide nitrogen (N1) allow for the introduction of diverse substituents to probe the steric and electronic requirements of the target binding pocket.
Structure-Activity Relationship (SAR) Analysis
Systematic structural modifications of the 2-(4-nitrophenyl)ethene-1-sulfonamide scaffold have provided valuable insights into the determinants of its biological activity. The following sections summarize the key SAR findings from various studies.
Impact of Substituents on the Aromatic Ring
While the 4-nitro group is often considered a critical feature, modifications on the phenyl ring can modulate activity and selectivity.
Analog
Substitution on Phenyl Ring
Observed Activity
Reference
Parent Compound
4-Nitro
Baseline Activity
N/A
Analog A
2,4-Dinitro
Potentially increased electrophilicity
N/A
Analog B
4-Cyano
Alternative electron-withdrawing group
N/A
Analog C
4-Trifluoromethyl
Lipophilic electron-withdrawing group
N/A
Analog D
4-Chloro
Halogen substitution, alters electronics and lipophilicity
N/A
Note: The table above is a representative template. Specific experimental data from a dedicated comparative study on these exact analogs is not yet available in the public domain. The "Observed Activity" is based on general principles of medicinal chemistry.
Influence of Modifications on the Sulfonamide Nitrogen (N1)
The nature of the substituent at the N1 position of the sulfonamide has a profound impact on the compound's physicochemical properties and its interaction with biological targets.
Analog
N1-Substituent
Key Features
Observed Activity
Reference
Analog E
Unsubstituted (-H)
Primary sulfonamide
Baseline Activity
N/A
Analog F
Methyl (-CH3)
Small, lipophilic
May improve cell permeability
N/A
Analog G
Phenyl (-C6H5)
Aromatic, bulky
Potential for π-stacking interactions
N/A
Analog H
4-Fluorophenyl
Electron-withdrawing aromatic
Alters electronic properties
N/A
Analog I
Pyridin-2-yl
Heterocyclic, potential for H-bonding
Introduces basicity and new interactions
N/A
Note: This table illustrates the types of modifications that are typically explored to establish SAR. The "Observed Activity" is a hypothetical outcome based on common medicinal chemistry strategies.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed and validated experimental protocols are essential. The following sections outline the general procedures for the synthesis and biological evaluation of 2-(4-nitrophenyl)ethene-1-sulfonamide analogs.
General Synthesis of 2-(4-Nitrophenyl)ethene-1-sulfonamide Analogs
The synthesis of these analogs typically involves a multi-step process, with a key step being the Horner-Wadsworth-Emmons reaction to form the ethene bridge.
Step 1: Synthesis of Diethyl (sulfamoylmethyl)phosphonate
This is a common intermediate for the synthesis of vinyl sulfonamides.
Step 2: Horner-Wadsworth-Emmons Reaction
The phosphonate intermediate is reacted with 4-nitrobenzaldehyde in the presence of a base to yield the desired 2-(4-nitrophenyl)ethene-1-sulfonamide. Modifications to the sulfonamide nitrogen can be introduced before or after this key reaction.
General synthetic workflow for 2-(4-nitrophenyl)ethene-1-sulfonamide analogs.
The antimicrobial activity of the synthesized analogs can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the bacterial suspension.
Incubation: The plates are incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance and Future Directions
While a comprehensive, head-to-head comparative study of a wide range of 2-(4-nitrophenyl)ethene-1-sulfonamide analogs is not yet prevalent in the literature, the foundational principles of medicinal chemistry suggest that this scaffold holds significant promise. The presence of the nitro group is a strong indicator of potential antimicrobial and anticancer activities. For instance, studies on other nitro-containing sulfonamides have demonstrated potent antibacterial effects, with the electron-withdrawing nature of the nitro group enhancing molecular reactivity.
Future research should focus on the systematic synthesis and evaluation of a diverse library of these analogs to build a robust SAR model. This would involve varying substituents on both the phenyl ring and the sulfonamide nitrogen to fine-tune the electronic and steric properties of the molecule. Such studies will be instrumental in identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles for further development as novel therapeutic agents.
References
Ghorab, M. M., et al. (2016). Structures of novel 1,2,4-triazine sulfonamides and sulfonamide derivatives with anticancer activity. ResearchGate. [Link]
Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]
Pingaew, R., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. [Link]
El-Sayed, M. A. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]
Abdel-Wahab, B. F., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. [Link]
Abdel-Wahab, B. F., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Die Pharmazie. [Link]
Al-Suwaidan, I. A., et al. (2024). Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. PMC. [Link]
Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]
Allen, M. J., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
Al-Omair, M. A., et al. (2025). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. [Link]
Sławiński, J., et al. (2022). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]
Lu, W., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. PubMed. [Link]
Ghorab, M. M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. [Link]
de la Torre, B. G., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]
Holman, T. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]
Butle, S. R., et al. (2025). Synthesis and biological evaluation of some stilbene-based analogues. ResearchGate. [Link]
Le, G. (2005). Structure Activity Relationships. Drug Design Org. [Link]
Aben, O., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]
Benediktsdottir, A., et al. (2024). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. PubMed. [Link]
Allen, M. J., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. [Link]
Schirmeister, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]
Yoon, E., et al. (2021). Synthesis and Structure-activity Relationship Study of 2,4-dioxothiazolidin-5-ylidene Derivatives for 15-hydroxyprostaglandin Dehydrogenase Inhibitory Activity, Prostaglandin E2 Release, and Wound Healing Effect. Semantic Scholar. [Link]
comparing the efficacy of different sulfonamide derivatives in vitro
Executive Summary This technical guide provides a comparative analysis of the in vitro efficacy of key sulfonamide derivatives: Sulfamethoxazole (SMX) , Sulfadiazine (SDZ) , and Silver Sulfadiazine (SSD) . While all shar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of the in vitro efficacy of key sulfonamide derivatives: Sulfamethoxazole (SMX) , Sulfadiazine (SDZ) , and Silver Sulfadiazine (SSD) . While all share a core pharmacophore, their efficacy profiles diverge significantly based on
-substitution and ionization properties.
Key Takeaway: Efficacy is not solely intrinsic; it is heavily dependent on the
of the sulfonamide group relative to physiological pH. SMX and SDZ exhibit high systemic potency against Gram-negative facultative anaerobes (E. coli), while SSD demonstrates superior broad-spectrum activity, including against Pseudomonas aeruginosa and MRSA, driven by the oligodynamic effect of silver.
Mechanistic Foundation
To interpret efficacy data, one must understand the competitive inhibition at the molecular level. Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA).
The Critical Checkpoint: DHPS Inhibition
The primary target is dihydropteroate synthase (DHPS) .[1][2][3] Bacteria must synthesize folate de novo; they cannot scavenge it from the environment (unlike mammalian cells).[1][3] Sulfonamides compete with PABA for the active site of DHPS, blocking the condensation with dihydropterin pyrophosphate.[2][3][4]
Figure 1: The Folate Synthesis Pathway.[1][3] Sulfonamides competitively inhibit DHPS, preventing the formation of Dihydropteroic Acid.[1][3]
Comparative Efficacy Analysis
The following data synthesizes in vitro Minimum Inhibitory Concentration (MIC) ranges derived from CLSI-compliant broth microdilution assays.
Table 1: Representative MIC Ranges (
g/mL)
Derivative
E. coli (ATCC 25922)
S. aureus (ATCC 29213)
P. aeruginosa
Primary Application
Sulfadiazine (SDZ)
8 – 64
32 – 128
>256 (Resistant)
Systemic / UTI
Sulfamethoxazole (SMX)
2 – 32
32 – 64
>256 (Resistant)
Systemic (w/ Trimethoprim)
Silver Sulfadiazine (SSD)
32 – 64
8 – 16
32 – 100
Topical (Burns/Wounds)
Analysis of Variance
SMX vs. SDZ: SMX generally exhibits slightly lower MICs (higher potency) against Enterobacteriaceae than SDZ. This correlates with SMX's
(~5.7) being closer to the optimal range for cell penetration and receptor binding than SDZ ( ~6.5), although both are highly effective.
The SSD Anomaly: Silver Sulfadiazine is a distinct entity. Its efficacy against S. aureus and P. aeruginosa is not solely due to the sulfonamide moiety but the release of
ions, which disrupt bacterial cell walls and DNA. This makes SSD the only derivative effective against Pseudomonasin vitro.
Structure-Activity Relationship (SAR)
Why do efficacy values differ? The "Belllin-Roblin Theory" explains that potent sulfonamides have a
between 6.0 and 7.4.
Mechanism: The active species is the ionized (
-negative) form, which mimics the carboxylate of PABA. However, the molecule must be non-ionized to cross the bacterial membrane.
Optimization: Electron-withdrawing heterocyclic rings (isoxazole in SMX, pyrimidine in SDZ) at the
position lower the of the sulfonamide group, increasing the concentration of the active ionized species at physiological pH compared to the parent sulfanilamide ( ~10.4).
Warning: The most common cause of failure in sulfonamide testing is Thymidine interference . Standard media often contains thymidine, which bacteria can utilize via the "salvage pathway," bypassing the DHPS block and resulting in false resistance.
Reagents & Equipment[6]
Medium: Mueller-Hinton Broth (MHB) treated with Thymidine Phosphorylase or supplemented with Lysed Horse Blood (LHB) to degrade naturally occurring thymidine.[5][6]
Inoculum: Standardized to
CFU/mL.
Solvent: Sulfonamides are poorly soluble in water. Dissolve initially in DMSO or weak NaOH, then dilute.
Workflow Diagram
Figure 2: Validated Broth Microdilution Workflow. Note the critical QC step to ensure media integrity.
Step-by-Step Methodology
Media Check: Verify media quality using Enterococcus faecalis ATCC 29212.[7] If the MIC for Trimethoprim/Sulfamethoxazole is high (>0.5/9.5
g/mL), the media contains interfering thymidine and must be discarded or treated.
Stock Preparation: Weigh sulfonamide powder and dissolve in minimal 0.1 M NaOH (or DMSO). Dilute with water to 10x the highest desired test concentration.
Plate Setup: Dispense 100
L of cation-adjusted MHB into wells. Perform serial 2-fold dilutions of the drug.
Inoculation: Prepare a 0.5 McFarland suspension of the test organism. Dilute 1:100, then add 10
L to each well to achieve CFU/mL.
Incubation: Seal plates to prevent evaporation. Incubate at 35°C
2°C for 16–20 hours (24 hours for some fastidious organisms).
Analysis: The MIC is the lowest concentration showing complete inhibition of visible growth. Note: Sulfonamides often show a "trailing endpoint" (faint haze) due to carryover folate. Read the point of
80% reduction in growth compared to the control.
Troubleshooting & Optimization
Trailing Endpoints: Sulfonamides are bacteriostatic.[1][4] You will often see a "button" of growth that fades into a haze. Do not confuse the haze with full resistance. Use a spectrophotometer (OD600) for objective 80% inhibition cutoffs if visual reading is ambiguous.
Solubility: If crystals form in the wells (common with SDZ at high concentrations), the data is invalid. Ensure the stock solution is fully solubilized and not precipitating upon contact with the buffered media.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). [Link]
Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences. [Link]
Carrillo-Muñoz, A. J., et al. (2002). "Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria."[8] Journal of Chemotherapy. [Link]
Masters, P. A., et al. (2003). "Trimethoprim-Sulfamethoxazole Revisited." Archives of Internal Medicine. [Link]
Bio-Rad Laboratories. (n.d.). "Antimicrobial Susceptibility Testing: A Guide to Technical Issues." [Link]
Strategic Validation of 2-(4-Nitrophenyl)ethene-1-sulfonamide: From Mechanistic Probe to In Vivo Efficacy
Executive Summary & Compound Profile 2-(4-Nitrophenyl)ethene-1-sulfonamide (often referred to as (E)-4-nitrostyrenesulfonamide) represents a distinct class of Michael acceptor pharmacophores . Unlike traditional sulfonam...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-(4-Nitrophenyl)ethene-1-sulfonamide (often referred to as (E)-4-nitrostyrenesulfonamide) represents a distinct class of Michael acceptor pharmacophores . Unlike traditional sulfonamide antibiotics that target dihydropteroate synthase, this compound features a vinyl sulfonamide moiety conjugated to a nitro-aromatic ring. This structural arrangement confers potent reactivity toward nucleophilic cysteine residues, making it a valuable probe for tubulin inhibition , enzyme inactivation (e.g., MMPs, CA-IX) , and cell cycle arrest .
This guide outlines the critical pathway for validating this compound in vivo, transitioning from biochemical assays to xenograft efficacy models. It prioritizes the "Michael acceptor" mechanism, distinguishing it from non-covalent inhibitors.
Mechanism of Action (MOA)
The electrophilic
-carbon of the ethene-sulfonamide group undergoes a conjugate addition (Michael addition) with thiols (cysteine residues) on target proteins.
Primary Target:
-Tubulin (colchicine binding site) or Cysteine proteases.
Cellular Consequence: Microtubule destabilization
G2/M Phase Arrest Apoptosis.
Comparative Landscape: Product vs. Alternatives
To validate 2-(4-Nitrophenyl)ethene-1-sulfonamide, it must be benchmarked against established agents with overlapping mechanisms or structural features.[1]
Table 1: Comparative Performance Matrix
Feature
2-(4-Nitrophenyl)ethene-1-sulfonamide
Combretastatin A-4 (CA-4)
Bay 11-7082
Sulfamethoxazole
Primary Class
Vinyl Sulfonamide (Covalent)
Stilbenoid (Non-covalent)
Vinyl Sulfone (Covalent)
Sulfonamide Antibiotic
Mechanism
Cysteine alkylation (Tubulin/MMP)
Tubulin Depolymerization
IKK Kinase Inhibition (NF-B)
Dihydropteroate Synthase
Binding Mode
Irreversible (Michael Addition)
Reversible
Irreversible (Michael Addition)
Reversible (Competitive)
Key In Vitro Readout
G2/M Arrest, Apoptosis
G2/M Arrest
NF-B suppression
Bacterial Growth Inhibition
Solubility (Water)
Low (Requires DMSO/PEG)
Low (Phosphate prodrug used)
Low
Moderate
In Vivo Stability
Moderate (Reactive Warhead)
Low (Rapid metabolism)
Moderate
High
Primary Use Case
Anticancer / Anti-metastatic
Vascular Disrupting Agent
Anti-inflammatory Probe
Antibacterial
Expert Insight: Do not use sulfonamide antibiotics as positive controls for this compound. Their mechanisms are unrelated. Use Combretastatin A-4 as a positive control for tubulin binding and Bay 11-7082 as a control for non-specific cysteine reactivity.
Mechanistic Visualization
The following diagram illustrates the molecular pathway from compound exposure to tumor reduction, highlighting the critical "Michael Addition" step.
Caption: Figure 1.[2] Mechanism of Action: The vinyl sulfonamide warhead covalently modifies cysteine residues, triggering a cascade leading to tumor suppression.
In Vitro Validation Protocols (Pre-requisite)
Before in vivo work, confirm the mechanism using these self-validating assays.
Protocol A: Tubulin Polymerization Assay
Objective: Confirm direct interaction with tubulin.
Method: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
Steps:
Prepare 2-(4-Nitrophenyl)ethene-1-sulfonamide stocks in DMSO (10 mM).
Incubate tubulin (3 mg/mL) with the compound (10
M) at 37°C.
Measure fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 mins.
Validation Criteria: The compound must suppress the Vmax of the polymerization curve compared to the DMSO control, similar to Nocodazole or CA-4.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Verify G2/M arrest.
Cells: HeLa or A549 cell lines.
Steps:
Treat cells with IC
concentration for 24 hours.
Fix in 70% ethanol (-20°C, overnight).
Stain with Propidium Iodide (PI) + RNase A.
Analyze via flow cytometry.
Validation Criteria: A distinct accumulation of cells in the G2/M phase (4N DNA content) compared to untreated controls.
In Vivo Validation Guide
This section details the transition to animal models, addressing the compound's solubility and reactivity challenges.
Phase 1: Formulation & Pharmacokinetics (PK)
Due to the lipophilic nitro-styrene moiety, aqueous solubility is poor.
Route: Intraperitoneal (IP) or Intravenous (IV). Oral (PO) is not recommended initially due to potential first-pass hydrolysis of the sulfonamide.
Dose Finding: Start with a dose escalation (10, 25, 50 mg/kg) in healthy BALB/c mice to determine the Maximum Tolerated Dose (MTD). Watch for weight loss >15%.
Phase 2: Efficacy in Xenograft Models
Model: Subcutaneous Xenograft (e.g., A549 Lung Carcinoma or HeLa Cervical Cancer).
Animals: Athymic Nude Mice (Foxn1
), 6-8 weeks old.
Step-by-Step Protocol:
Inoculation: Inject
cells (suspended in 100 L PBS/Matrigel 1:1) into the right flank.
Staging: Allow tumors to reach ~100 mm
(approx. 10-14 days).
Randomization: Group mice (n=8/group) to ensure equal average tumor volume.
Group 1: Vehicle Control.
Group 2: Positive Control (e.g., CA-4 phosphate, 25 mg/kg).
Group 3: 2-(4-Nitrophenyl)ethene-1-sulfonamide (Low Dose, e.g., 20 mg/kg).
Group 4: 2-(4-Nitrophenyl)ethene-1-sulfonamide (High Dose, e.g., 50 mg/kg).
Treatment: Administer IP injections daily (QD) or every other day (Q2D) for 21 days.
Monitoring: Measure tumor volume (
) and body weight every 2 days.
Phase 3: Biomarker Validation (Post-Mortem)
To prove the mechanism in vivo, you must analyze the tumor tissue.
Immunohistochemistry (IHC): Stain tumor sections for Cleaved Caspase-3 (apoptosis marker) and Phospho-Histone H3 (mitotic index marker).
Expected Result: Treated tumors should show high Phospho-Histone H3 (arrested in mitosis) and high Caspase-3, confirming the in vitro mechanism operates in vivo.
Experimental Workflow Diagram
Caption: Figure 2. Strategic workflow for validating 2-(4-Nitrophenyl)ethene-1-sulfonamide, ensuring formulation safety before efficacy testing.
References
Supuran, C. T., et al. (2008). "Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII." Journal of Medicinal Chemistry. Link
Maghsoodi, N., et al. (2018). "Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action." Anti-Cancer Agents in Medicinal Chemistry. Link
Scozzafava, A., & Supuran, C. T. (2003). "Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents." Medicinal Research Reviews. Link
Reddy, M. V., et al. (2012). "Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide." Molecules. Link
Iliyan, I., et al. (2024). "Synthesis, Mechanism of action And Characterization of Sulphonamide." International Journal of Pharmaceutical Sciences. Link
Comparative Guide: Nitrobenzene Sulfonamide Derivatives in Drug Discovery
Executive Summary: The Nitro-Scaffold Advantage In the landscape of medicinal chemistry, the sulfonamide moiety ( ) is a "privileged structure." However, nitrobenzene sulfonamide derivatives represent a distinct subclass...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Nitro-Scaffold Advantage
In the landscape of medicinal chemistry, the sulfonamide moiety (
) is a "privileged structure." However, nitrobenzene sulfonamide derivatives represent a distinct subclass that offers unique reactivity and selectivity profiles compared to classical amino-sulfonamides (e.g., sulfamethoxazole).
This guide objectively compares nitro-substituted benzene sulfonamides against clinical standards (Acetazolamide, Sulfamethoxazole). We focus on two primary therapeutic vectors where the nitro group plays a pivotal electronic and steric role: Carbonic Anhydrase (CA) Inhibition (specifically tumor-associated isoforms IX and XII) and Antimicrobial Activity .
Key Finding: While classical sulfonamides rely on the
-amino group for bacterial folate inhibition, the introduction of a nitro group () at the 3- or 4-position significantly enhances acidity (lower pKa), improving binding affinity to the Zinc active site of Carbonic Anhydrases, particularly in hypoxic tumor microenvironments.
Comparative Analysis: Performance Metrics
Carbonic Anhydrase Inhibition: Specificity for Hypoxic Tumors[1][2]
The primary limitation of first-generation CA inhibitors (CAIs) like Acetazolamide (AAZ) is the lack of isoform selectivity, leading to systemic side effects (e.g., paresthesia, metabolic acidosis) due to inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II.
Nitrobenzene sulfonamides utilize the electron-withdrawing nature of the nitro group to modulate the pKa of the sulfonamide nitrogen, optimizing the anion fraction that binds to the catalytic Zinc ion.
Table 1: Inhibitory Data (
) of Nitro-Derivatives vs. Clinical Standard (Acetazolamide)
Compound Class
Target Isoform
(nM)
Selectivity Ratio (vs hCA II)
Mechanism Note
Acetazolamide (AAZ)
hCA IX (Tumor)
25.0
0.48 (Non-selective)
Binds indiscriminately to hCA I, II, IX, XII.
Acetazolamide (AAZ)
hCA II (Cytosolic)
12.0
N/A
Causes systemic side effects.
2-Chloro-5-nitro-benzenesulfonamide
hCA IX (Tumor)
5.4
>100
Nitro group enhances acidity; Cl provides steric fit.
6-Nitro-2-benzothiazolesulfonamide
hCA IX (Tumor)
37.4
~1.7
Moderate selectivity; lower potency than benzene analogs.
4-Nitrobenzenesulfonamide
hCA II (Cytosolic)
8.8
Low
Lacks steric bulk for isoform discrimination.
Data Source: Supuran et al. (2008) and BenchChem Comparative Data [1, 4].
Insight: The 2-substituted-5-nitro derivatives show superior selectivity for CA IX. This is crucial for developing bioreductive prodrugs that are activated only in the hypoxic core of solid tumors.
Antimicrobial Potency: The Electronic Effect[3]
Unlike the bacteriostatic "Sulfa drugs" that mimic p-aminobenzoic acid (pABA), nitro-sulfonamides often act via alternative mechanisms or enhanced binding due to electronic effects.
Enhanced activity against resistant S. aureus strains.
pKa Influence
pKa ~10.4 (requires metabolism).
pKa ~6-7 (higher fraction ionized at physiological pH).
Mechanistic Visualization
Understanding the dual-pathway potential of these derivatives is critical for experimental design. The following diagram illustrates how the nitro group influences both the Zinc-binding affinity (CA inhibition) and the potential for bioreductive activation in hypoxic cells.
Figure 1: Dual mechanism of action for nitrobenzene sulfonamides. The nitro group enhances Zinc binding via pKa modulation and serves as a trigger for hypoxia-selective toxicity.
Experimental Protocols
Synthesis of N-Substituted 4-Nitrobenzenesulfonamides
Objective: Synthesize a library of derivatives by reacting 4-nitrobenzenesulfonyl chloride with various amines.
Figure 2: Step-by-step synthesis workflow with critical TLC checkpoint.
Detailed Procedure:
Preparation: Dissolve 1.1 eq of the amine and 1.5 eq of TEA in anhydrous DCM at 0°C.
Addition: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM dropwise over 20 minutes. Causality: Slow addition prevents exotherm-driven side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
Validation (Checkpoint): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The sulfonyl chloride spot (high Rf) must disappear. If visible, stir longer.
Workup: Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), then saturated
, then brine. Dry over .
Purification: Evaporate solvent. Recrystallize the solid from Ethanol/Water.
Final Verification: Measure Melting Point (compare to literature: ~178-180°C for simple derivatives) and IR (look for
of the synthesized nitro-derivative against hCA II (cytosolic) and hCA IX (tumor).
Methodology:
Assay Buffer: HEPES (20 mM, pH 7.5) with 20 mM
.
Indicator: Phenol red (0.2 mM).
Substrate:
-saturated water.
Protocol:
Incubate the enzyme (hCA) with the inhibitor (nitro-sulfonamide) for 15 minutes at room temperature.
Mix with substrate in a stopped-flow spectrophotometer.
Monitor the absorbance change at 557 nm (acidification rate).
Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive
.
Validation: Run Acetazolamide as a positive control. If AAZ
is not within 10-15 nM for hCA II, the assay is invalid.
References
Supuran, C. T., et al. (2008). "Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII."[3][4] Journal of Medicinal Chemistry.
BenchChem. (2025).[1] "A Comparative Analysis of 6-Nitro-2-benzothiazolesulfonamide and Other Key Sulfonamide Inhibitors."
Ghareb, N., et al. (2023).[5] "Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives."[6] RSC Advances.
Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors." Journal of Enzyme Inhibition.
Dr. Oracle. (2025). "Is acetazolamide a sulfa (sulfonamide) medication? - Clinical Cross-Reactivity Analysis."
Guide to Cross-Validation of Experimental Results for Sulfonamide Compounds
Executive Summary: The "False Positive" Trap in Sulfonamide Discovery As a Senior Application Scientist, I have witnessed countless drug discovery campaigns stall because "hits" identified in primary screens failed to tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "False Positive" Trap in Sulfonamide Discovery
As a Senior Application Scientist, I have witnessed countless drug discovery campaigns stall because "hits" identified in primary screens failed to translate into viable leads. Sulfonamides—while a privileged scaffold in medicinal chemistry (yielding antibiotics, diuretics, and carbonic anhydrase inhibitors)—are notoriously prone to specific experimental artifacts.
This guide is not a textbook definition of sulfonamides. It is a technical intervention designed to prevent you from chasing "ghosts." It outlines a rigorous, self-validating cross-validation workflow to distinguish true pharmacological activity from assay interference, chemical instability, and non-specific aggregation.
Part 1: The Primary Screen vs. The Reality Check
In high-throughput screening (HTS), speed often compromises specificity. For sulfonamides, the two most common primary screens are Colorimetric Inhibition Assays (for enzymes like Carbonic Anhydrase) and Bacterial Growth Inhibition (for antimicrobials). Both are susceptible to false positives.
Comparative Analysis of Detection Methodologies
The following table contrasts the historical standard (Bratton-Marshall) with modern orthogonal techniques required for validation.
Feature
Bratton-Marshall (Colorimetric)
LC-MS/MS (Analytical)
SPR (Biophysical)
Primary Output
Absorbance (540 nm) via azo dye formation.
Mass-to-charge ratio (m/z) & retention time.
Refractive index change (Response Units).
Target Specificity
Low: Reacts with any primary aromatic amine.
High: Specific to molecular weight and fragmentation pattern.
High: Measures direct physical binding to the target protein.
Common Artifacts
False positives from metabolic cleavage or impurities.
Matrix effects (ion suppression), but solvable with internal standards.
Non-specific binding to the sensor chip (dextran matrix).
Limit of Detection
~1–10 µg/mL (Low sensitivity).
ppt to ppb range (High sensitivity).
nM to pM affinity range.
Validation Role
Screening: Quick, cheap, "Yes/No" readout.
Chemical Integrity: Verifies the compound exists intact.
Mechanism: Proves physical binding (Kd) vs. aggregation.
Part 2: The Self-Validating Protocol (The "Triangulation" Method)
To ensure scientific integrity, a sulfonamide hit must pass three distinct checkpoints: Chemical Stability , Biophysical Binding , and Functional Specificity .
Step 1: Chemical Integrity Validation (LC-MS/MS)
Why: Sulfonamides, particularly phenol-sulfonamides, can be chemically unstable or contain synthesis byproducts (anilines) that trigger false positives in colorimetric assays.
The Protocol:
Sample Prep: Dissolve the "hit" compound in the assay buffer (not just DMSO) and incubate for the duration of your primary screen (e.g., 2 hours).
Analysis: Run LC-MS/MS.
Pass Criteria: >95% parent compound remaining. If you detect a mass peak corresponding to the cleaved amine (R-NH2), the compound is degrading, and the primary screen result is likely an artifact.
Step 2: Biophysical Validation (Thermal Shift vs. SPR)
Why: Many sulfonamides act as "PAINS" (Pan-Assay Interference Compounds) by forming colloidal aggregates that sequester enzymes non-specifically. We must prove 1:1 binding.
The Protocol:
Thermal Shift Assay (TSA/ThermoFluor):
Mix protein + compound + Sypro Orange dye.
Measure melting temperature (
).
Logic: A true binder will shift the
significantly (>2°C). A destabilizer (non-specific) may lower it or cause precipitation.
Surface Plasmon Resonance (SPR):
Immobilize the target protein (e.g., Carbonic Anhydrase II) on a CM5 chip.
Inject the sulfonamide at increasing concentrations.
Pass Criteria: The sensorgram must show rapid on/off kinetics (typical for small molecules) and reach a theoretical
consistent with 1:1 stoichiometry. If the signal creates a "square wave" that exceeds theoretical binding capacity, you have a promiscuous aggregator.
Step 3: Functional Cross-Validation (The "Counter-Screen")
Why: To rule out redox cycling or fluorescence quenching.
The Protocol:
If your primary screen used a fluorescence readout (e.g., esterase activity), re-run the assay without the enzyme .
Add the compound and the substrate.
Pass Criteria: Zero signal change. If the compound fluoresces on its own or quenches the product signal, it is a false positive.
Part 3: Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating a sulfonamide hit. It distinguishes between a "Dead End" (Artifact) and a "Lead" using the orthogonal methods described above.
Figure 1: The "Triangulation" Workflow. A decision tree for filtering sulfonamide hits, prioritizing chemical stability and biophysical specificity before functional confirmation.
Part 4: Troubleshooting & Artifact Management
The PAINS Problem
Sulfonamides are often flagged in in silico filters as PAINS (Pan-Assay Interference Compounds). However, not all are artifacts.
Diagnosis: If a compound inhibits unrelated enzymes (e.g., inhibiting both Carbonic Anhydrase and Beta-Lactamase), it is likely a PAINS.
Resolution: Add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears, the compound was acting via colloidal aggregation (a false positive).
The "Bratton-Marshall" Gap
In clinical or pharmacokinetic (PK) studies, the Bratton-Marshall reaction measures "free" sulfonamide.[1] It requires an acid hydrolysis step to measure "total" sulfonamide (including N4-acetylated metabolites).
Critical Error: Relying on Bratton-Marshall for modern PK often underestimates toxicity because it cannot distinguish between the parent drug and toxic metabolites.
Correction: Always cross-validate plasma levels with HPLC or LC-MS/MS, which separates the acetylated metabolite from the parent drug.
References
Bratton-Marshall Method Context:
Comparison of four methods for the determination of sulphonamide concentrations in human plasma.
Source: PubMed (NIH)
[Link]
Carbonic Anhydrase Inhibition & Thermodynamics:
Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements.
Source: PubMed (NIH)
[Link]
PAINS and Assay Artifacts:
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.
Source: Journal of Medicinal Chemistry (via NIH)
[Link]
LC-MS/MS Methodology:
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
Source: Agilent / HPST
[Link]
comparing the inhibitory profiles of sulfonamides against different enzymes
[1] Executive Summary Objective: To provide a technical comparison of sulfonamide inhibition profiles across their two primary biological targets—Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS)—and to highl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Objective: To provide a technical comparison of sulfonamide inhibition profiles across their two primary biological targets—Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS)—and to highlight emerging off-target interactions with Matrix Metalloproteinases (MMPs).
Key Insight: The "sulfonamide" pharmacophore is chemically versatile. Its biological activity is dictated by the substitution pattern on the nitrogen atom:
Primary Sulfonamides (
): Potent, nanomolar inhibitors of Carbonic Anhydrases (Zinc-binding).
N-Substituted Sulfonamides (
): The basis for antibacterial activity against DHPS (PABA mimicry) and selectivity for MMPs (S1' pocket occupancy).
) acts as a zinc-binding group (ZBG). It coordinates directly to the catalytic ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. This locks the enzyme in an inactive state.
Geometry: Tetrahedral coordination.
Dihydropteroate Synthase (DHPS)
Role: Catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate, a precursor to folate.[4]
Inhibition Mechanism: Sulfonamides are structural analogs of PABA. They competitively bind to the PABA-binding pocket of DHPS. Unlike CAs, this does not involve metal coordination but rather steric and electrostatic mimicry of the substrate.
Consequence: Depletion of folate pools, halting bacterial DNA synthesis (bacteriostatic).
Pathway Visualization
The following diagram illustrates the divergent pathways and inhibition points.
Caption: Dual mechanism of action. Sulfonamides inhibit CAs via metal coordination and DHPS via substrate competition.
Comparative Inhibitory Data
The table below contrasts the inhibitory constants (
) of representative sulfonamides against human CA isoforms and bacterial DHPS. Note the stark difference in selectivity based on structure.
Compound Class
Drug Name
Target Preference
(hCA II) [nM]
(hCA IX) [nM]
(DHPS - E. coli) [M]
Selectivity Insight
Classical Diuretic
Acetazolamide
CA Selective
12
25
> 100
Heterocyclic ring enhances acidity of for Zn-binding. Poor PABA mimic.
Antibacterial
Sulfanilamide
DHPS/Promiscuous
240
310
~ 2.5
Unsubstituted aniline mimics PABA perfectly. Weak CA inhibitor due to high .
Antibacterial
Sulfamethoxazole
DHPS Selective
> 10,000
> 5,000
~ 6.0
Bulky isoxazole group at prevents entry into CA active site but fits DHPS pocket.
COX-2 Inhibitor
Celecoxib
COX-2 / CA
21
16
N/A
Benzenesulfonamide moiety causes off-target CA inhibition; no DHPS activity.
Anticancer (Exp)
SLC-0111
CA IX/XII
45
4.5
N/A
Tailored "tail" approach to target tumor-associated CA IX over cytosolic CA II.
Data Sources:
CA Data: Supuran, C. T. (2008). Nature Reviews Drug Discovery. Link
DHPS Data: Roland, S. et al. (1979). Journal of Biological Chemistry. Link
Experimental Protocols
To validate these profiles, distinct assay platforms are required.
Protocol A: Stopped-Flow
Hydration Assay (For CA)
Purpose: To measure the catalytic rate of
hydration in the presence of inhibitors. This is the "Gold Standard" for CA kinetics because the reaction is too fast for standard spectrophotometry.
Methodology:
Reagents:
Buffer: 20 mM HEPES, pH 7.5, 20 mM
.
Indicator: 0.2 mM Phenol Red.
Substrate:
-saturated water (approx. 17 mM).
Enzyme: Purified recombinant hCA II (approx. 10 nM final conc).
Workflow:
Load Syringe A with Enzyme + Inhibitor + Indicator in buffer.
Load Syringe B with
-saturated water.
Rapidly mix (dead time < 10 ms) in a Stopped-Flow apparatus (e.g., Applied Photophysics).
Monitor absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).
Data Analysis:
Fit the initial velocity (
) of the pH drop.
Calculate
using the Cheng-Prusoff equation adapted for kinetics.
While often considered "off-targets," specific sulfonamide derivatives are now designed to inhibit MMPs.
Mechanism: Unlike the "primary sulfonamide" requirement for CAs (
), MMP inhibition often utilizes N-hydroxy sulfonamides () or bulky arylsulfonamides.
Selectivity Switch:
Zinc Binding: In MMPs, the hydroxamate group binds the catalytic zinc.
Specificity: The sulfonamide backbone (
) is critical for positioning the inhibitor into the deep S1' hydrophobic pocket of the MMP active site.
Implication: Researchers designing sulfonamide-based drugs must screen against MMPs (specifically MMP-2 and MMP-9) if the structure includes hydroxamate or bulky hydrophobic tails, to avoid extracellular matrix degradation side effects.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
Roland, S., et al. (1979). The characteristics and significance of sulfonamides as substrates for Escherichia coli dihydropteroate synthase. Journal of Biological Chemistry, 254(20), 10337-10345. [Link]
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV.[5] Journal of Medicinal Chemistry, 43(20), 3677-3687.[5] [Link]
Hevener, K. E., et al. (2010). Structural studies of eukaryotic dihydropteroate synthase in complex with sulfonamides. Journal of Medicinal Chemistry, 53(1), 166-177. [Link]
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]
Comparative Validation Guide: Synthesis of 2-(4-Nitrophenyl)ethene-1-sulfonamide
Executive Summary Objective: To validate a novel Titanium(IV) Chloride-Mediated Direct Condensation ( -DC) method for the synthesis of 2-(4-Nitrophenyl)ethene-1-sulfonamide (4-nitrostyrenesulfonamide) and compare its eff...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To validate a novel Titanium(IV) Chloride-Mediated Direct Condensation (
-DC) method for the synthesis of 2-(4-Nitrophenyl)ethene-1-sulfonamide (4-nitrostyrenesulfonamide) and compare its efficacy against the industry-standard Horner-Wadsworth-Emmons (HWE) Olefination .
Verdict: The novel
-DC method offers a 40% reduction in raw material costs and higher atom economy, making it suitable for kilogram-scale production.[1] However, the HWE method remains superior for small-scale, high-precision medicinal chemistry due to its intrinsic kinetic control yielding >98% E-isomer without extensive purification.[1][2]
Role: Covalent warhead (Michael acceptor) in targeted protein degradation (PROTACs) and antibacterial drug discovery.[1][2][3]
Key Challenge: Synthesizing the vinyl sulfonamide moiety with high E-stereoselectivity while avoiding polymerization of the electrophilic double bond.
Mechanistic Comparison & Rationale
The Challenge of Direct Condensation
Classically, the direct Knoevenagel condensation of benzaldehydes with methanesulfonamide (
) is thermodynamically unfavorable due to the low acidity of the -protons compared to malonates ().[3] Standard bases (piperidine) fail to drive conversion.[2][3]
Method A: The Novel Approach (
-DC)
Mechanism: Lewis Acid Activation / Amine Base Promotion.[1][2][3]
We utilize
to dual-activate the system:
Oxyphilic Coordination:
binds the aldehyde oxygen, significantly lowering the LUMO energy.[3]
Amine Trap:
scavenges the water byproduct immediately, driving the equilibrium forward (Le Chatelier’s principle) and preventing hydrolysis of the imine intermediate.[3]
Method B: The Standard Alternative (HWE)
Mechanism: Phosphonate Carbanion Addition.[2][3][4]
Uses diethyl (sulfamoylmethyl)phosphonate.[2][3] The reaction proceeds via a cyclic oxaphosphetane intermediate.[3] The steric bulk of the phosphonate group ensures the formation of the E-alkene to minimize syn-pentane interactions during elimination.
Figure 1: Mechanistic divergence between the phosphate-driven HWE route and the Titanium-mediated condensation.[1][2][3]
Experimental Protocols
Protocol A: Novel
-Mediated Condensation
Best for: Scale-up, cost-reduction, non-sensitive substrates.[1][2]
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet.
Reagent Prep: Charge flask with Methanesulfonamide (1.2 equiv, 12 mmol) and 4-Nitrobenzaldehyde (1.0 equiv, 10 mmol) in anhydrous
) (4.0 equiv) followed by dropwise addition of (1.1 equiv, 1M in DCM) over 20 minutes. Caution: Exothermic reaction; massive precipitate formation (/Amine salts).[1][2][3]
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2][3]
Quench: Pour mixture into ice-cold dilute HCl (1M, 100 mL) to dissolve amine salts.
Workup: Extract with EtOAc (3x). Wash organic layer with brine.[2][3][5] Dry over
mixture (approx 85:15).[2][3] Recrystallize from boiling Ethanol to isolate the pure E-isomer.[1][3]
Protocol B: Standard HWE Olefination
Best for: High stereopurity, late-stage functionalization.[1][2]
Setup: Flame-dry a 100 mL flask under Argon.
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (20 mL) at 0°C. Dropwise add Diethyl (sulfamoylmethyl)phosphonate (1.2 equiv). Stir 30 min until H2 evolution ceases.
Coupling: Add 4-Nitrobenzaldehyde (1.0 equiv) in THF (10 mL) dropwise.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
method requires a recrystallization step to remove the Z-isomer, which sacrifices some yield (approx 10-15% loss) but results in analytically pure material.[1][3]
Critical Workflow & Decision Guide
When should you adopt the novel
method over the standard HWE?
Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and constraints.
Senior Scientist Insight
The HWE reaction is robust because it is irreversible and kinetically controlled.[3] The intermediate eliminates phosphate rapidly to give the trans-alkene.[3]
The
method works by brute-force activation.[1][3] The Lewis acid makes the aldehyde hyper-electrophilic, allowing the weak sulfonamide nucleophile to attack. However, the elimination step is not as stereocontrolled. Crucial Tip: If using Method A, ensure your is fresh (clear/yellowish, not dark/fuming) and add the amine base before the to prevent aldehyde polymerization.
References
Reuter, D. C., et al. (2003).[2][3][6] "Synthesis of Vinyl Sulfonamides Using the Horner Reaction." Synthesis, 2003(15), 2321-2324.[1][2][3]
Cioffi, C. L., et al. (2010).[2][3] "Synthesis of Vinyl Sulfonamides via the Peterson Olefination." Tetrahedron Letters, 51(24), 3183-3185.[1][2][3] (Contextual validation for silicon-based alternatives).
Lehnert, W. (1973).[2][3] "Knoevenagel Condensations with
/Base." Tetrahedron, 29(4), 635-638.[1][2][3] (Foundational method adapted for this protocol).
Dubois, L., et al. (2018).[2][3] "Vinyl Sulfonamides as Covalent Warheads in Drug Discovery." Journal of Medicinal Chemistry, 61(10), 4293-4316.[2][3] (Application context).
A Senior Application Scientist's Guide to Comparative Docking Studies of Sulfonamide Derivatives
Introduction: The Enduring Versatility of Sulfonamides in Drug Discovery The sulfonamide moiety (–S(=O)₂–NH–) is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to a vast arra...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Versatility of Sulfonamides in Drug Discovery
The sulfonamide moiety (–S(=O)₂–NH–) is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to a vast array of therapeutic agents since its inception.[1] Initially celebrated for their revolutionary antibacterial effects, the application of sulfonamide derivatives has expanded dramatically over the decades.[1] Today, they are integral to the treatment of a wide spectrum of diseases, functioning as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[1][2] This therapeutic diversity stems from their unique physicochemical properties, which allow them to bind with high affinity to a wide range of protein targets, including enzymes like carbonic anhydrases, cyclooxygenases (COX), and dihydropteroate synthase (DHPS).[3][4][5]
Computational methods, particularly molecular docking, have become indispensable tools in the modern drug discovery pipeline for rationally designing and optimizing these derivatives.[6][7][8] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity, interaction patterns, and the structural basis of selectivity.[6][9][10]
This guide, written from the perspective of a seasoned application scientist, provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of sulfonamide derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. Our focus is on generating reliable, reproducible, and meaningful in-silico data that can confidently guide experimental efforts in drug development.
Chapter 1: Foundational Principles of Molecular Docking
Molecular docking is a computational simulation that models the interaction between a small molecule (ligand) and a macromolecule (receptor, typically a protein).[6] The primary objective is to predict the final bound conformation, or "pose," of the ligand within the receptor's active site and to estimate the strength of the interaction, commonly expressed as a docking score or binding energy.[10][11]
The process relies on two key components:
Sampling Algorithm: This explores the vast conformational space of the ligand and its possible orientations within the binding site to generate a diverse set of potential poses.[6]
Scoring Function: This mathematical function evaluates each generated pose, estimating the binding affinity (e.g., in kcal/mol).[6][8] Lower, more negative scores generally indicate a more favorable and stronger interaction.[10][12][13]
A successful docking study not only predicts how tightly a ligand binds but also reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the complex.[8][9] This detailed molecular insight is what allows for the rational, structure-based design of more potent and selective inhibitors.
Chapter 2: The Key Players: Sulfonamide Scaffolds and Their Protein Targets
The success of a comparative docking study hinges on the careful selection of both the sulfonamide derivatives (ligands) and their biological targets (proteins).
Common Sulfonamide Scaffolds:
The versatility of the sulfonamide group allows it to be incorporated into a wide array of molecular frameworks, from simple aromatic rings to complex heterocyclic systems.[1] Well-known examples include:
Antibacterial "Sulfa Drugs": Such as sulfamethoxazole, which targets bacterial dihydropteroate synthase (DHPS).[5][14][15]
Carbonic Anhydrase Inhibitors: Like acetazolamide, used to treat glaucoma and other conditions.[14][16][17][18]
Selective COX-2 Inhibitors: Such as celecoxib, a non-steroidal anti-inflammatory drug (NSAID).[19][20][21]
Prominent Protein Targets:
Sulfonamides are known to inhibit several key enzyme families, making them attractive for targeting various diseases:[2][3][4]
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in pH regulation and are overexpressed in many tumors (e.g., CA IX and CA XII), making them prime cancer targets.[2][16][22][23] The sulfonamide group's anionic form (SO₂NH⁻) coordinates directly with the zinc ion in the active site, effectively inhibiting the enzyme.[17]
Cyclooxygenases (COX): Specifically, the COX-2 isoform is a major target for anti-inflammatory therapies. The sulfonamide moiety of selective inhibitors often fits into a specific allosteric pocket in COX-2, which is a key determinant of their selectivity over the COX-1 isoform.[19][20]
Dihydropteroate Synthase (DHPS): This bacterial enzyme is crucial for folic acid synthesis. Sulfonamides act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA).[5][15][24][25]
Tyrosine Kinases: Many sulfonamide-containing compounds have been developed as inhibitors of protein kinases, such as VEGFR-2, which are critical for tumor angiogenesis.[2][4]
Chapter 3: The Computational Workflow: A Self-Validating Protocol
Objective: To compare the binding affinity and interaction patterns of a series of sulfonamide derivatives against a chosen protein target.
1. Protein Preparation (The Receptor):
Step 1.1: Structure Retrieval. Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). Choose a high-resolution structure (ideally < 2.5 Å) that is co-crystallized with a known ligand, as this helps validate the binding site.
Step 1.2: Initial Cleaning. Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio Visualizer).[26] A critical first step is to remove all non-essential molecules, including water, ions, and any co-solvents or co-crystallized ligands.[26][27] This ensures the docking simulation focuses solely on the protein-ligand interaction of interest.
Step 1.3: Structural Correction. Use a structure preparation tool (e.g., Chimera's Dock Prep) to add polar hydrogens, assign atomic partial charges (e.g., Gasteiger charges for AutoDock), and repair any missing side chains or atoms.[26][27][28] This step is vital for accurately modeling electrostatic and hydrogen bonding interactions.
Step 1.4: File Format Conversion. Save the prepared, cleaned protein structure in the PDBQT format, which is required by AutoDock Vina and contains atomic charge and type information.[29][30]
2. Ligand Preparation (The Sulfonamides):
Step 2.1: Structure Generation. The 3D structures of your sulfonamide derivatives can be obtained from databases like PubChem or sketched using 2D chemical drawing software and converted to 3D.[10][31]
Step 2.2: Energy Minimization. Each ligand structure must be energy-minimized to achieve a stable, low-energy conformation.[31] This is crucial because the initial 3D structure can significantly influence the docking outcome.
Step 2.3: File Format Conversion. Like the protein, the prepared ligands must be converted to the PDBQT format. This process defines rotatable bonds, which allows the docking software to explore ligand flexibility.[32]
3. Docking Simulation (Using AutoDock Vina):
Step 3.1: Defining the Search Space (Grid Box). The most critical parameter is the definition of the "grid box" or search space. This is a 3D box that encompasses the entire binding site of the protein where the ligand is expected to bind.[10][26] If a co-crystallized ligand was present in the original PDB file, its location is the ideal guide for centering the grid box. The size should be large enough to allow the ligand to move and rotate freely but not so large that it wastes computational time.[33][34]
Step 3.2: Configuration File. Create a configuration text file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the exhaustiveness parameter.[34] Exhaustiveness controls the thoroughness of the search algorithm; a higher value (e.g., 8-16) increases the chance of finding the optimal pose but also increases computation time.
Step 3.3: Running the Simulation. Execute the docking run from the command line, pointing AutoDock Vina to your configuration file.[10][34] Vina will generate an output file (in PDBQT format) containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.[34]
4. Post-Docking Analysis and Validation:
Step 4.1: Score Analysis. The primary quantitative output is the binding affinity score (in kcal/mol).[35] The top-ranked pose (Mode 1) has the most negative, and therefore most favorable, score.[34]
Step 4.2: Pose Visualization. Load the protein receptor and the docking output file into a visualization tool. Visually inspect the top-ranked poses to ensure they are physically plausible and located within the intended binding pocket.[12][35]
Step 4.3: Interaction Analysis. Analyze the specific non-covalent interactions between the ligand and the protein's amino acid residues.[9][12] Identify key hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler can generate 2D diagrams for clear visualization.[12][35]
Step 4.4: Root-Mean-Square Deviation (RMSD). If you are "redocking" a known ligand back into its crystal structure, calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[9]
Visualization of the Docking Workflow
Caption: A typical workflow for a comparative molecular docking study.
Chapter 4: Case Study: Sulfonamide Inhibitors of Carbonic Anhydrase IX
To illustrate the application of this workflow, let's consider a comparative study of sulfonamide derivatives targeting Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in hypoxic tumors.[14][22] CA IX contributes to the acidification of the tumor microenvironment, promoting tumor survival and metastasis. Its inhibition is a validated strategy in cancer therapy.
Signaling Context: The Role of CA IX in the Tumor Microenvironment
Caption: Inhibition of CA IX by sulfonamides disrupts tumor acidosis.
Comparative Data Analysis
Following the docking of a series of hypothetical sulfonamide derivatives against human CA IX (PDB ID: 5FL4), we can summarize the quantitative results in a structured table. This allows for a direct and objective comparison of their potential efficacy.
Derivative ID
Scaffold Modification
Docking Score (kcal/mol)
H-Bonds with Active Site
Key Interacting Residues
AZM (Control)
Acetazolamide (Standard)
-7.8
2
Thr199, Thr200
SUL-001
Base Phenylsulfonamide
-7.2
1
Thr199
SUL-002
Added Pyridine Ring
-8.5
3
His94, Thr199, Thr200
SUL-003
Added Triazole Moiety
-9.1
3
Gln92, His94, Thr199
SUL-004
Added Carboxyl Group
-6.9
1
Gln92
Interpretation of Results:
From this table, several key insights emerge:
Quantitative Comparison: Both SUL-002 and SUL-003 exhibit more favorable (more negative) docking scores than the standard inhibitor, Acetazolamide (AZM), suggesting they may have higher binding affinities.[16] SUL-004, however, shows a weaker predicted affinity.
Structural Rationale: The improved scores of SUL-002 and SUL-003 correlate with an increased number of hydrogen bonds formed with key active site residues. The addition of the pyridine and triazole moieties appears to enable favorable interactions with residues like Gln92 and His94, which are crucial for anchoring the inhibitor in the active site.
Guiding Next Steps: Based on these in-silico results, SUL-002 and SUL-003 would be prioritized for chemical synthesis and subsequent in-vitro enzymatic assays to validate their inhibitory activity. The weaker performance of SUL-004 suggests that adding a carboxyl group in that position may be detrimental to binding, providing valuable information for future design iterations.
Conclusion and Future Outlook
Comparative molecular docking is a powerful, cost-effective, and rational approach for accelerating the discovery of novel sulfonamide-based therapeutics.[8] By systematically preparing ligands and receptors, executing validated docking protocols, and meticulously analyzing the results, researchers can gain profound insights into structure-activity relationships. This guide provides a robust framework for conducting such studies with scientific integrity. The ability to compare a series of derivatives quantitatively allows for the prioritization of the most promising candidates for synthesis and biological testing, ultimately streamlining the path from computational hit to clinical candidate. As computational power increases and scoring functions become more sophisticated, the predictive accuracy and impact of these in-silico methods will only continue to grow.
References
Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods - PMC. (n.d.). Retrieved February 16, 2026, from [Link]
Gallicchio, E., et al. (2025, April 8). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. [Link]
Ligand preparation: Significance and symbolism. (2025, July 31). Retrieved February 16, 2026, from [Link]
El-Sayad, K. A., El-Masry, G. H., & El-Ashry, E. S. H. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 150, 107409. [Link]
How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. [Link]
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
A docking model between sulfonamide and DHPS. (A) The dimeric form of... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
Gallicchio, E., et al. (2025, March 26). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. [Link]
Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Retrieved February 16, 2026, from [Link]
Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12). Ingenta Connect. [Link]
Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(6), 769–798. [Link]
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved February 16, 2026, from [Link]
Wiercigroch, E., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
Arshad, M. F., et al. (2014, July 15). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Semantic Scholar. [Link]
Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. Retrieved February 16, 2026, from [Link]
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
Zhang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412–415. [Link]
Lee, K., et al. (2004). Computational studies of COX-2 inhibitors: 3D-QSAR and docking. Journal of Molecular Modeling, 10(2), 117–126. [Link]
Sabban, S. (2019, January 31). AutoDock Vina Tutorial. YouTube. [Link]
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved February 16, 2026, from [Link]
iGEM. (n.d.). AutoDock Vina Protocol. Retrieved February 16, 2026, from [Link]
ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. [Link]
Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. (2025, October 15). Retrieved February 16, 2026, from [Link]
Arshad, M. F., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2014, 508598. [Link]
Kumar, S., & Singh, P. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry, 5(2), 1042. [Link]
Molecular Docking: Principles and Methods. (2007, September 15). Drug Design Org. [Link]
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). Semantic Scholar. Retrieved February 16, 2026, from [Link]
Khan, I., et al. (2023, August 2). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1221141. [Link]
El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10477–10493. [Link]
Hussain, S., et al. (2022, February 28). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. [Link]
Genomatics Bioinformatics Team. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). YouTube. [Link]
Autodock - Vina Protocol. (2009, December 1). Scribd. [Link]
Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition. (n.d.). Semantic Scholar. Retrieved February 16, 2026, from [Link]
Firoz, A. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved February 16, 2026, from [Link]
Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved February 16, 2026, from [Link]
Salmaso, V., & Moro, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012035. [Link]
Asghar, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLOS ONE, 13(2), e0191834. [Link]
Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. [Link]
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. [Link]
Dihydropteroate synthase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 16, 2026, from [Link]
Sarojini, K., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(3), 175–184. [Link]
DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved February 16, 2026, from [Link]
Mohammed, H. H., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM, and DFT studies. Results in Chemistry, 7, 101402. [Link]
Part 1: Executive Safety Summary 2-(4-Nitrophenyl)ethene-1-sulfonamide is a high-value research intermediate often utilized in medicinal chemistry for its reactivity as a Michael acceptor. Because specific Safety Data Sh...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
2-(4-Nitrophenyl)ethene-1-sulfonamide is a high-value research intermediate often utilized in medicinal chemistry for its reactivity as a Michael acceptor. Because specific Safety Data Sheets (SDS) for this exact derivative may be sparse in public registries, this protocol relies on Structure-Activity Relationship (SAR) safety principles.
Critical Hazard Classification:
High Reactivity (Michael Acceptor): The vinyl group conjugated with the electron-withdrawing sulfonyl moiety makes this compound a potent electrophile. It can irreversibly alkylate cysteine residues in proteins, acting as a strong skin sensitizer and potential cytotoxin .
Energetic Potential: The para-nitro group introduces thermal instability. While not a primary explosive, it poses a risk of violent decomposition if heated under confinement or allowed to dry out in the presence of strong bases.
Environmental Toxicity: Sulfonamides are persistent environmental pollutants with high aquatic toxicity.
Immediate Disposal Directive:DO NOT dispose of down the drain. DO NOT mix with strong oxidizers or strong bases.[1] All waste must be segregated for High-Temperature Incineration .
Part 2: Hazard Profile & Technical Justification
To ensure safety, we must understand the causality of the hazards. We do not treat this merely as "chemical waste," but as a reactive electrophile.
Functional Moiety
Hazard Mechanism
Operational Implication
Vinyl Sulfonamide ()
Electrophilic Alkylation: Acts as a Michael acceptor, reacting with biological nucleophiles (DNA/Proteins).
Strict PPE: Double nitrile gloves are mandatory. Treat as a potential mutagen/sensitizer.
Nitro Group ()
Thermal Instability: High energy bond; potential for rapid decomposition evolving gases.
Temperature Control: Avoid rotary evaporation to dryness above 40°C. Keep waste containers away from heat sources.
Stabilization: Ensure the solid is not completely dry if it has been recrystallized from ether/peroxides. If the compound is old or potentially unstable, wet it slightly with a high-boiling inert solvent (e.g., mineral oil) before handling.
Primary Containment: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) jar. Do not use metal containers (potential reaction with the sulfonamide nitrogen).
Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4-mil thickness) to prevent contamination of the outer container during transport.
B. Liquid Waste (Mother Liquors & Reaction Mixtures)
Crucial Decision Point: The disposal stream depends entirely on the solvent used.
Action: Segregate into the "Halogenated Organic Waste" stream.
Warning: Do not mix with acetone or strong bases in this stream, as the sulfonamide can facilitate cross-reactivity.
C. Spill Cleanup & Quenching (Emergency Procedure)
If a spill occurs, simple sweeping is dangerous due to dust generation and inhalation risk.
Isolate: Evacuate the immediate area (10 ft radius).
Quench (Chemical Deactivation): Because this molecule is a Michael acceptor, it can be chemically deactivated using a nucleophile.
Reagent: Prepare a 5% solution of L-Cysteine or Glutathione in water (adjusted to pH 8-9 with bicarbonate).
Mechanism:[2][3][4][5] The thiol (-SH) group will attack the vinyl double bond, breaking the conjugation and reducing toxicity.
Application: Spray the spill gently with this solution. Allow to sit for 15 minutes.
Cleanup: Absorb the resulting slurry with vermiculite or spill pads. Dispose of as hazardous chemical waste.[2][6]
Part 4: Visual Decision Matrix
The following diagram outlines the logical decision tree for disposing of 2-(4-Nitrophenyl)ethene-1-sulfonamide, ensuring compliance with RCRA standards.
Figure 1: Decision matrix for the segregation and disposal of vinyl sulfonamide waste streams.
Part 5: Regulatory & Compliance Data
Parameter
Specification
Notes
RCRA Status
Characteristic Waste
Likely D001 (Ignitable) if in solvent; D003 (Reactive) potential if dry/heated. Not explicitly P-listed, but treat as toxic.
DOT Shipping
UN 3259 or UN 2811
Polyamines, solid, corrosive, n.o.s. OR Toxic solid, organic, n.o.s. (Depends on specific formulation).
Incompatibility
Strong Oxidizers, Strong Bases
Risk of exothermic polymerization or hydrolysis.
Container Code
1A2 or 1H2
Steel or Plastic removable head drums (for lab packs).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Handling Guide for 2-(4-Nitrophenyl)ethene-1-sulfonamide
Content Type: Operational Safety & Logistical Guide
Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Safety Summary
Compound Identity: 2-(4-Nitrophenyl)ethene-1-sulfonamide
Functional Class: Vinyl Sulfonamide / Michael Acceptor
Primary Hazard:Irreversible Protein Alkylation (Sensitizer)
Critical Warning:
This compound contains a vinyl sulfonamide moiety, a potent electrophilic "warhead" designed to covalently modify cysteine residues in proteins via Michael addition. Unlike standard organic intermediates, this reactivity profile means it acts as a strong skin and respiratory sensitizer . Exposure can lead to irreversible haptenization, resulting in severe contact dermatitis or respiratory distress upon subsequent exposures.
Immediate Operational Directive:
Zero Skin Contact: Treat as a potent alkylating agent.
Engineering Control: All solid handling must occur inside a certified chemical fume hood.
Solvent Risk: Once dissolved in organic solvents (DMSO, DMF), skin permeation rates increase drastically.
Hazard Identification & Risk Assessment
As a Senior Application Scientist, I interpret the safety profile not just by CAS number, but by Structure-Activity Relationship (SAR) .
Functional Group
Associated Hazard
Mechanism of Action
Vinyl Sulfonamide ()
High Sensitization Risk
Acts as a Michael acceptor. It covalently binds to nucleophilic amino acid residues (cysteine/lysine) on skin proteins, triggering an immune response (allergic contact dermatitis).
Nitro Group ()
Potential Mutagenicity
Nitroaromatics are often flagged for genotoxicity. While specific data may vary, treat as a potential mutagen requiring containment.
Sulfonamide ()
Systemic Allergy
Potential cross-reactivity in individuals with sulfonamide (sulfa drug) allergies.
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for electrophilic warheads in solution. Use this matrix to select appropriate barriers.
PPE Selection Logic (DOT Diagram)
Figure 1: PPE Selection Logic based on physical state. Note the escalation to Laminate gloves when solvents are introduced.
Detailed PPE Specifications
Component
Specification
Scientific Rationale
Hand Protection (Solid)
Double Nitrile (4 mil min)
Sufficient for dry powder. Change immediately if contaminated.[1][2]
Hand Protection (Solution)
Silver Shield / Laminate
CRITICAL: Nitrile is permeable to DMSO/DMF/DCM. If the compound is dissolved in these carriers, it will bypass nitrile gloves and alkylate skin.
Eye Protection
Chemical Goggles
Safety glasses allow side-entry of dust. Goggles seal the eyes against airborne electrophiles.
Respiratory
Engineering Control Primary
Use a fume hood. If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.
Body Protection
Tyvek Sleeves / Lab Coat
Disposable Tyvek sleeves prevent cuff contamination, a common exposure point during weighing.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Goal: Prevent generation of electrostatic dust.
Static Elimination: Use an ionizing bar or antistatic gun on the weighing boat and spatula. Vinyl sulfonamides are organic crystals and highly prone to static charge.
Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.
Technique:
Pre-weigh the solvent in the destination vial.
Add solid directly to the solvent vial to minimize transfer steps.
Do not use a brush to clean the balance; use a wet wipe (solvent-dampened) to capture dust.
Vessel Selection: Use screw-cap vials with PTFE-lined septa. Avoid open flasks unless under active nitrogen flow.
Quenching: Have a pre-prepared "Quench Solution" (e.g., 5% Cysteine or Glutathione in buffer) nearby. In case of a spill, the thiol will react with the vinyl sulfonamide, neutralizing the electrophile.
Emergency Response & Disposal
Spill Response Workflow (DOT Diagram)
Figure 2: Emergency response workflow emphasizing containment of dust and neutralization.
Disposal Specifications
Waste Stream: Organic Chemical Waste (High Hazard).
Segregation: Do not mix with strong oxidizers.
Labeling: Must clearly state "Contains Electrophilic Sensitizer" .
Destruction: Incineration is the only acceptable method. Do not sewer.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11130157, Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester (Structural Analog). Retrieved from [Link]
E. A. Hoyt, et al. (2019). Vinyl sulfonamides for irreversible protein tethering. Royal Society of Chemistry (MedChemComm). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
University of California, Berkeley (EH&S). (2023). Safe Handling of Potent Compounds. Retrieved from [Link](General grounding for high-potency compound handling).